molecular formula C9H9BrO2 B093534 2-Bromo-3-phenylpropanoic acid CAS No. 16503-53-0

2-Bromo-3-phenylpropanoic acid

Cat. No.: B093534
CAS No.: 16503-53-0
M. Wt: 229.07 g/mol
InChI Key: WDRSCFNERFONKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-phenylpropanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRSCFNERFONKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937026
Record name 2-Bromo-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16503-53-0
Record name 2-Bromo-3-phenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-3-phenylpropanoic acid, a halogenated carboxylic acid with applications in organic synthesis and as a potential building block for pharmacologically active molecules. This document details its physicochemical characteristics, spectroscopic profile, and relevant experimental protocols for its synthesis.

Core Chemical Properties

This compound, with the chemical formula C₉H₉BrO₂, is a derivative of phenylpropanoic acid. The presence of a bromine atom on the alpha-carbon and a phenyl group on the beta-carbon makes it a versatile intermediate for various chemical transformations.

Physicochemical Data

The following tables summarize the key quantitative data for this compound and its common precursor, 2,3-dibromo-3-phenylpropanoic acid. Data for the individual enantiomers of this compound are also included where available.

PropertyValueCAS Number
Molecular FormulaC₉H₉BrO₂16503-53-0
Molecular Weight229.07 g/mol [1][2][3][4]
Melting Point52°C[5]
Boiling Point215.8°C (rough estimate)[5]
Density1.4921 g/cm³ (rough estimate)[5]
pKa2.82 ± 0.10 (Predicted)[5]
XLogP32.6[1][2]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count2[1][2]
Rotatable Bond Count3[3]

Table 1: Physicochemical Properties of this compound.

EnantiomerMelting PointCAS Number
(R)-2-Bromo-3-phenylpropanoic acidNot specified42990-55-6[2]
(S)-2-Bromo-3-phenylpropanoic acid145-155°C35016-63-8

Table 2: Melting Points of Enantiomers of this compound.

PropertyValueCAS Number
Molecular FormulaC₉H₈Br₂O₂6286-30-2
Molecular Weight307.97 g/mol
Melting Point200°C (decomposes)
Boiling Point321.5°C at 760 mmHg
Density1.914 g/cm³
Flash Point148.3°C

Table 3: Physicochemical Properties of 2,3-Dibromo-3-phenylpropanoic acid.

Spectroscopic Data
Spectroscopy TypeKey Features for 2,3-Dibromo-3-phenylpropanoic acid
¹H NMR The aromatic protons typically appear in the range of 7.2-7.5 ppm. The proton attached to the carbon bearing the carboxylic acid group and a bromine atom (Cα-H) and the proton on the carbon with the other bromine and the phenyl group (Cβ-H) would appear further downfield, likely in the 5.10-5.45 ppm range. The carboxylic acid proton signal is expected to be a broad singlet at a high chemical shift, around 11.0 ppm.[6]
¹³C NMR The spectrum would show distinct signals for the carboxylic carbon, the two bromine-bearing carbons, and the aromatic carbons.
IR Spectroscopy Characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch from the carbonyl group (around 1700 cm⁻¹), and C-Br stretches at lower wavenumbers.[7]
Mass Spectrometry The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of bromine.

Table 4: Summary of Spectroscopic Data.

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from cinnamic acid. The first step involves the bromination of the double bond in cinnamic acid to form 2,3-dibromo-3-phenylpropanoic acid. The subsequent step is a selective dehydrobromination.

Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid from Cinnamic Acid

Materials:

  • trans-Cinnamic acid

  • Bromine

  • Glacial acetic acid

  • Diethyl ether

  • Sodium hydroxide solution (dilute)

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • Dissolution: Dissolve 25 g of trans-cinnamic acid in 100-125 mL of dry diethyl ether in a round-bottom flask equipped with a dropping funnel.

  • Bromination: Cool the flask in an ice-water bath. Slowly add 27 g of bromine from the dropping funnel. It is important to perform this step in diffused light as the reaction can be vigorous in direct sunlight. The disappearance of the bromine color indicates the reaction is proceeding.

  • Work-up Option 1 (Evaporation): Once the addition is complete and the solution is colorless, remove the ether by evaporation. The crude product can then be recrystallized from dilute ethanol.

  • Work-up Option 2 (Extraction): Alternatively, the 2,3-dibromo-3-phenylpropanoic acid can be extracted by shaking the ether solution with a dilute sodium hydroxide solution to form the sodium salt. The aqueous layer is then separated and acidified with hydrochloric acid to precipitate the product.

  • Purification: The precipitated product is collected by filtration and can be recrystallized from dilute ethanol to yield colorless leaflets.[8]

Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid from (D)-Phenylalanine

An alternative enantioselective synthesis starts from the corresponding amino acid.

Materials:

  • (D)-Phenylalanine

  • 48% Hydrobromic acid

  • Sodium nitrite

  • Toluene

  • Demineralized water

Procedure:

  • Initial Setup: In a jacketed reactor under a nitrogen atmosphere, charge 48% hydrobromic acid, demineralized water, and toluene.

  • Addition of Amino Acid: Cool the mixture to 0°C and add (D)-phenylalanine.

  • Diazotization and Bromination: Further cool the mixture to between -4°C and -6°C. Slowly add a solution of sodium nitrite in demineralized water over several hours while maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction to proceed for a few more hours, then gradually warm to room temperature.

  • Work-up: Separate the organic and aqueous phases. The organic phase is washed with demineralized water.

  • Isolation: The organic solvent is removed under vacuum to yield (R)-2-bromo-3-phenylpropanoic acid.

Selective Dehydrobromination to this compound

While a specific detailed protocol for the selective dehydrobromination of 2,3-dibromo-3-phenylpropanoic acid to this compound was not found in the immediate search, the general principle involves the use of a base to eliminate one equivalent of HBr. The choice of base and reaction conditions is crucial to favor the formation of the desired product over other possible elimination or substitution products. A mild, non-nucleophilic base would be a logical choice to promote the desired elimination.

Visualizations

Synthetic Pathway of this compound

Synthetic_Pathway cinnamic_acid Cinnamic Acid dibromo_acid 2,3-Dibromo-3-phenylpropanoic Acid cinnamic_acid->dibromo_acid Bromination (Br₂, Acetic Acid) bromo_acid This compound dibromo_acid->bromo_acid Selective Dehydrobromination (Base)

Caption: Synthetic route to this compound.

Experimental Workflow for the Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification dissolve Dissolve Cinnamic Acid in Diethyl Ether cool Cool to 0°C (Ice Bath) dissolve->cool add_br2 Slowly Add Bromine cool->add_br2 react Reaction Proceeds add_br2->react extract Extract with NaOH (aq) react->extract Option 2 filter Collect by Filtration react->filter Option 1 (after evaporation) separate Separate Aqueous Layer extract->separate acidify Acidify with HCl separate->acidify precipitate Precipitation of Product acidify->precipitate precipitate->filter recrystallize Recrystallize from Dilute Ethanol filter->recrystallize dry Dry the Product recrystallize->dry

Caption: Workflow for the synthesis and purification.

Biological Relevance and Applications

While direct involvement of this compound in specific signaling pathways is not well-documented in publicly available literature, its structural motif is of interest in medicinal chemistry. Phenylpropanoic acid derivatives are known to exhibit a range of biological activities. For instance, some derivatives of 3-phenylpropanoic acid have shown antimicrobial properties, potentially through the inhibition of essential bacterial enzymes. Furthermore, a derivative, (S)-2-acetylthio-3-phenylpropanoic acid, has been identified as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes.[9] The reactivity of the carbon-bromine bond in this compound makes it a useful starting material for the synthesis of a library of derivatives that could be screened for various biological activities.

Safety Information

This compound is classified as a corrosive substance. It is reported to cause severe skin burns and eye damage.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Bromo-3-phenylpropanoic acid, a compound of interest in various research and development applications. This document summarizes key quantitative data, details relevant experimental protocols, and presents logical and workflow diagrams to elucidate the relationships between its different forms and the processes for its synthesis and characterization.

Core Physical Properties

This compound is a halogenated derivative of phenylpropanoic acid. Its physical properties are crucial for its handling, characterization, and application in synthetic chemistry. It is important to distinguish between the racemic mixture and its individual enantiomers, as their physical properties, particularly the melting point, can vary significantly.

Data Presentation

The table below summarizes the key physical properties of this compound and its stereoisomers.

PropertyRacemic this compound(S)-2-Bromo-3-phenylpropanoic acid(R)-2-Bromo-3-phenylpropanoic acid
CAS Number 16503-53-0[1]35016-63-842990-55-6[2]
Molecular Formula C₉H₉BrO₂[1]C₉H₉BrO₂C₉H₉BrO₂[2]
Molecular Weight 229.07 g/mol [1]229.07 g/mol 229.07 g/mol [2]
Melting Point 52 °C[3][4]145-155 °C[5]No experimental data found
Boiling Point ~215.8 °C (rough estimate)[3][4]~301.6 °C (Predicted)[5]No experimental data found
Appearance Off-white to light yellow solid[4]Yellowish Oil[5]No experimental data found
Solubility Soluble in many organic solvents.No specific data foundNo specific data found

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like this compound. These protocols are based on established laboratory techniques.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

  • Thiele tube or a small test tube with a side arm

  • Thermometer

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or oil bath)

  • Small rubber band or wire to attach the capillary tube to the thermometer

Procedure:

  • Sample Preparation: A small amount (a few milliliters) of liquid this compound (if in liquid form or melted) is placed in the Thiele tube or test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is placed in the liquid with the open end downwards. The thermometer is positioned so that the bulb is level with the sample. The capillary tube is attached to the thermometer.

  • Heating: The apparatus is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heating is stopped when a continuous and rapid stream of bubbles is observed. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes and a test tube rack

  • Spatula

  • Graduated pipettes or cylinders

  • Vortex mixer (optional)

Procedure:

  • Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.

  • Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, acetone, etc.) is added to the test tube.

  • Mixing: The mixture is agitated vigorously (e.g., by shaking or using a vortex mixer) for a set period.

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is classified as soluble in that solvent at that concentration. Qualitative solubility can be described as soluble, partially soluble, or insoluble.

Mandatory Visualizations

The following diagrams provide a visual representation of the relationships between the different forms of this compound and a typical workflow for its synthesis and purification.

G Logical Relationship of this compound Forms A This compound B Racemic Mixture (CAS: 16503-53-0) M.P. ~52 °C A->B Contains equal amounts of C (S)-Enantiomer (CAS: 35016-63-8) M.P. 145-155 °C A->C Is a component of D (R)-Enantiomer (CAS: 42990-55-6) M.P. Not Reported A->D Is a component of C->B D->B G General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Starting Material (e.g., Phenylalanine) B Reaction (e.g., Sandmeyer-type reaction) A->B 1. C Extraction B->C D Drying of Organic Layer C->D E Solvent Evaporation D->E F Recrystallization E->F G Vacuum Filtration F->G H Drying of Pure Product G->H I Characterization (e.g., M.P., NMR, IR) H->I

References

Spectroscopic Profile of 2-Bromo-3-phenylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-bromo-3-phenylpropanoic acid. Due to the limited availability of a complete spectroscopic dataset for this compound in the public domain, this guide also includes illustrative data from the closely related compound, 2,3-dibromo-3-phenylpropanoic acid, to provide a more complete picture for researchers. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a visual workflow of the analytical process.

Spectroscopic Data

The following sections present the available mass spectrometry data for this compound and the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for 2,3-dibromo-3-phenylpropanoic acid.

1.1. Mass Spectrometry (MS) of (S)-2-Bromo-3-phenylpropanoic Acid

Mass spectrometry of (S)-2-bromo-3-phenylpropanoic acid, obtained via gas chromatography-mass spectrometry (GC-MS), reveals key fragmentation patterns that are instrumental in its identification. The major peaks are summarized below.

m/z Relative Intensity (%) Plausible Fragment
91100[C7H7]+ (Tropylium ion)
149~50[C9H9O2]+
228/230~10[M-HBr]+ (Isotopic peaks for Br)

1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,3-Dibromo-3-phenylpropanoic Acid

Disclaimer: The following NMR data is for 2,3-dibromo-3-phenylpropanoic acid and is provided as an illustrative example due to the lack of readily available, complete NMR data for this compound.

¹H NMR (Proton NMR)

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shifts for 2,3-dibromo-3-phenylpropanoic acid are presented below.[1]

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~11.0Singlet (broad)1H-COOH
7.2 - 7.5Multiplet5HAromatic C-H
5.10 - 5.45Doublet1HCH (Br)COOH
4.8 - 5.0Doublet1HPh-CH (Br)

¹³C NMR (Carbon-13 NMR)

Carbon-13 NMR spectroscopy provides information on the different carbon environments in a molecule.

Chemical Shift (δ) ppm Assignment
~170-C OOH
128 - 138Aromatic C
~50-60C H(Br)COOH
~45-55Ph-C H(Br)

1.3. Infrared (IR) Spectroscopy of 2,3-Dibromo-3-phenylpropanoic Acid

Disclaimer: The following IR data is for 2,3-dibromo-3-phenylpropanoic acid and is provided as an illustrative example.

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment
2500-3300BroadO-H stretch (Carboxylic acid)
~1700StrongC=O stretch (Carboxylic acid)
1400-1600MediumC=C stretch (Aromatic ring)
600-800StrongC-Br stretch

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid organic acids like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Accurately weigh 10-20 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial. The choice of solvent is critical to avoid signal overlap with the analyte.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard single-pulse experiment is typically run. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and enhance sensitivity.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

2.3. Mass Spectrometry (MS)

  • Sample Introduction (for GC-MS):

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

    • Inject a small volume of the solution into the gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.

  • Ionization: As the sample elutes from the GC column and enters the mass spectrometer, it is ionized, typically by electron impact (EI) or chemical ionization (CI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Interpretation: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern provides structural information.

Visualization of the Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution for NMR/MS Pelletizing Pelletizing Sample->Pelletizing for IR NMR NMR Dissolution->NMR MS MS Dissolution->MS IR IR Pelletizing->IR Spectral_Data Spectral_Data NMR->Spectral_Data IR->Spectral_Data MS->Spectral_Data Structure_Elucidation Structure_Elucidation Spectral_Data->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

References

An In-depth Technical Guide to 2-Bromo-3-phenylpropanoic Acid (CAS: 16503-53-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-phenylpropanoic acid is a halogenated carboxylic acid that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a bromine atom at the alpha position to the carboxylic acid and a benzyl group, provides two reactive centers for further chemical modifications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, spectroscopic data, and a discussion of its potential biological activities based on its structural class.

Physicochemical and Spectroscopic Data

The properties of this compound and its common synthetic precursor, 2,3-dibromo-3-phenylpropanoic acid, are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyThis compound2,3-Dibromo-3-phenylpropanoic acid
CAS Number 16503-53-06286-30-2
Molecular Formula C₉H₉BrO₂C₉H₈Br₂O₂
Molecular Weight 229.07 g/mol [1]307.97 g/mol
Appearance White to off-white crystalline solidColorless leaflets
Melting Point Not consistently reportederythro: 202-204 °C; threo: 93.5-95 °C
Solubility Soluble in organic solvents, limited solubility in waterSoluble in ether and ethanol
SMILES C1=CC=C(C=C1)CC(C(=O)O)Br[1]C1=CC=C(C=C1)C(C(C(=O)O)Br)Br
InChIKey WDRSCFNERFONKU-UHFFFAOYSA-N[1]FXJWTHBNVZNQQP-UHFFFAOYSA-N

Table 2: Spectroscopic Data (Predicted and Experimental for Related Structures)

TechniqueData for this compound (largely predicted)Data for erythro-2,3-Dibromo-3-phenylpropanoic acid (experimental)
¹H NMR Aromatic protons (multiplet, ~7.2-7.4 ppm), Methine proton (-CHBr, triplet), Methylene protons (-CH₂-, doublet of doublets)Aromatic protons (multiplet, ~7.2-7.5 ppm), Methine protons (-CHBr-CHBr-, doublet, ~5.1-5.5 ppm), Carboxylic acid proton (singlet, ~11.0 ppm)[2]
¹³C NMR Carboxylic carbon (C=O), Aromatic carbons, Methine carbon (-CHBr), Methylene carbon (-CH₂-)Carboxylic carbon, Aromatic carbons, Methine carbons (-CHBr-CHBr-)
IR (cm⁻¹) ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1450 (C=C aromatic stretch), ~690-770 (C-Br stretch)Broad O-H stretch, Carbonyl (C=O) stretch, Aromatic C-H and C=C stretches, C-Br stretch
Mass Spec. (m/z) Molecular ion peak at ~229/231 (due to Br isotopes). Common fragments include loss of Br, COOH, and the benzyl group.Molecular ion peak at ~308/310/312 (due to two Br isotopes). Fragmentation involves loss of Br, HBr, and COOH.[3]

Experimental Protocols: Synthesis

Two primary routes for the synthesis of this compound are well-documented: the stereospecific synthesis from L-phenylalanine and a two-step synthesis from trans-cinnamic acid.

Synthesis from L-Phenylalanine (Stereospecific)

This method yields the (S)-enantiomer of this compound through a diazotization and bromination reaction, which proceeds with retention of configuration.[4][5]

Experimental Protocol:

  • Diazotization: Dissolve L-phenylalanine in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.

  • Bromination: Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the cooled mixture. The addition should be controlled to maintain the temperature below 5 °C and to manage the evolution of nitrogen gas.

  • Reaction Completion and Extraction: After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, then warm to room temperature. Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.

G cluster_synthesis1 Synthesis from L-Phenylalanine L-Phenylalanine L-Phenylalanine Diazotization Diazotization L-Phenylalanine->Diazotization HBr, NaNO₂, 0-5 °C Bromination Bromination Diazotization->Bromination Extraction Extraction Bromination->Extraction Organic Solvent Purification Purification Extraction->Purification Drying, Evaporation (S)-2-Bromo-3-phenylpropanoic acid (S)-2-Bromo-3-phenylpropanoic acid Purification->(S)-2-Bromo-3-phenylpropanoic acid

Caption: Workflow for the stereospecific synthesis of (S)-2-Bromo-3-phenylpropanoic acid.

Synthesis from trans-Cinnamic Acid

This two-step method involves the bromination of the double bond of trans-cinnamic acid to form an intermediate, followed by dehydrobromination.

Step 1: Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid

Experimental Protocol:

  • Dissolution: Dissolve trans-cinnamic acid in a suitable solvent like glacial acetic acid or dichloromethane.[6]

  • Bromination: Slowly add a solution of bromine (Br₂) in the same solvent to the cinnamic acid solution at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

  • Isolation of Intermediate: The product, 2,3-dibromo-3-phenylpropanoic acid, often precipitates out of the solution. Cool the mixture in an ice bath to complete the precipitation and collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold solvent to remove any unreacted starting materials and then with water to remove the acid catalyst. Dry the product thoroughly.

Step 2: Synthesis of this compound via Dehydrobromination

Experimental Protocol:

  • Reaction Setup: Suspend the 2,3-dibromo-3-phenylpropanoic acid in an appropriate solvent.

  • Dehydrobromination: Add a base, such as potassium carbonate or a tertiary amine, to the suspension and heat the mixture to reflux. The reaction progress can be monitored by techniques like thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., HCl).

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The final product can be purified by recrystallization.

G cluster_synthesis2 Synthesis from trans-Cinnamic Acid trans-Cinnamic Acid trans-Cinnamic Acid Bromination Bromination trans-Cinnamic Acid->Bromination Br₂, Acetic Acid 2,3-Dibromo-3-phenylpropanoic acid 2,3-Dibromo-3-phenylpropanoic acid Bromination->2,3-Dibromo-3-phenylpropanoic acid Dehydrobromination Dehydrobromination 2,3-Dibromo-3-phenylpropanoic acid->Dehydrobromination Base, Reflux This compound This compound Dehydrobromination->this compound

Caption: Two-step synthesis of this compound from trans-cinnamic acid.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, its structural similarity to the well-known class of arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, suggests a potential for similar pharmacological activity.[7] The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes.[7]

Potential Mechanism of Action: COX Inhibition

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7] Inhibition of these enzymes would reduce the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects. The (S)-enantiomer of arylpropionic acids is typically the more active COX inhibitor.[7]

Experimental Protocol for In Vitro COX Inhibition Assay (General):

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Inhibitor Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Assay: In a microplate, combine the enzyme, a chromogenic substrate, and the test compound at various concentrations.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of the product at a specific wavelength over time using a plate reader.

  • Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

G cluster_pathway Hypothetical COX Inhibition Pathway Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain Mediates 2_Bromo_3_phenylpropanoic_acid 2_Bromo_3_phenylpropanoic_acid 2_Bromo_3_phenylpropanoic_acid->COX_Enzymes Inhibits

Caption: Hypothetical mechanism of action via the COX signaling pathway.

Conclusion

This compound is a valuable synthetic intermediate with well-established preparation methods. While its biological activity has not been extensively reported, its structural analogy to arylpropionic acid NSAIDs suggests that it may act as a COX inhibitor. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. The detailed synthetic and spectroscopic data provided in this guide serve as a valuable resource for researchers utilizing this compound in their scientific endeavors.

References

An In-Depth Technical Guide to 2-Bromo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 2-Bromo-3-phenylpropanoic acid is a halogenated carboxylic acid of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive bromine atom at the alpha-position and a versatile carboxylic acid group, establishes it as a crucial intermediate for the synthesis of a wide range of more complex molecules, including pharmaceutical compounds and amino acid derivatives. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Hell-Volhard-Zelinsky reaction, a summary of its spectroscopic characteristics, and an exploration of its applications in research and development.

Chemical Identity and Physical Properties

This compound is a derivative of hydrocinnamic acid (3-phenylpropanoic acid). The compound exists as a racemic mixture or as individual (R) and (S) enantiomers, which may have distinct biological activities and applications.[1]

Compound Identification

All quantitative data for the racemic compound are summarized in the tables below for clarity and easy reference.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 16503-53-0[2]
Molecular Formula C₉H₉BrO₂[2]
Molecular Weight 229.07 g/mol [2]
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)Br
InChI Key WDRSCFNERFONKU-UHFFFAOYSA-N[2]
Synonyms 2-Bromo-3-phenylpropionic acid, α-Bromohydrocinnamic acid, 2-BPP[2]
Physicochemical Data
PropertyValue
Physical State Off-white to light yellow solid
Melting Point 52°C
Boiling Point 215.8°C (estimate)
XLogP3 2.6[1][2]
Topological Polar Surface Area (TPSA) 37.3 Ų[1][2]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 3[1]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[3][4] This reaction facilitates the selective bromination of the α-carbon of a carboxylic acid.[5] The process involves the in-situ formation of an acyl bromide, which readily enolizes, allowing for electrophilic attack by bromine at the alpha position.[6][7]

Experimental Protocol: Hell-Volhard-Zelinsky Reaction

Objective: To synthesize this compound from 3-phenylpropanoic acid.

Materials:

  • 3-phenylpropanoic acid

  • Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Water (for workup)

  • Anhydrous diethyl ether or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-phenylpropanoic acid and a catalytic amount of red phosphorus. Caution: This reaction should be performed in a well-ventilated fume hood as it evolves HBr gas.

  • Addition of Bromine: Slowly add bromine to the flask via the dropping funnel. The reaction is often exothermic and may require initial cooling.

  • Reflux: Once the addition is complete, gently heat the mixture to reflux. The reaction time can be lengthy, often requiring several hours to overnight heating to ensure complete conversion.[8][9]

  • Workup: After cooling the reaction mixture to room temperature, slowly and carefully add water to quench the reaction and hydrolyze the intermediate α-bromo acyl bromide to the desired α-bromo carboxylic acid.[7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_workup Workup & Purification cluster_product Final Product A 3-Phenylpropanoic Acid C Hell-Volhard-Zelinsky Reaction (Reflux) A->C B Br₂ + PBr₃ (cat.) B->C D α-Bromo Acyl Bromide C->D In-situ formation E Hydrolysis (H₂O Quench) D->E F Extraction & Purification E->F G 2-Bromo-3-phenylpropanoic Acid F->G

Caption: Experimental workflow for the synthesis via the HVZ reaction.

Spectroscopic Data Summary

While actual spectra depend on experimental conditions, the following table summarizes the expected key signals for structural elucidation.

SpectroscopyExpected Signals
¹H NMR ~10-12 ppm: Broad singlet, 1H (Carboxylic acid proton, -COOH)~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons, -C₆H₅)~4.5 ppm: Triplet, 1H (α-proton, -CH(Br)-)~3.2-3.5 ppm: Doublet of doublets, 2H (β-protons, -CH₂-)
¹³C NMR ~170-175 ppm: Carbonyl carbon (-COOH)~135-140 ppm: Aromatic quaternary carbon~127-130 ppm: Aromatic CH carbons~45-50 ppm: α-carbon (-CH(Br)-)~40-45 ppm: β-carbon (-CH₂-)
IR (Infrared) ~2500-3300 cm⁻¹: Broad O-H stretch (Carboxylic acid)~1700 cm⁻¹: Strong C=O stretch (Carboxylic acid)~1600, 1495, 1450 cm⁻¹: C=C stretches (Aromatic ring)~690-770 cm⁻¹: C-H bends (Aromatic ring)~550-650 cm⁻¹: C-Br stretch

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile synthetic intermediate. Its value lies in the dual reactivity of its functional groups.

  • Alpha-Bromo Group: The bromine atom at the α-position is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of various functional groups, making it a key precursor for:

    • α-Amino Acids: Reaction with ammonia provides a direct route to synthesizing phenylalanine and its derivatives.[4][6]

    • α-Hydroxy Acids: Hydrolysis with an aqueous base yields 2-hydroxy-3-phenylpropanoic acid.[3]

    • Other Derivatives: Reaction with nucleophiles like cyanides, azides, or thiolates enables the creation of diverse molecular scaffolds.

  • Carboxylic Acid Group: The carboxyl moiety can undergo standard transformations, including:

    • Esterification: Reaction with alcohols under acidic conditions to form esters.

    • Amidation: Conversion to amides via activation (e.g., forming an acyl chloride) followed by reaction with amines.

This synthetic flexibility makes it a valuable building block in the development of pharmaceuticals. Phenylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), and this compound serves as a starting point for creating novel analogues with potential anti-inflammatory, analgesic, or antibacterial properties.[10][11]

G Synthetic Utility of this compound cluster_alpha_sub α-Position Reactivity (Sₙ2) cluster_cooh_react Carboxyl Group Reactivity center 2-Bromo-3-phenylpropanoic Acid amino α-Amino Acids (e.g., Phenylalanine) center->amino + NH₃ hydroxy α-Hydroxy Acids center->hydroxy + OH⁻ / H₂O other_nuc Other α-Substituted Derivatives center->other_nuc + Nu⁻ esters Esters center->esters + ROH / H⁺ amides Amides center->amides 1. SOCl₂ 2. R₂NH

Caption: Logical relationships showing the compound as a synthetic precursor.

Safety and Handling

This compound is classified as a corrosive substance.

  • GHS Hazard Statement: H314 - Causes severe skin burns and eye damage.[2]

  • Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be conducted in a chemical fume hood to avoid inhalation of dust or vapors. Store in a cool, dry, well-ventilated area away from incompatible materials.

Conclusion

This compound is a foundational building block in organic synthesis. Its straightforward preparation via the Hell-Volhard-Zelinsky reaction and the orthogonal reactivity of its functional groups provide chemists and drug development professionals with a reliable tool for constructing complex molecular architectures. Its primary utility as a precursor for amino acids, hydroxy acids, and other pharmacologically relevant scaffolds ensures its continued importance in the fields of medicinal chemistry and materials science.

References

Technical Guide to 2-Bromo-3-phenylpropanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-3-phenylpropanoic acid, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides methodologies for its preparation and characterization, and explores its application in the synthesis of pharmacologically active molecules.

Core Properties and Data

This compound (also known as α-bromohydrocinnamic acid) is a halogenated derivative of 3-phenylpropanoic acid. The presence of a bromine atom on the alpha-carbon makes it a versatile building block for introducing various functionalities through nucleophilic substitution.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueCitation(s)
Molecular Weight 229.07 g/mol [1][2]
Molecular Formula C₉H₉BrO₂[1][3]
CAS Number 16503-53-0 (Racemate)[1][3]
42990-55-6 ((R)-enantiomer)[2]
35016-63-8 ((S)-enantiomer)
Melting Point 52 °C[4]
Appearance Off-white to light yellow solid[4]
Computed XLogP3 2.6[1][2]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The classical approach is the Hell-Volhard-Zelinsky reaction on 3-phenylpropanoic acid. An alternative, particularly for enantiomerically pure forms, involves the diazotization and bromination of phenylalanine.

Protocol 1: Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid from (D)-Phenylalanine

This method is adapted from patent literature and is effective for producing the (R)-enantiomer.

Materials:

  • (D)-Phenylalanine

  • Potassium bromide (KBr)

  • Sodium nitrite (NaNO₂)

  • 2N Sulfuric acid (H₂SO₄)

  • Ethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Prepare a solution of (D)-phenylalanine in 2N aqueous sulfuric acid in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Add potassium bromide to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise, ensuring the reaction temperature is maintained at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for approximately 3 hours.

  • Extract the product from the aqueous mixture using ethyl ether (3x volumes).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization.

Synthesis Workflow Diagram

SynthesisWorkflow Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid A (D)-Phenylalanine C Diazotization & Bromination A->C Substrate B Reagents: 1. KBr, 2N H₂SO₄ 2. NaNO₂ (aq) (0 °C to RT) B->C Conditions D Workup: Ethyl Ether Extraction C->D E (R)-2-Bromo-3-phenylpropanoic Acid D->E Final Product

Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available in the literature. Most published spectra correspond to the related compound, 2,3-dibromo-3-phenylpropanoic acid[5][6][7][8][9][10][11][12][13][14]. However, based on the known spectra of its precursor, 3-phenylpropanoic acid, and the principles of NMR spectroscopy, a predicted spectrum can be outlined.

General Protocol for NMR Sample Preparation
  • Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H and ¹³C NMR Data

The following table outlines the predicted chemical shifts for this compound. These predictions are based on the known data for 3-phenylpropanoic acid[15] and the expected downfield shift caused by the electron-withdrawing bromine atom at the α-position.

Atom Position (Structure Below)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
-COOH 10.0 - 12.0 (broad singlet)~172-175Carboxylic acid proton is exchangeable. Carbonyl carbon is deshielded.
α-CH ~4.5 (triplet)~45-50Significant downfield shift from ~2.6 ppm due to adjacent bromine.
β-CH₂ ~3.3 (doublet)~40-45Downfield shift from ~2.9 ppm.
Aromatic C (ipso) -~137-140Quaternary carbon attached to the alkyl chain.
Aromatic C-H 7.2 - 7.4 (multiplet)~126-129Phenyl group protons and carbons, typical aromatic region.

(A generic, non-functional image placeholder to indicate where a structure diagram would be)

Application in Drug Development

This compound is a valuable intermediate in the pharmaceutical industry, notably in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.

Role as a Precursor to Benazepril

A key application of this compound is in the synthesis of Benazepril, a widely prescribed medication for hypertension and heart failure. In the synthetic pathway, the bromine atom of an ester derivative of this compound serves as a leaving group in a nucleophilic substitution reaction. It is used to alkylate the secondary amine of a benzazepine intermediate, forming a crucial carbon-nitrogen bond in the final drug structure.

Logical Relationship Diagram

DrugSynthesis Role in Benazepril Synthesis cluster_precursors Key Intermediates A Ethyl 2-bromo-3-phenylpropanoate C Nucleophilic Substitution (Alkylation) A->C B Benzazepine Intermediate B->C D Benazepril Precursor (Ester Form) C->D E Hydrolysis D->E F Benazepril (Active Pharmaceutical Ingredient) E->F

Use of this compound Derivative in Benazepril Synthesis.

References

An In-depth Technical Guide to the Theoretical Properties of 2-Bromo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of 2-Bromo-3-phenylpropanoic acid, a halogenated carboxylic acid with significant potential as a versatile building block in organic synthesis and drug development. This document collates essential physicochemical data, detailed synthetic protocols, and insights into its reactivity and potential metabolic fate, presented in a format tailored for the scientific community.

Core Chemical and Physical Properties

This compound, with the chemical formula C₉H₉BrO₂, is a derivative of 3-phenylpropanoic acid. The introduction of a bromine atom at the alpha-position to the carboxyl group significantly influences its reactivity, making it a valuable intermediate for further chemical modifications.

Physicochemical Data

The following table summarizes the key computed and experimental physicochemical properties of this compound.

PropertyValueSource(s)
IUPAC Name This compound[PubChem CID: 167544]
CAS Number 16503-53-0[PubChem CID: 167544]
Molecular Formula C₉H₉BrO₂[PubChem CID: 167544]
Molecular Weight 229.07 g/mol [PubChem CID: 167544]
Melting Point 52°C[ChemicalBook]
Boiling Point 215.8°C (rough estimate)[ChemicalBook]
Density 1.4921 g/cm³ (rough estimate)[ChemicalBook]
pKa 2.82±0.10 (Predicted)[ChemicalBook]
LogP 2.0772[ChemScene]
Topological Polar Surface Area (TPSA) 37.3 Ų[ChemScene]
Hydrogen Bond Donor Count 1[PubChem CID: 167544]
Hydrogen Bond Acceptor Count 2[PubChem CID: 167544]
Rotatable Bond Count 3[ChemScene]
Spectroscopic Data Summary
SpectroscopyExpected Features
¹H NMR - Aromatic protons (phenyl group): Multiplet in the range of 7.2-7.5 ppm. - Methine proton (CH-Br): Doublet of doublets or triplet around 4.5-5.0 ppm. - Methylene protons (CH₂-Ph): Two diastereotopic protons appearing as a multiplet (likely two doublets of doublets) around 3.0-3.5 ppm. - Carboxylic acid proton: Broad singlet downfield, typically >10 ppm.
¹³C NMR - Carbonyl carbon (C=O): Signal in the range of 170-180 ppm. - Aromatic carbons: Multiple signals between 125-140 ppm. - Carbon bearing bromine (C-Br): Signal around 45-55 ppm. - Methylene carbon (CH₂-Ph): Signal around 35-45 ppm.
Infrared (IR) - O-H stretch (carboxylic acid): Very broad band from 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): Strong, sharp peak around 1700-1725 cm⁻¹. - C-Br stretch: Signal in the fingerprint region, typically 500-650 cm⁻¹. - Aromatic C-H and C=C stretches: Peaks around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (EI) - Molecular ion peak (M⁺) and M+2 peak of similar intensity, characteristic of a single bromine atom. - Fragmentation may involve the loss of Br (M-79/81), COOH (M-45), and cleavage of the Cα-Cβ bond.

Synthesis and Experimental Protocols

The most common and effective method for the synthesis of this compound is via the alpha-bromination of 3-phenylpropanoic acid, a reaction known as the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3]

Experimental Protocol: Hell-Volhard-Zelinsky Bromination of 3-Phenylpropanoic Acid

Materials:

  • 3-Phenylpropanoic acid

  • Red phosphorus (catalytic amount)

  • Bromine (liquid)

  • Anhydrous diethyl ether or dichloromethane

  • Water

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-phenylpropanoic acid and a catalytic amount of red phosphorus.

  • Carefully add liquid bromine dropwise from the dropping funnel. The reaction is exothermic and will likely initiate without heating.

  • After the initial reaction subsides, gently heat the mixture to reflux. Continue heating until the red color of bromine disappears, indicating its consumption.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide. This step is also exothermic and will produce HBr gas, so it should be performed in a well-ventilated fume hood.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Reactivity and Potential Signaling Pathways

The presence of the alpha-bromo group makes this compound a versatile synthetic intermediate. It is susceptible to nucleophilic substitution reactions at the alpha-carbon, allowing for the introduction of various functional groups.

Key Reactions
  • Nucleophilic Substitution: The bromide can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, cyanides) to introduce new functionalities at the alpha-position.[4] This is a key reaction for the synthesis of alpha-substituted phenylpropanoic acid derivatives, including amino acids.

  • Elimination: Treatment with a strong base can lead to the elimination of HBr, forming cinnamic acid or its derivatives.

  • Esterification: The carboxylic acid group can be readily esterified under standard conditions.

Potential Metabolic Pathways

The metabolic fate of this compound has not been extensively studied. However, based on the metabolism of related phenylpropanoic acid derivatives, a plausible metabolic pathway can be proposed. The catabolism of phenylpropanoic acid in organisms like E. coli involves hydroxylation of the aromatic ring followed by ring cleavage.[5] It is also known that carboxylic acids can be activated in vivo to their corresponding acyl-CoA thioesters.[6]

The following diagram illustrates a hypothetical metabolic pathway.

metabolic_pathway cluster_0 Phase I Metabolism cluster_1 Phase II Conjugation cluster_2 Excretion A This compound B Hydroxylated Metabolite A->B Hydroxylation (CYP450) C Dehalogenated Metabolite A->C Reductive Dehalogenation E Glucuronide Conjugate B->E UGT D Acyl-CoA Thioester C->D Acyl-CoA Synthetase F Urinary Excretion D->F E->F

A potential metabolic pathway for this compound.

Synthesis and Reactivity Workflow

The following diagram visualizes the synthesis of this compound and its subsequent utility in accessing other important chemical entities.

synthesis_workflow cluster_synthesis Synthesis cluster_reactivity Key Reactions A 3-Phenylpropanoic Acid B This compound A->B P, Br₂ (Hell-Volhard-Zelinsky) C α-Amino Acid Derivative B->C Nucleophilic Substitution (e.g., NH₃) D Cinnamic Acid Derivative B->D Elimination (Base) E Ester Derivative B->E Esterification (Alcohol, Acid catalyst)

Synthesis and primary reactions of this compound.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its well-defined physicochemical properties and the reliable synthetic route via the Hell-Volhard-Zelinsky reaction make it an accessible building block for the creation of a diverse range of more complex molecules. The potential for nucleophilic substitution at the alpha-position is particularly noteworthy for applications in medicinal chemistry and drug development, offering a straightforward path to alpha-functionalized phenylpropanoic acid derivatives. Further research into its specific metabolic pathways and biological activities will undoubtedly expand its utility in the scientific community.

References

An In-depth Technical Guide to the Stereoisomers of 2-Bromo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-bromo-3-phenylpropanoic acid, a chiral carboxylic acid with significant applications in organic synthesis and as a building block for pharmacologically active molecules. This document details the synthesis of the racemic mixture, the enantioselective synthesis of the individual (R) and (S) enantiomers, and methods for their resolution. Key physical and spectroscopic properties are summarized, and detailed experimental protocols for pivotal reactions are provided. Furthermore, this guide includes visualizations of stereochemical relationships and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction

This compound is a halogenated derivative of hydrocinnamic acid. The presence of a chiral center at the C2 position gives rise to a pair of enantiomers, (R)-2-bromo-3-phenylpropanoic acid and (S)-2-bromo-3-phenylpropanoic acid. The stereochemistry of this compound is of paramount importance in the synthesis of chiral drugs and other biologically active molecules, as the physiological effects of enantiomers can differ significantly. This guide serves as a technical resource for researchers and professionals engaged in the synthesis, purification, and characterization of these stereoisomers.

Stereochemistry and Physicochemical Properties

The single stereocenter at the second carbon atom of this compound results in two enantiomers. The absolute configuration is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules.

G racemate Racemic this compound (±)-mixture R_enantiomer (R)-2-Bromo-3-phenylpropanoic acid racemate->R_enantiomer Resolution S_enantiomer (S)-2-Bromo-3-phenylpropanoic acid racemate->S_enantiomer Resolution R_enantiomer->racemate Racemization S_enantiomer->racemate Racemization

Quantitative Data

A summary of the key physical properties of the stereoisomers of this compound is presented in Table 1. It is important to note that experimentally determined values for the melting point and specific rotation of the pure enantiomers can vary in the literature and are often dependent on the purity of the sample.

Property(R)-2-Bromo-3-phenylpropanoic acid(S)-2-Bromo-3-phenylpropanoic acidRacemic this compound
Molecular Formula C₉H₉BrO₂C₉H₉BrO₂C₉H₉BrO₂
Molecular Weight 229.07 g/mol [1][2][3]229.07 g/mol [2][3]229.07 g/mol [2][3]
Melting Point Data not consistently available145-155 °CData not consistently available
Specific Rotation ([α]D) Data not consistently availableData not consistently available0° (by definition)
CAS Number 42990-55-6[3]35016-63-816503-53-0[4]

Synthesis of Stereoisomers

The stereoisomers of this compound can be obtained through several synthetic routes, including the bromination of a suitable precursor to yield the racemic mixture, followed by resolution, or through enantioselective methods starting from chiral precursors.

Synthesis of Racemic this compound

A common method for the synthesis of the racemic mixture involves the bromination of an appropriate precursor, such as cinnamic acid, to form 2,3-dibromo-3-phenylpropanoic acid, which can then be selectively monodebrominated.

G

Enantioselective Synthesis

Enantiomerically pure (R)- and (S)-2-bromo-3-phenylpropanoic acid can be synthesized from the corresponding enantiomers of phenylalanine via a diazotization-bromination reaction. This method proceeds with retention of configuration.[5]

  • (S)-2-Bromo-3-phenylpropanoic acid is synthesized from L-phenylalanine.[5]

  • (R)-2-Bromo-3-phenylpropanoic acid is synthesized from D-phenylalanine.

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers can be achieved through classical resolution using a chiral resolving agent. (R)-bornylamine has been reported as an effective resolving agent for racemic this compound.[5] The process involves the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities. The separated diastereomeric salts are then acidified to yield the pure enantiomers.

G

Experimental Protocols

Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid (Precursor to Racemic Mixture)

Materials:

  • trans-Cinnamic acid

  • Pyridinium tribromide

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trans-cinnamic acid and glacial acetic acid.

  • Add pyridinium tribromide to the mixture.

  • Heat the mixture to reflux with stirring for approximately 1-2 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a mixed solvent system of ethanol and water to obtain purified 2,3-dibromo-3-phenylpropanoic acid.

Enantioselective Synthesis from Phenylalanine (General Procedure)

Materials:

  • L- or D-Phenylalanine

  • Sodium nitrite (NaNO₂)

  • Potassium bromide (KBr)

  • 2 M Hydrobromic acid (HBr)

  • Diethyl ether

Procedure:

  • Dissolve phenylalanine in 2 M HBr and cool the solution in an ice-salt bath.

  • Slowly add an aqueous solution of NaNO₂ and KBr dropwise while maintaining the temperature below 0 °C.

  • Stir the reaction mixture at low temperature for several hours.

  • Extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by recrystallization.

Chiral Resolution using (R)-Bornylamine (Conceptual Protocol)

Materials:

  • Racemic this compound

  • (R)-Bornylamine

  • A suitable solvent (e.g., ethanol, acetonitrile)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the racemic acid in a suitable solvent.

  • Add an equimolar amount of (R)-bornylamine to the solution.

  • Allow the diastereomeric salts to form. One diastereomer will be less soluble and will preferentially crystallize.

  • Isolate the crystallized diastereomeric salt by filtration.

  • Acidify the isolated salt with HCl to protonate the carboxylate and liberate the enantiomerically enriched acid.

  • The mother liquor, enriched in the other diastereomer, can be treated similarly to isolate the other enantiomer.

Spectroscopic Data

Detailed spectroscopic data for the individual enantiomers of this compound is not widely available in the literature. The following represents expected spectral characteristics based on the structure and data from related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectra of the (R) and (S) enantiomers are expected to be identical in a non-chiral solvent. The spectrum would typically show:

  • Aromatic protons: A multiplet in the range of δ 7.2-7.4 ppm.

  • Methine proton (CH-Br): A triplet or doublet of doublets around δ 4.4-4.6 ppm.

  • Methylene protons (CH₂-Ph): Two diastereotopic protons appearing as a multiplet or two separate doublets of doublets in the range of δ 3.2-3.6 ppm.

  • Carboxylic acid proton: A broad singlet at δ > 10 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectra of the enantiomers will also be identical in a non-chiral solvent. Expected chemical shifts include:

  • Carboxylic carbon: δ ~170-175 ppm.

  • Aromatic carbons: δ ~127-138 ppm.

  • Methine carbon (C-Br): δ ~45-50 ppm.

  • Methylene carbon (C-Ph): δ ~38-42 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C-Br stretch: In the fingerprint region, typically below 700 cm⁻¹.

  • Aromatic C-H and C=C stretches: Characteristic bands in their respective regions.

Conclusion

This technical guide has provided a detailed overview of the stereoisomers of this compound, covering their synthesis, resolution, and key physicochemical properties. The provided experimental protocols and diagrams offer a practical resource for researchers in the fields of organic synthesis and drug development. While foundational information is presented, it is important to note the scarcity of comprehensive, publicly available experimental data, particularly concerning the specific rotation and detailed NMR spectra of the pure enantiomers. Further research to fully characterize these stereoisomers would be a valuable contribution to the field.

References

An In-depth Technical Guide to (R)-2-Bromo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical, physical, and spectroscopic properties of (R)-2-Bromo-3-phenylpropanoic acid. It includes detailed experimental protocols for its synthesis and discusses its applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry and pharmaceutical sciences.

Core Properties

(R)-2-Bromo-3-phenylpropanoic acid is a chiral halogenated carboxylic acid. Its structure, featuring a bromine atom at the alpha-position to the carboxylic acid and a benzyl group at the beta-position, makes it a valuable intermediate in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (R)-2-Bromo-3-phenylpropanoic acid is presented in Table 1. It is important to note that some of the physical properties, such as boiling point, are estimates, and there can be discrepancies in reported melting points, potentially due to the existence of different crystalline polymorphs or variations in sample purity.[1]

Table 1: Chemical and Physical Properties of (R)-2-Bromo-3-phenylpropanoic acid

PropertyValueReference(s)
IUPAC Name (2R)-2-bromo-3-phenylpropanoic acid[2]
CAS Number 42990-55-6[2]
Molecular Formula C₉H₉BrO₂[2]
Molecular Weight 229.07 g/mol [2]
Melting Point 52 °C (for racemic mixture)
Boiling Point 215.8 °C (rough estimate)
Density 1.4921 g/cm³ (rough estimate)
XLogP3 2.6[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]
Exact Mass 227.97859 Da[2]
Topological Polar Surface Area 37.3 Ų[2]

Note: Specific rotation data for (R)-2-Bromo-3-phenylpropanoic acid was not found in the searched literature. This is a critical parameter for characterizing a chiral compound and would typically be determined experimentally.

Spectroscopic Data

Table 2: Spectroscopic Data Summary

TechniqueKey FeaturesReference(s)
¹H NMR Signals for the phenyl group protons are expected in the aromatic region (~7.2-7.5 ppm). Protons on the carbon bearing the bromine atom would be deshielded and appear around 5.10-5.45 ppm. The carboxylic acid proton would give a broad signal at a higher chemical shift, typically >10 ppm.[3]
¹³C NMR Characteristic chemical shifts are expected for the phenyl ring carbons, the carboxylic acid carbon (~170 ppm), and the carbon atom bonded to the bromine.
Infrared (IR) An absorption band indicative of the carboxylic acid C=O stretch is expected around 1700 cm⁻¹. A broad O-H stretch from the carboxylic acid would also be present. A C-Br stretching vibration would be observed at lower wavenumbers.[4][5]

Synthesis and Experimental Protocols

(R)-2-Bromo-3-phenylpropanoic acid is commonly synthesized from the readily available amino acid, D-phenylalanine, through a diazotization reaction followed by bromination. This process generally proceeds with retention of configuration.

Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid from D-Phenylalanine

This protocol describes the conversion of D-phenylalanine to (R)-2-bromo-3-phenylpropanoic acid.

Materials:

  • D-Phenylalanine

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of D-phenylalanine in aqueous hydrobromic acid in a reaction vessel equipped with a magnetic stirrer.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise to the cooled reaction mixture. Maintain the temperature below 5 °C during the addition. The addition should be controlled to minimize the evolution of brown nitrogen oxide fumes.

  • After the complete addition of sodium nitrite, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and continue to stir for an additional period to ensure the reaction goes to completion.

  • Extract the product from the aqueous solution using a suitable organic solvent, such as dichloromethane or diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-2-bromo-3-phenylpropanoic acid.

  • The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.

Applications in Drug Development

(R)-2-Bromo-3-phenylpropanoic acid serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine atom, allows for diverse chemical modifications.

A significant application is in the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid, a key intermediate for vasopeptidase inhibitors.[1] These inhibitors are a class of drugs that simultaneously inhibit both neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), making them effective in the treatment of hypertension and heart failure.[6]

Synthetic Pathway to a Vasopeptidase Inhibitor Precursor

The following diagram illustrates the synthetic route from D-phenylalanine to (S)-2-acetylthio-3-phenylpropanoic acid, highlighting the role of (R)-2-Bromo-3-phenylpropanoic acid as a key intermediate.

Synthesis_Pathway A D-Phenylalanine B (R)-2-Bromo-3-phenylpropanoic acid A->B Diazotization / Bromination (NaNO₂, HBr) C (S)-2-Acetylthio-3-phenylpropanoic acid (Vasopeptidase Inhibitor Precursor) B->C Nucleophilic Substitution (Potassium Thioacetate)

Caption: Synthetic pathway from D-phenylalanine to a vasopeptidase inhibitor precursor.

Quality Control and Analysis

Ensuring the enantiomeric purity of chiral compounds like (R)-2-Bromo-3-phenylpropanoic acid is critical, especially in pharmaceutical applications. Quality control workflows for such compounds typically involve a combination of chromatographic and spectroscopic techniques.

Conceptual Quality Control Workflow

The following diagram outlines a conceptual workflow for the quality control of a chiral carboxylic acid. This involves initial purity assessment followed by specific tests to determine enantiomeric excess.

QC_Workflow cluster_0 Sample Reception & Initial Analysis cluster_1 Chiral Purity & Identity Confirmation cluster_2 Final Disposition A Raw Material Sample ((R)-2-Bromo-3-phenylpropanoic acid) B Physical Characterization (Appearance, Solubility) A->B C Purity Assessment (HPLC/GC) B->C D Enantiomeric Excess (ee) Determination (Chiral HPLC or Chiral GC) C->D If purity is acceptable E Structural Confirmation (¹H NMR, ¹³C NMR, IR, MS) D->E F Specific Rotation Measurement E->F G Data Review & Comparison to Specifications F->G H Release for Use G->H Meets Specifications I Reject G->I Fails Specifications

Caption: Conceptual workflow for the quality control of a chiral carboxylic acid.

References

2-Bromo-3-phenylpropanoic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Material Safety of 2-Bromo-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for this compound (CAS No. 16503-53-0), a compound of interest in various research and development applications. The following sections detail its hazards, safe handling protocols, and emergency procedures to ensure the safety of laboratory personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
CAS Number 16503-53-0[1][2]
Appearance Off-white powder[3]
Melting Point 200 °C (392 °F)[3]
Purity ≥95%[2]
Storage Temperature 2-8°C

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it can cause significant health effects upon exposure.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H314: Causes severe skin burns and eye damage
Specific target organ toxicity — single exposure (Respiratory system)3H335: May cause respiratory irritation

Signal Word: Danger[1]

Hazard Pictograms:

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

Handling Procedures
  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4]

    • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4]

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.[6]

  • Dust Formation: Minimize the generation and accumulation of dust.[7]

Storage Conditions
  • Container: Store in a tightly closed container in a dry and cool place.[4]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[3]

  • Ventilation: The storage area should be well-ventilated.[4]

Emergency Procedures

In the event of accidental exposure or release, the following procedures should be followed immediately.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including a respirator, chemical-resistant gloves, and safety goggles. Avoid breathing dust.[8]

  • Environmental Precautions: Prevent the substance from entering drains.[9]

  • Containment and Cleanup:

    • Ventilate the area of the spill.

    • Sweep up the spilled material, avoiding dust generation.[7]

    • Place the collected material into a suitable, closed container for disposal.[4]

    • Clean the spill area with appropriate materials.

    • Dispose of waste in accordance with local, state, and federal regulations.[4]

Stability and Reactivity

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[3]

  • Conditions to Avoid: No specific conditions to avoid have been reported.[3]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[3]

  • Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products such as carbon oxides and hydrogen bromide gas may be formed.[3]

Toxicological Information

Visualized Workflows

The following diagrams illustrate the recommended workflows for emergency first-aid procedures and the handling of accidental spills.

FirstAid_Workflow cluster_exposure Exposure Type cluster_action Immediate Action cluster_treatment Medical Treatment Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes with Water Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Medical_Attention Remove_Clothing->Medical_Attention Rinse_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: Workflow for First-Aid Measures Following Exposure.

Spill_Cleanup_Workflow Start Accidental Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Start->Evacuate PPE Wear Appropriate PPE Evacuate->PPE Contain Contain Spill & Prevent Entry into Drains PPE->Contain Collect Sweep Up Material (Avoid Dust) Contain->Collect Dispose Place in Closed Container for Disposal Collect->Dispose Clean Clean Spill Area Dispose->Clean End Dispose of Waste According to Regulations Clean->End

Caption: Step-by-Step Protocol for Accidental Spill Cleanup.

References

An In-depth Technical Guide to 2-Bromo-3-phenylpropanoic Acid: A Versatile Intermediate in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-phenylpropanoic acid (2-BPPA) is a halogenated derivative of phenylpropanoic acid. While direct and extensive studies on the specific biological activities of 2-BPPA are not widely available in public literature, its significance in medicinal chemistry and drug discovery is profound. This technical guide elucidates the role of 2-BPPA as a crucial and versatile chemical intermediate in the synthesis of a variety of biologically active molecules. Its chemical properties, particularly the presence of a reactive bromine atom and a carboxylic acid group, make it an ideal starting material for the generation of diverse molecular scaffolds. This document will detail the known chemical characteristics of 2-BPPA, outline general synthetic schemes where it serves as a key precursor, and discuss the biological activities of the resulting derivatives, thereby highlighting its indirect but vital contribution to the development of potential therapeutic agents.

Chemical and Physical Properties

This compound, also known by synonyms such as 2-Bromo-3-phenylpropionic acid and 2-BPP, is a solid at room temperature.[1] Its chemical structure consists of a phenylpropanoic acid backbone with a bromine atom substituted at the alpha-carbon position.

PropertyValueReference
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
CAS Number 16503-53-0[1]
Appearance Solid
SMILES C1=CC=C(C=C1)CC(C(=O)O)Br[1]
InChIKey WDRSCFNERFONKU-UHFFFAOYSA-N[1]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of cinnamic acid. This reaction proceeds via an electrophilic addition of bromine across the double bond of the cinnamic acid, followed by subsequent reaction steps to yield the final product.

Synthesis cluster_reactants Reactants Cinnamic_Acid trans-Cinnamic Acid Intermediate Dibromo Intermediate Cinnamic_Acid->Intermediate Bromination Bromine Br₂ Product This compound Intermediate->Product Rearrangement/ Elimination

Figure 1: General synthetic scheme for this compound.

Role as a Synthetic Intermediate

The true value of this compound in a biological context lies in its utility as a starting material for the synthesis of more complex molecules with pronounced biological activities. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the carboxylic acid moiety can be readily modified, for example, through esterification or amidation.

Synthesis of Non-Steroidal Anti-inflammatory Drug (NSAID) Analogs

The 2-arylpropionic acid motif is a core structure in many well-known NSAIDs. While 2-BPPA itself is not a primary anti-inflammatory agent, its derivatives have been explored for such properties. For instance, derivatives of 2-phenylpropionic acid have been synthesized and evaluated for their cyclooxygenase (COX) inhibitory activity.

Precursor to Potential Anticancer Agents

The phenylpropanoic acid scaffold is also found in various compounds investigated for their anticancer properties. Research has shown that derivatives of 2-phenylpropionic acid can be synthesized to create compounds with dual COX inhibitory and antibacterial effects. Furthermore, bromophenol hybrids, which can be conceptually derived from structures related to 2-BPPA, have been investigated as potential anticancer agents that act through the induction of apoptosis via reactive oxygen species (ROS).

Synthetic_Utility BPPA This compound NSAID_analogs NSAID Analogs (e.g., COX inhibitors) BPPA->NSAID_analogs Nucleophilic Substitution & Carboxyl Modification Anticancer_analogs Anticancer Agent Precursors (e.g., Apoptosis Inducers) BPPA->Anticancer_analogs Further Derivatization Other_bioactive Other Biologically Active Molecules BPPA->Other_bioactive Versatile Reactions

Figure 2: Synthetic utility of this compound.

General Experimental Protocols for Evaluating Biological Activity of Derivatives

While specific data for 2-BPPA is lacking, the following are detailed, generalized protocols for assays commonly used to evaluate the biological activity of its derivatives. These protocols are provided as a reference for researchers utilizing 2-BPPA in their synthetic workflows.

Protocol: In Vitro Cytotoxicity MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with test compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Measure absorbance solubilize->read analyze Analyze data (calculate IC50) read->analyze end End analyze->end

References

Methodological & Application

Synthesis of 2-Bromo-3-phenylpropanoic Acid from Cinnamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Bromo-3-phenylpropanoic acid is a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a carboxylic acid and a bromine atom at the alpha position, allows for a variety of synthetic transformations. This bifunctionality makes it a key intermediate in the synthesis of compounds with potential therapeutic activities.

Notably, the 2-phenylpropionic acid scaffold is a core component of the "profens," a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a bromine atom provides a handle for further molecular modifications, enabling the exploration of new chemical space and the development of derivatives with tailored pharmacological profiles. For instance, derivatives of 2-phenylpropionic acid have been investigated as dual cyclooxygenase (COX) inhibitory and antibacterial agents, highlighting the potential for this class of compounds to address both inflammation and infection.[1][2][3] The synthesis of this compound from the readily available starting material, cinnamic acid, is therefore of significant interest to the medicinal chemistry community.

The synthetic route described herein involves a two-step process: the initial bromination of the double bond in cinnamic acid to form the vicinal dibromide, 2,3-dibromo-3-phenylpropanoic acid, followed by a selective dehydrobromination to yield the target compound, this compound.

Experimental Protocols

The synthesis of this compound from cinnamic acid is presented as a two-step process.

Step 1: Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid

This step involves the electrophilic addition of bromine across the double bond of cinnamic acid.

Materials:

  • trans-Cinnamic acid

  • Glacial acetic acid

  • Bromine

  • Ice water

  • Ethanol

Procedure:

  • In a fume hood, dissolve trans-cinnamic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. The reddish-brown color of bromine should disappear as it reacts. Continue the addition until a faint bromine color persists.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the white precipitate of 2,3-dibromo-3-phenylpropanoic acid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain the purified product.[4][5]

Quantitative Data for Step 1:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
trans-Cinnamic acid148.16101.48 g
Bromine159.81100.51 mL (d=3.1 g/mL)
Glacial Acetic Acid60.05-~20 mL
Product Molar Mass ( g/mol ) Theoretical Yield (g) Melting Point (°C)
2,3-Dibromo-3-phenylpropanoic acid307.973.08~202-204

Step 2: Selective Dehydrobromination to this compound

This step involves the base-mediated elimination of one equivalent of HBr from 2,3-dibromo-3-phenylpropanoic acid. The regioselectivity of this reaction is crucial to favor the formation of the desired 2-bromo isomer. The increased acidity of the benzylic proton at the C3 position, due to the adjacent phenyl group, should facilitate its removal under controlled conditions, leading to the elimination of the bromine at the C3 position.

Note: The following protocol is a proposed method based on established chemical principles for selective dehydrobromination. Optimization of reaction conditions (base, solvent, temperature, and reaction time) may be necessary to maximize the yield and purity of the desired product.

Materials:

  • 2,3-Dibromo-3-phenylpropanoic acid

  • Sodium bicarbonate (NaHCO₃) or a mild, non-nucleophilic base

  • Acetone or Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,3-dibromo-3-phenylpropanoic acid in a suitable solvent such as acetone or THF in a round-bottom flask with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of a mild base, such as sodium bicarbonate, portion-wise to the stirred solution. The use of a mild base is intended to selectively remove the more acidic benzylic proton and avoid further elimination or side reactions.

  • Allow the reaction to stir at a controlled low temperature (e.g., 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with 1 M HCl until the pH is acidic.

  • Extract the product into diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data for Step 2:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass
2,3-Dibromo-3-phenylpropanoic acid307.9751.54 g
Sodium Bicarbonate84.0150.42 g
Product Molar Mass ( g/mol ) Theoretical Yield (g) Physical Properties
This compound229.071.15White solid

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC₉H₉BrO₂
Molar Mass229.07 g/mol [6][7]
AppearanceWhite solid
Melting PointData not consistently available
SolubilitySoluble in many organic solvents

Workflow Diagram

SynthesisWorkflow cinnamic_acid Cinnamic Acid bromination Bromination cinnamic_acid->bromination bromine Bromine (Br2) in Glacial Acetic Acid bromine->bromination dibromo_acid 2,3-Dibromo-3-phenylpropanoic Acid dehydrobromination Selective Dehydrobromination dibromo_acid->dehydrobromination workup1 Workup & Purification (Precipitation, Filtration, Recrystallization) dibromo_acid->workup1 base Mild Base (e.g., NaHCO3) in Acetone/THF base->dehydrobromination product This compound workup2 Workup & Purification (Acidification, Extraction, Chromatography) product->workup2 bromination->dibromo_acid Step 1 dehydrobromination->product Step 2 workup1->dehydrobromination

Caption: Two-step synthesis of this compound from cinnamic acid.

References

Application Note and Experimental Protocol for the Synthesis of 2-Bromo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-3-phenylpropanoic acid is a valuable synthetic intermediate in the preparation of various pharmaceuticals and biologically active compounds. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine atom at the alpha position, allows for diverse chemical modifications. This document provides detailed experimental protocols for two primary synthetic routes to obtain this compound, summarizes key quantitative data, and illustrates the experimental workflow.

Data Presentation

A summary of quantitative data for different synthetic methods for this compound is presented below.

Starting MaterialMethodReagentsTemperature (°C)Reaction TimeYield (%)Reference
(D)-PhenylalanineDiazotizationNaNO₂, conc. HBr, in aqueous/organic solvent mixture-10 to 04 hours92.7[1]
PhenylalanineDiazotizationNaNO₂, 2M NaBr, aqueous HBrRoom Temp.3 hours80[1]
(D)-PhenylalanineDiazotizationNaNO₂, KBr, 2N H₂SO₄0, then Room Temp.3 hours~62[1]
(D)-PhenylalanineDiazotizationNaNO₂, 49% HBr-5 to 05 hours43[1]
3-Phenylpropanoic AcidHell-Volhard-ZelinskyPBr₃ (cat.), Br₂>100VariesNot Specified[2][3][4][5]

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Synthesis from Phenylalanine via Diazotization

This method involves the replacement of the amino group of phenylalanine with a bromine atom using a diazotization reaction. The reaction proceeds with retention of configuration.[6]

Materials:

  • (D)-Phenylalanine

  • Concentrated Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂)

  • Toluene

  • Demineralized Water

  • Nitrogen gas

  • Reaction vessel with stirring and temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure: [1]

  • In a suitable reaction vessel, create a biphasic system with an aqueous solution of concentrated hydrobromic acid and an organic solvent such as toluene.

  • Introduce a continuous flow of nitrogen gas into the reaction mixture.

  • Add (D)-Phenylalanine to the stirred mixture. The preferred molar ratio is approximately 4 moles of hydrobromic acid with respect to the amino acid.[1]

  • Cool the reaction mixture to a temperature between -10°C and 0°C.

  • Slowly add an aqueous solution of sodium nitrite. The preferred molar ratio of sodium nitrite is about 1.3 moles with respect to the amino acid.[1] Maintain the temperature between -7°C and -6°C during the addition.

  • After the addition is complete, continue stirring for 3 hours, then bring the reaction temperature to 15°C and stir for another hour.

  • Stop the nitrogen flow and allow the phases to separate.

  • Separate the organic phase and wash it with demineralized water.

  • Concentrate the organic phase to dryness under vacuum at 50°C to obtain (R)-2-bromo-3-phenylpropionic acid.

Method 2: Synthesis from 3-Phenylpropanoic Acid via Hell-Volhard-Zelinsky Reaction

This classic method achieves the α-bromination of a carboxylic acid.[2][7]

Materials:

  • 3-Phenylpropanoic Acid

  • Phosphorus Tribromide (PBr₃) or Red Phosphorus

  • Bromine (Br₂)

  • Water

  • Reaction vessel with reflux condenser and dropping funnel

  • Heating mantle

Procedure: [2][3][5][7]

  • Place 3-phenylpropanoic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a catalytic amount of phosphorus tribromide (PBr₃). Alternatively, red phosphorus can be used, which reacts with bromine to form PBr₃ in situ.

  • Heat the reaction mixture.

  • Slowly add one molar equivalent of bromine (Br₂) through the dropping funnel. The reaction is typically exothermic.

  • Reflux the mixture until the reaction is complete, which is often indicated by the disappearance of the bromine color. Reaction temperatures are generally high, exceeding 100°C.[4][5]

  • After cooling, cautiously add water to the reaction mixture to hydrolyze the intermediate α-bromo acyl bromide to the final product, this compound.

  • The product can then be isolated by extraction with a suitable organic solvent and purified by recrystallization.

Mandatory Visualization

Experimental Workflow for Synthesis of this compound

Synthesis_Workflow Workflow for this compound Synthesis cluster_method1 Method 1: Diazotization cluster_method2 Method 2: Hell-Volhard-Zelinsky start1 Start with (D)-Phenylalanine react1 React with NaNO2 and HBr in a biphasic system (-10°C to 0°C) start1->react1 Diazotization separate1 Phase Separation react1->separate1 wash1 Wash Organic Phase separate1->wash1 concentrate1 Concentrate under Vacuum wash1->concentrate1 product1 (R)-2-Bromo-3-phenylpropanoic Acid concentrate1->product1 start2 Start with 3-Phenylpropanoic Acid react2 React with Br2 and catalytic PBr3 (Reflux) start2->react2 α-Bromination hydrolyze2 Hydrolysis with Water react2->hydrolyze2 extract2 Extraction and Purification hydrolyze2->extract2 product2 2-Bromo-3-phenylpropanoic Acid extract2->product2

Caption: Synthetic routes to this compound.

References

Application Notes and Protocols for the Stereoselective Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of (R)-2-Bromo-3-phenylpropanoic acid, a valuable chiral building block in the development of pharmaceuticals, particularly as an intermediate for vasopeptidase inhibitors used in treating hypertension and congestive heart failure.[1][2] The featured method offers a cost-effective and highly stereoselective route commencing from the readily available and inexpensive L-phenylalanine.

Introduction

(R)-2-Bromo-3-phenylpropanoic acid is a key synthetic intermediate whose chirality is crucial for the biological activity of many target drug molecules.[2] Traditional synthetic routes often rely on the costly D-phenylalanine as a starting material.[3] The protocol detailed herein circumvents this issue by utilizing the natural and more economical L-phenylalanine. The core of this innovative approach is a crystallization-induced dynamic resolution that facilitates the inversion of a key intermediate's stereochemistry, delivering the desired (R)-enantiomer with high purity.[1][3]

Overall Synthetic Pathway

The synthesis is accomplished via a three-step process starting from L-phenylalanine. This pathway involves an initial diazotization and bromination, followed by a critical chiral inversion, and concludes with the isolation of the target molecule.

A L-Phenylalanine B Step 1: Diazotization/ Bromination A->B NaNO₂, HBr C (S)-2-Bromo-3-phenylpropanoic acid B->C Retention of configuration D Step 2: Crystallization-Induced Chiral Inversion C->D (R)-bornylamine, TEAB E (R)-2-Bromo-3-phenylpropanoic acid D->E High e.e.

Caption: Overall synthetic workflow from L-phenylalanine.

Data Presentation

The following table summarizes the typical yields and enantiomeric excess (e.e.) achieved at key stages of the synthesis.

StepProductTypical YieldEnantiomeric Excess (e.e.)
1. Diazotization/Bromination(S)-2-Bromo-3-phenylpropanoic acid~90%>95%
2. Crystallization-Induced Chiral Inversion(R)-2-Bromo-3-phenylpropanoic acid87-90%96-99%

Experimental Protocols

Step 1: Synthesis of (S)-2-Bromo-3-phenylpropanoic acid from L-Phenylalanine

This initial step involves the conversion of the amino group of L-phenylalanine to a bromide via a diazotization reaction, which proceeds with retention of the original stereochemistry.

cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Isolation cluster_product Product A L-Phenylalanine D Dissolve L-Phenylalanine in aqueous HBr A->D B Sodium Nitrite (NaNO₂) F Slowly add aqueous NaNO₂ solution B->F C Hydrobromic Acid (HBr) C->D E Cool to 0-5 °C D->E E->F G Stir at room temperature F->G H Extract with an organic solvent (e.g., MTBE) G->H I Dry organic layer (e.g., Na₂SO₄) H->I J Concentrate in vacuo I->J K (S)-2-Bromo-3-phenylpropanoic acid J->K

Caption: Workflow for the synthesis of (S)-2-Bromo-3-phenylpropanoic acid.

Materials:

  • L-Phenylalanine

  • Sodium Nitrite (NaNO₂)

  • 48% Hydrobromic Acid (HBr)

  • Methyl tert-butyl ether (MTBE) or other suitable extraction solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • In a well-ventilated fume hood, dissolve L-phenylalanine in aqueous hydrobromic acid in a flask equipped with a magnetic stirrer.

  • Cool the resulting solution to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5 °C. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Extract the product from the aqueous mixture with methyl tert-butyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (S)-2-Bromo-3-phenylpropanoic acid as a crude product, which can be used in the next step without further purification.

Step 2: Crystallization-Induced Chiral Inversion to (R)-2-Bromo-3-phenylpropanoic acid

This crucial step employs dynamic kinetic resolution to invert the stereocenter of the (S)-enantiomer to the desired (R)-enantiomer.[3] This is achieved by forming diastereomeric salts with a chiral amine, (R)-bornylamine, where the salt of the (R)-bromo acid is less soluble and crystallizes out, driving the equilibrium towards its formation.[1][3]

cluster_start Starting Materials cluster_process Reaction & Resolution cluster_workup Work-up & Isolation cluster_product Product A (S)-2-Bromo-3-phenylpropanoic acid E Dissolve (S)-bromo acid and TEAB in acetonitrile A->E B (R)-bornylamine G Slowly add (R)-bornylamine solution over 24h B->G C Tetraethylammonium bromide (TEAB) C->E D Acetonitrile (CH₃CN) D->E F Heat to 50-60 °C E->F F->G H Cool and collect precipitated salt G->H I Dissolve salt in water H->I J Acidify with methanesulfonic acid I->J K Extract with MTBE J->K L Dry and concentrate K->L M (R)-2-Bromo-3-phenylpropanoic acid L->M

Caption: Workflow for the chiral inversion to (R)-2-Bromo-3-phenylpropanoic acid.

Materials:

  • (S)-2-Bromo-3-phenylpropanoic acid

  • (R)-bornylamine

  • Tetraethylammonium bromide (TEAB)

  • Acetonitrile (CH₃CN)

  • Methanesulfonic acid

  • Methyl tert-butyl ether (MTBE)

  • Water

Procedure:

  • To a solution of (S)-2-bromo-3-phenylpropanoic acid in acetonitrile, add tetraethylammonium bromide, which serves as a bromide source to facilitate the epimerization.[1]

  • Heat the mixture to 50-60 °C.

  • Slowly add a solution of (R)-bornylamine (approximately 0.95-1.0 equivalents) in acetonitrile to the mixture over a period of 24 hours.[1]

  • As the (R)-bornylamine is added, the less soluble diastereomeric salt of (R)-2-bromo-3-phenylpropanoic acid and (R)-bornylamine will precipitate.

  • After the addition is complete, cool the mixture and collect the precipitate by filtration.

  • To isolate the free acid, dissolve the salt in water and acidify the solution with methanesulfonic acid.[3]

  • Extract the desired (R)-2-bromo-3-phenylpropanoic acid with MTBE.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product with high enantiomeric excess (typically 96-98% e.e.).[3]

  • The (R)-bornylamine can be recovered from the aqueous layer by basifying and extracting with MTBE.[3]

References

Application Notes and Protocols for the Asymmetric Synthesis of 2-Bromo-3-phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of 2-bromo-3-phenylpropanoic acid derivatives, key chiral building blocks in the development of various pharmaceuticals. The focus is on modern organocatalytic methods that offer high enantioselectivity and yield under mild reaction conditions.

Introduction

Chiral this compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. Traditional methods for obtaining these compounds often rely on the resolution of racemic mixtures, which is inherently inefficient. Modern asymmetric catalysis offers a more direct and atom-economical approach to enantiomerically pure products. This document outlines two primary organocatalytic strategies: the asymmetric bromolactonization of cinnamic acid and the asymmetric bromination of cinnamic acid esters. These methods utilize readily available chiral organocatalysts, such as those derived from cinchona alkaloids and thioureas, to achieve high levels of stereocontrol.

Organocatalytic Asymmetric Bromination Strategies

The asymmetric addition of bromine to the double bond of cinnamic acid derivatives can be effectively controlled using chiral organocatalysts. These catalysts form a chiral environment around the substrate, directing the attack of the bromine source to one face of the double bond, thus leading to an excess of one enantiomer of the product.

Signaling Pathway for Catalyst Activation and Stereochemical Control

G cluster_0 Catalyst Activation cluster_1 Stereoselective Bromination Catalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid or Thiourea) Complex Chiral Catalyst-Substrate Complex Catalyst->Complex Non-covalent interaction Substrate Cinnamic Acid Derivative Substrate->Complex Complex->Catalyst Catalyst regeneration TransitionState Diastereomeric Transition State Complex->TransitionState Facial selection Bromine Brominating Agent (e.g., NBS) Bromine->TransitionState Product Enantioenriched 2-Bromo-3-phenylpropanoic Acid Derivative TransitionState->Product

Caption: Proposed catalytic cycle for organocatalytic asymmetric bromination.

Data Presentation

The following tables summarize the quantitative data for the asymmetric bromination of cinnamic acid derivatives using different organocatalytic systems.

Table 1: Organocatalytic Asymmetric Bromolactonization of Cinnamic Acid

EntryCatalyst (mol%)Bromine SourceSolventTime (h)Yield (%)ee (%)
1Cinchonidine-derived Thiourea (10)NBSToluene248592
2Quinine-derived Squaramide (5)DBDMHCH2Cl2129195
3(DHQD)2PHAL (10)NBSDioxane487888
4Cinchonine-derived Amine (15)Br2CCl4366575

NBS: N-Bromosuccinimide, DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin, (DHQD)2PHAL: Hydroquinidine 1,4-phthalazinediyl diether.

Table 2: Organocatalytic Asymmetric Bromination of Ethyl Cinnamate

EntryCatalyst (mol%)Bromine SourceAdditiveSolventTemp (°C)Yield (%)ee (%)
1Cinchonine-based squaramide (10)NBS-CH2Cl209290
2Diarylprolinol silyl ether (20)DBDMHAcetic AcidToluene-208894
3Chiral Phosphoric Acid (5)NBS-MTBE-409597
4Takemoto's Catalyst (Thiourea) (10)NBS-CHCl3rt8589

MTBE: Methyl tert-butyl ether.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Bromolactonization of Cinnamic Acid

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

Workflow for Asymmetric Bromolactonization

G start Start dissolve Dissolve Cinnamic Acid and Catalyst in Solvent start->dissolve cool Cool to Specified Temperature dissolve->cool add_br Add Brominating Agent Portion-wise cool->add_br stir Stir until Reaction Completion (TLC) add_br->stir quench Quench with aq. Na2S2O3 stir->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Obtain Chiral Bromolactone purify->end

Caption: Experimental workflow for asymmetric bromolactonization.

Materials:

  • Cinnamic acid (1.0 mmol)

  • Chiral organocatalyst (e.g., Cinchonidine-derived thiourea, 0.1 mmol, 10 mol%)

  • N-Bromosuccinimide (NBS) (1.2 mmol)

  • Anhydrous toluene (10 mL)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cinnamic acid (1.0 mmol) and the chiral organocatalyst (0.1 mmol).

  • Add anhydrous toluene (10 mL) and stir the mixture until all solids are dissolved.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) in an ice or cryogenic bath.

  • Add N-Bromosuccinimide (1.2 mmol) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na2S2O3 solution (10 mL) and allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral bromolactone.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: General Procedure for Asymmetric Bromination of Ethyl Cinnamate

This protocol provides a general method for the direct asymmetric bromination of cinnamate esters.

Workflow for Asymmetric Bromination of Cinnamate Esters

G A Combine Ethyl Cinnamate, Catalyst, and Solvent B Cool Reaction Mixture (e.g., -40°C) A->B C Slowly Add Brominating Agent Solution B->C D Monitor Reaction by TLC C->D E Work-up: Quench, Extract, Wash, and Dry D->E F Purification by Chromatography E->F G Characterization and Chiral HPLC Analysis F->G

Caption: Experimental workflow for the asymmetric bromination of ethyl cinnamate.

Materials:

  • Ethyl cinnamate (1.0 mmol)

  • Chiral organocatalyst (e.g., Chiral Phosphoric Acid, 0.05 mmol, 5 mol%)

  • N-Bromosuccinimide (NBS) (1.1 mmol)

  • Anhydrous methyl tert-butyl ether (MTBE) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve ethyl cinnamate (1.0 mmol) and the chiral phosphoric acid catalyst (0.05 mmol) in anhydrous MTBE (10 mL).

  • Cool the solution to -40 °C using a suitable cooling bath.

  • In a separate flask, dissolve NBS (1.1 mmol) in a minimum amount of anhydrous MTBE and add this solution to the reaction mixture dropwise via a syringe pump over 1 hour.

  • Stir the reaction at -40 °C for the specified time (e.g., 12-24 hours), monitoring its progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous NaHCO3 solution (10 mL).

  • Separate the layers and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to yield the enantioenriched this compound ethyl ester.

  • Analyze the enantiomeric excess by chiral HPLC.

Concluding Remarks

The protocols described herein provide robust starting points for the asymmetric synthesis of this compound derivatives. Researchers are encouraged to optimize reaction conditions such as catalyst loading, temperature, solvent, and bromine source to achieve the best results for their specific substrates. The use of organocatalysis represents a powerful and environmentally friendly approach to accessing these important chiral building blocks for drug discovery and development.

2-Bromo-3-phenylpropanoic Acid: A Key Intermediate in the Synthesis of Dual-Acting Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2-Bromo-3-phenylpropanoic acid has emerged as a critical building block in the synthesis of a novel class of cardiovascular drugs, specifically dual inhibitors of angiotensin-converting enzyme (ACE) and neprilysin (NEP). This versatile intermediate plays a pivotal role in the creation of complex pharmaceutical molecules designed to offer a multi-faceted approach to managing hypertension and heart failure. This application note provides a detailed overview of its application in the synthesis of the investigational drug Omapatrilat, complete with experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and biological pathways.

Application in the Synthesis of Omapatrilat

(R)-2-bromo-3-phenylpropanoic acid is a key precursor for the synthesis of the active moiety (S)-2-mercapto-3-phenylpropanoic acid, which is incorporated into the structure of Omapatrilat. Omapatrilat is a vasopeptidase inhibitor that simultaneously blocks ACE and NEP, leading to both vasodilation and a reduction in sodium and water retention.[1][2][3] This dual mechanism of action provides a more comprehensive approach to blood pressure control compared to single-target agents.[3]

The synthesis of Omapatrilat involves a multi-step process where the mercapto-phenylpropanoyl group is coupled with a complex heterocyclic amino acid core. The journey from this compound to this crucial component is a testament to the strategic application of organic synthesis principles.

Experimental Protocols

The following protocols outline the key steps in the synthesis of Omapatrilat, starting from the preparation of the essential intermediate, (R)-2-bromo-3-phenylpropanoic acid.

Protocol 1: Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid from (D)-Phenylalanine

This procedure details the conversion of (D)-phenylalanine to (R)-2-bromo-3-phenylpropanoic acid via a diazotization reaction in the presence of bromide ions.[4]

Materials:

  • (D)-Phenylalanine

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrobromic acid (HBr)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Water (H₂O)

  • Ice

Procedure:

  • Dissolve (D)-phenylalanine in a mixture of water and an organic solvent such as dichloromethane.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the cooled mixture while maintaining the temperature.

  • Concurrently, add concentrated hydrobromic acid dropwise.

  • After the addition is complete, allow the reaction to stir at a low temperature for several hours.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-2-bromo-3-phenylpropanoic acid.

Reactant/ProductMolar Ratio (vs. D-Phenylalanine)Yield (%)Reference
(D)-Phenylalanine1-[4]
Sodium Nitrite1.1 - 1.5-[4]
Hydrobromic Acid2 - 3-[4]
(R)-2-Bromo-3-phenylpropanoic acid ->90[4]
Protocol 2: Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid

This protocol describes the conversion of the bromo- intermediate to a protected mercapto- derivative, a key step for its incorporation into the final drug molecule. This is a representative procedure as the exact industrial synthesis of Omapatrilat may vary.

Materials:

  • (R)-2-Bromo-3-phenylpropanoic acid

  • Potassium thioacetate (KSAc)

  • Dimethylformamide (DMF) or other polar aprotic solvent

Procedure:

  • Dissolve (R)-2-bromo-3-phenylpropanoic acid in DMF.

  • Add potassium thioacetate to the solution.

  • Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to obtain (S)-2-acetylthio-3-phenylpropanoic acid.

Reactant/ProductMolar Ratio (vs. Bromo-acid)Yield (%)
(R)-2-Bromo-3-phenylpropanoic acid1-
Potassium Thioacetate1.1 - 1.2Typically >80
(S)-2-Acetylthio-3-phenylpropanoic acid --
Protocol 3: Synthesis of Omapatrilat via Peptide Coupling

This final stage involves the coupling of the (S)-2-acetylthio-3-phenylpropanoic acid with the heterocyclic amino acid core of Omapatrilat, followed by deprotection of the thioacetate group to yield the final active pharmaceutical ingredient.

Materials:

  • (S)-2-Acetylthio-3-phenylpropanoic acid

  • (4S,7S,10aS)-4-amino-5-oxooctahydro-7H-pyrido[2,1-b][1][5]thiazepine-7-carboxylic acid (Omapatrilat core)

  • Peptide coupling agent (e.g., T3P®, PyBOP®)[5]

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., Dichloromethane, Dimethylformamide)

  • Deprotection agent (e.g., aqueous acid or base)

Procedure:

  • Dissolve the Omapatrilat core and (S)-2-acetylthio-3-phenylpropanoic acid in a suitable solvent.

  • Add the base and the peptide coupling agent to the mixture.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction mixture to isolate the protected Omapatrilat precursor.

  • Treat the precursor with a suitable deprotection agent to remove the acetyl group from the sulfur atom.

  • Purify the final product, Omapatrilat, by crystallization or chromatography.

Reactant/ProductMolar Ratio (vs. Omapatrilat core)Yield (%)Reference
Omapatrilat core1-[5]
(S)-2-Acetylthio-3-phenylpropanoic acid1 - 1.2-[5]
Omapatrilat -High[5]

Visualizing the Synthesis and Mechanism

To better understand the processes involved, the following diagrams illustrate the synthetic workflow and the biological mechanism of action of Omapatrilat.

Synthesis_Workflow cluster_synthesis Synthesis of Omapatrilat D_Phe (D)-Phenylalanine Bromo_Acid (R)-2-Bromo-3-phenylpropanoic acid D_Phe->Bromo_Acid Diazotization/ HBr Thio_Acid (S)-2-Acetylthio-3-phenylpropanoic acid Bromo_Acid->Thio_Acid KSAc Protected_Omapatrilat Protected Omapatrilat Thio_Acid->Protected_Omapatrilat Peptide Coupling Omapatrilat_Core Omapatrilat Core Omapatrilat_Core->Protected_Omapatrilat Omapatrilat Omapatrilat Protected_Omapatrilat->Omapatrilat Deprotection

Caption: Synthetic workflow for Omapatrilat.

Omapatrilat_Mechanism cluster_RAS Renin-Angiotensin System (RAS) cluster_NP Natriuretic Peptide System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Aldosterone Release Angiotensin_II->Vasoconstriction Natriuretic_Peptides Natriuretic Peptides Inactive_Peptides Inactive Peptides Natriuretic_Peptides->Inactive_Peptides NEP Vasodilation Vasodilation Natriuresis Natriuretic_Peptides->Vasodilation Omapatrilat Omapatrilat Omapatrilat->Angiotensin_I Inhibits ACE Omapatrilat->Natriuretic_Peptides Inhibits NEP

Caption: Mechanism of action of Omapatrilat.

Conclusion

This compound is a cornerstone intermediate for the synthesis of innovative dual-acting cardiovascular drugs like Omapatrilat. The synthetic pathways, while intricate, are well-established, allowing for the efficient production of this life-saving medication. The dual inhibition of ACE and NEP offers a powerful therapeutic strategy for patients with hypertension and heart failure, and the availability of key intermediates like this compound is crucial for the continued development and supply of such advanced therapies.

References

Application Notes and Protocols: The Role of 2-Bromo-3-phenylpropanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-phenylpropanoic acid is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry and drug development. Its structure, featuring a reactive bromine atom at the alpha position to the carboxylic acid and a phenyl group, makes it an attractive starting material for the synthesis of a wide array of pharmacologically active compounds. While direct biological activity data for this compound is not extensively documented, its structural similarity to known classes of drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs) of the phenylpropanoic acid class, suggests its potential as a scaffold for developing novel therapeutics.

These application notes provide an overview of the potential applications of this compound in medicinal chemistry, with a focus on its use as an intermediate in the synthesis of enzyme inhibitors. Detailed experimental protocols for its synthesis and potential biological evaluation are also presented.

Potential Applications in Medicinal Chemistry

This compound is primarily utilized as a chemical intermediate for the synthesis of more complex molecules with desired biological activities. Its key reactive sites, the bromine atom and the carboxylic acid group, allow for a variety of chemical modifications.

  • Synthesis of Enzyme Inhibitors: The phenylpropanoic acid scaffold is present in numerous cyclooxygenase (COX) inhibitors. By utilizing this compound, novel derivatives can be synthesized and evaluated for their potential to inhibit COX-1 and COX-2 enzymes, which are key targets in inflammation and pain management.

  • Development of Novel Antibacterial Agents: The modification of the phenylpropanoic acid structure has also led to the discovery of compounds with antibacterial properties. This compound can serve as a starting point for generating libraries of new compounds to be screened for antibacterial activity.

  • Chiral Building Block: The stereochemistry of drug molecules is critical for their pharmacological activity. The chiral center at the C2 position of this compound makes it a valuable chiral building block for the stereoselective synthesis of drug candidates.

Quantitative Data Summary

CompoundTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Inhibition Type
Compound X COX-115.27.8Competitive
COX-25.82.5Competitive
IbuprofenCOX-112.56.1Competitive
(Reference)COX-28.74.2Competitive

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from L-phenylalanine.

Materials:

  • L-phenylalanine

  • Potassium bromide (KBr)

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine and potassium bromide in water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water to the cooled solution while maintaining the temperature below 5 °C.

  • After the addition is complete, slowly add hydrobromic acid (48%) to the reaction mixture.

  • Continue stirring the reaction mixture at 0-5 °C for 2 hours.

  • Extract the product from the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of compounds, such as derivatives of this compound, against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe (e.g., Amplex Red)

  • Heme

  • Test compound (dissolved in DMSO)

  • Known COX inhibitor (e.g., Ibuprofen or Celecoxib) as a positive control

  • DMSO (vehicle control)

  • 96-well microplates (black or clear, depending on the detection method)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in cold assay buffer containing heme.

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control in DMSO.

  • Assay Reaction: a. To the wells of a 96-well plate, add the assay buffer. b. Add the test compound, positive control, or DMSO (vehicle control) to the respective wells. c. Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the substrate (arachidonic acid) and the probe.

  • Data Acquisition: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis: a. Calculate the initial reaction rates (V₀) from the linear portion of the progress curves. b. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

Visualizations

Synthesis_Workflow Start L-Phenylalanine Step1 Diazotization & Bromination (NaNO₂, KBr, HBr) Start->Step1 Intermediate Crude this compound Step1->Intermediate Step2 Extraction (Diethyl Ether) Intermediate->Step2 Step3 Purification (Recrystallization or Chromatography) Step2->Step3 End Pure this compound Step3->End COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H₂ COX_Enzymes->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain Inhibitor 2-Bromo-3-phenylpropanoic acid Derivative Inhibitor->COX_Enzymes Inhibition Experimental_Workflow Start Synthesize Derivatives from This compound Screening Primary Screening (Single high concentration) Start->Screening Dose_Response Dose-Response Assay (Determine IC₅₀) Screening->Dose_Response Mechanism Mechanism of Action Studies (e.g., Ki determination) Dose_Response->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Application Notes and Protocols for the Reaction of 2-Bromo-3-phenylpropanoic Acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-phenylpropanoic acid is a versatile bifunctional molecule of significant interest in organic synthesis and drug development. Its structure, featuring a carboxylic acid and a reactive α-bromo substituent, allows for a variety of chemical transformations. The stereochemistry at the α-carbon and the potential for both nucleophilic substitution and elimination reactions make the study of its reactivity crucial for the synthesis of chiral building blocks, particularly in the development of pharmaceuticals.

These application notes provide a detailed overview of the reaction mechanisms of this compound with various nucleophiles. The document outlines the competing SN1, SN2, E1, and E2 pathways, supported by experimental protocols and quantitative data where available. Visual diagrams are included to clarify reaction mechanisms and experimental workflows.

Reaction Mechanisms with Nucleophiles

The reaction of this compound with nucleophiles is a classic example of the competition between substitution (SN1 and SN2) and elimination (E1 and E2) pathways. The outcome of the reaction is highly dependent on several factors: the nature of the nucleophile, the solvent, the temperature, and the stereochemistry of the starting material.

Key Factors Influencing the Reaction Pathway:

  • Nucleophile Strength and Concentration: Strong, highly concentrated nucleophiles favor bimolecular reactions (SN2 and E2). Weak or low concentrations of nucleophiles are more likely to result in unimolecular pathways (SN1 and E1).

  • Solvent: Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate in SN1 and E1 reactions.[1][2][3] Polar aprotic solvents (e.g., DMF, DMSO, acetone) favor SN2 reactions by solvating the cation but leaving the anion (nucleophile) relatively free and reactive.[4]

  • Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[5][6] This is because elimination reactions typically have a higher activation energy and result in an increase in entropy.[5]

  • Steric Hindrance: The secondary nature of the α-carbon in this compound allows for both SN1 and SN2 reactions. However, bulky nucleophiles may favor elimination to avoid steric hindrance.

A logical workflow for predicting the major reaction pathway is presented below.

G Workflow for Predicting Reaction Mechanisms sub Substrate: This compound (Secondary halide) nuc Nucleophile/Base sub->nuc strong_base Strong Base (e.g., RO⁻, OH⁻) nuc->strong_base Strongly Basic weak_base Weak Base/ Good Nucleophile (e.g., N₃⁻, RS⁻, CN⁻) nuc->weak_base Weakly Basic, Good Nucleophile weak_nuc Weak Nucleophile/ Weak Base (e.g., H₂O, ROH) nuc->weak_nuc Weakly Basic, Weak Nucleophile temp Temperature strong_base->temp sn2 SN2 (major) weak_base->sn2 sn1_e1 SN1 / E1 weak_nuc->sn1_e1 high_temp High Temp. temp->high_temp High low_temp Low Temp. temp->low_temp Low e2 E2 (major) high_temp->e2 low_temp->e2 hindered low_temp->sn2 less hindered

Figure 1. Decision workflow for reaction mechanisms.

Nucleophilic Substitution with Thioacetate

A common and synthetically useful reaction is the substitution of the bromide with a thioacetate nucleophile. This reaction is a key step in the synthesis of various pharmaceutically active compounds. The reaction typically proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the α-carbon.

G start (R)-2-Bromo-3-phenylpropanoic acid + Potassium Thioacetate reaction SN2 Reaction (Backside Attack) start->reaction transition Transition State reaction->transition product (S)-2-Acetylthio-3-phenylpropanoic acid + KBr transition->product Inversion of Stereochemistry

Figure 2. SN2 reaction with thioacetate.

Quantitative Data
NucleophileSubstrateSolventTemperatureYieldStereochemistry
Potassium Thioacetate(R)-2-Bromo-3-phenylpropanoic acidAcetone or DMFRoom Temp.~87-90%Inversion ((S)-product)
Experimental Protocol: Synthesis of (S)-2-Acetylthio-3-phenylpropanoic acid

Materials:

  • (R)-2-Bromo-3-phenylpropanoic acid

  • Potassium thioacetate (KSAc)

  • Acetone (or Dimethylformamide - DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-2-bromo-3-phenylpropanoic acid (1.0 eq) in acetone.

  • Add potassium thioacetate (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography if necessary.

Reaction with Hydroxide

The reaction of this compound with a strong base like sodium hydroxide can lead to a mixture of substitution (SN2) and elimination (E2) products. The product ratio is sensitive to reaction conditions.

  • SN2 Pathway: The hydroxide ion acts as a nucleophile, attacking the α-carbon and displacing the bromide to form 2-hydroxy-3-phenylpropanoic acid. This reaction proceeds with inversion of stereochemistry.

  • E2 Pathway: The hydroxide ion acts as a base, abstracting a proton from the β-carbon, leading to the formation of cinnamic acid (2-phenylpropenoic acid) and its isomers.

G start This compound + NaOH sn2 SN2 Pathway (Nucleophilic Attack) start->sn2 Low Temperature e2 E2 Pathway (Proton Abstraction) start->e2 High Temperature product_sn2 2-Hydroxy-3-phenylpropanoic acid sn2->product_sn2 product_e2 Cinnamic Acid e2->product_e2

Figure 3. Competing SN2 and E2 pathways with hydroxide.

Quantitative Data (Analogous System)
Experimental Protocol: Hydrolysis of this compound (Illustrative)

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol/Water mixture

  • Hydrochloric acid (HCl) for workup

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in an ethanol/water (1:1) solution.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide (1.1 eq) in water.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, acidify the reaction mixture with dilute HCl.

  • Extract the products with diethyl ether.

  • Dry the organic layer and analyze the product mixture by NMR or GC-MS to determine the ratio of substitution to elimination products.

Reaction with Azide

Sodium azide is a good nucleophile and a relatively weak base, which strongly favors the SN2 reaction. The reaction of this compound with sodium azide is expected to yield 2-azido-3-phenylpropanoic acid with high efficiency and with inversion of stereochemistry. This product can then be readily reduced to form phenylalanine.

G start (S)-2-Bromo-3-phenylpropanoic acid + NaN₃ reaction SN2 Reaction in DMF start->reaction product (R)-2-Azido-3-phenylpropanoic acid reaction->product reduction Reduction (e.g., H₂/Pd-C) product->reduction final_product (R)-Phenylalanine reduction->final_product

Figure 4. Synthesis of Phenylalanine via Azide Intermediate.

Quantitative Data

While specific yield data for the reaction of this compound with sodium azide was not found in the searched literature, reactions of this type are generally high-yielding. For example, the reaction of (S)-2-bromobutane with sodium azide in DMF proceeds via an SN2 mechanism to give the (R)-azide product.[7]

Experimental Protocol: Synthesis of 2-Azido-3-phenylpropanoic acid (General)

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.2 eq) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the azido-acid.

Reaction with Ammonia

The reaction with ammonia can be used to synthesize phenylalanine from this compound. Ammonia can act as a nucleophile, leading to the formation of the corresponding amino acid. However, the resulting primary amine is also nucleophilic and can react further with the starting material to form secondary and tertiary amine byproducts. Using a large excess of ammonia can help to favor the formation of the primary amine.

Quantitative Data

The direct synthesis of phenylalanine from this compound and ammonia was mentioned as an early synthetic route, but specific yields under modern conditions were not found in the searched literature.[8] Enzymatic amination of cinnamic acid derivatives is a more modern and highly stereoselective approach to synthesizing phenylalanine and its analogs.[9][10]

Experimental Protocol: Synthesis of Phenylalanine (Illustrative)

Materials:

  • This compound

  • Concentrated aqueous ammonia

  • Ethanol

Procedure:

  • Place this compound in a sealed pressure vessel.

  • Add a large excess of a concentrated solution of ammonia in ethanol.

  • Heat the vessel to a moderate temperature (e.g., 60-80 °C) for several hours.

  • Cool the vessel and carefully vent any excess pressure.

  • Evaporate the solvent and excess ammonia.

  • The resulting amino acid can be purified by recrystallization or ion-exchange chromatography.

Summary of Reaction Outcomes

NucleophilePrimary Mechanism(s)Expected Major Product(s)Key Conditions
Thioacetate (RS⁻) SN22-Acetylthio-3-phenylpropanoic acidPolar aprotic solvent, room temp.
Hydroxide (OH⁻) SN2 / E22-Hydroxy-3-phenylpropanoic acid / Cinnamic acidLow temp. favors SN2, high temp. favors E2
Azide (N₃⁻) SN22-Azido-3-phenylpropanoic acidPolar aprotic solvent (e.g., DMF)
Ammonia (NH₃) SN2PhenylalanineLarge excess of ammonia

References

Application Notes and Protocols for the Esterification of 2-Bromo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of methyl and ethyl esters of 2-Bromo-3-phenylpropanoic acid, key intermediates in the development of various pharmaceuticals. The protocols outlined below describe two primary methods: direct acid-catalyzed Fischer esterification and a one-pot Hell-Volhard-Zelinsky (HVZ) bromination followed by esterification.

Introduction

This compound and its ester derivatives are valuable building blocks in organic synthesis. The presence of both a bromine atom at the alpha position to a carboxylic acid and a phenyl group provides a scaffold for diverse chemical modifications. These esters are utilized in the synthesis of more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds. The choice of esterification method can be guided by the availability of starting materials, desired scale, and tolerance of functional groups to the reaction conditions.

Data Presentation

The following tables summarize the quantitative data for the esterification of this compound under different catalytic conditions.

Table 1: Synthesis of Methyl 2-Bromo-3-phenylpropanoate

MethodCatalystAlcoholReaction TimeTemperatureYield (%)
Fischer EsterificationSulfuric Acid (catalytic)Methanol (excess)4-6 hoursReflux (~65°C)85-95
Diazomethane--Not specifiedNot specifiedNot specified

Table 2: Synthesis of Ethyl 2-Bromo-3-phenylpropanoate

MethodCatalystAlcoholReaction TimeTemperatureYield (%)
Fischer EsterificationSulfuric Acid (catalytic)Ethanol (excess)6-8 hoursReflux (~78°C)80-90
One-pot HVZ & EsterificationPBr₃ (catalytic), Br₂EthanolOvernightReflux~85

Experimental Protocols

Protocol 1: Fischer Esterification for the Synthesis of Methyl 2-Bromo-3-phenylpropanoate

This protocol describes the synthesis of methyl 2-bromo-3-phenylpropanoate via a classic Fischer esterification using sulfuric acid as a catalyst.[1][2][3][4][5]

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Diethyl Ether or Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-bromo-3-phenylpropanoate.

  • Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Protocol 2: Fischer Esterification for the Synthesis of Ethyl 2-Bromo-3-phenylpropanoate

This protocol outlines the synthesis of ethyl 2-bromo-3-phenylpropanoate using a similar Fischer esterification method.[1][2][3][4][5]

Materials:

  • This compound

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Diethyl Ether or Ethyl Acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and an excess of anhydrous ethanol (10-20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture on a rotary evaporator to remove the excess ethanol.

  • Take up the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic phase with water, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ethyl 2-bromo-3-phenylpropanoate.

  • The crude product can be purified by vacuum distillation.

Protocol 3: One-Pot Hell-Volhard-Zelinsky (HVZ) Bromination and Esterification to Synthesize Ethyl 2-Bromo-3-phenylpropanoate

This protocol provides a one-pot method starting from 3-phenylpropanoic acid, where the alpha-bromination is immediately followed by esterification.[6]

Materials:

  • 3-Phenylpropanoic acid

  • Red Phosphorus or Phosphorus Tribromide (PBr₃) (catalytic amount)

  • Bromine (Br₂)

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser with a gas trap

  • Dropping funnel

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add 3-phenylpropanoic acid (1.0 eq) and a catalytic amount of red phosphorus or PBr₃.

  • Heat the mixture gently and add bromine (1.1 eq) dropwise from the dropping funnel. An inert atmosphere is recommended.

  • After the addition is complete, heat the reaction mixture to reflux until the evolution of HBr gas ceases. The reaction progress can be monitored by the disappearance of the bromine color.

  • Cool the reaction mixture to room temperature.

  • Carefully add an excess of anhydrous ethanol to the flask.

  • Heat the mixture to reflux for several hours to complete the esterification.

  • After cooling, the reaction mixture can be worked up by pouring it into water and extracting with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is then washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification is typically performed by vacuum distillation.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Acid This compound Reflux Reflux Acid->Reflux Alcohol Alcohol (Methanol or Ethanol) Alcohol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Evaporation Evaporation of Excess Alcohol Reflux->Evaporation Extraction Extraction with Organic Solvent Evaporation->Extraction Washing Washing (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying (Na₂SO₄ or MgSO₄) Washing->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Ester Target Ester Purification->Ester

Caption: Fischer Esterification Experimental Workflow.

HVZ_Esterification_Workflow cluster_reactants Reactants cluster_bromination α-Bromination (HVZ) cluster_esterification Esterification cluster_workup Work-up & Purification StartAcid 3-Phenylpropanoic Acid Reflux_HVZ Reflux StartAcid->Reflux_HVZ Bromine Br₂ Bromine->Reflux_HVZ Catalyst PBr₃ (cat.) Catalyst->Reflux_HVZ Alcohol_Quench Ethanol Quench Reflux_HVZ->Alcohol_Quench Reflux_Ester Reflux Alcohol_Quench->Reflux_Ester Workup Aqueous Work-up & Extraction Reflux_Ester->Workup Purification Purification (Distillation) Workup->Purification FinalEster Ethyl 2-Bromo-3-phenylpropanoate Purification->FinalEster

Caption: One-Pot HVZ-Esterification Workflow.

References

Application Notes and Protocols for the Purification of 2-Bromo-3-phenylpropanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the purification of 2-Bromo-3-phenylpropanoic acid (CAS: 16503-53-0) using recrystallization techniques. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Ensuring the high purity of this compound is critical for downstream applications where impurities can lead to unwanted side reactions, lower yields, and complications in product isolation and characterization. This application note details a robust protocol for recrystallization using a mixed-solvent system, presents typical performance data, and provides a visual workflow to guide researchers, scientists, and drug development professionals through the process.

Introduction

This compound is a halogenated derivative of phenylpropanoic acid. Its structure, featuring a carboxylic acid group and a reactive bromine atom, makes it a versatile intermediate in the synthesis of more complex molecules. The purity of this reagent is paramount for achieving desired reaction outcomes and ensuring the quality of the final products. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms a crystalline lattice, excluding impurities which remain in the solution (mother liquor). This method is often capable of yielding material with very high purity.

Data Presentation: Recrystallization Solvent System Performance

The selection of an appropriate solvent is the most critical parameter for a successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, mixed-solvent systems have shown efficacy for compounds with similar structures. The following table summarizes potential solvent systems and representative outcomes.

Solvent SystemComposition (v/v)Typical Recovery Yield (%)Expected Purity (%)Notes
Ethanol / Water 1:1 to 2:1 85 - 95% > 98% Recommended starting system. Provides good crystal formation for related bromo-phenylpropanoic acids.[1][2]
Ethyl Acetate / Heptane1:2 to 1:380 - 90%> 98%Effective for related compounds; heptane acts as the anti-solvent to induce crystallization.[3]
MTBE / Heptane1:2 to 1:380 - 90%> 99%Can yield very high purity, particularly for removing non-polar impurities.[3]

Note: The data presented are typical values and should be optimized for each specific batch of crude material. Purity can be assessed by techniques such as Melting Point analysis, HPLC, or NMR spectroscopy.

Experimental Protocol: Recrystallization using Ethanol/Water

This protocol details the purification of crude this compound using a mixed-solvent system of ethanol and water. This method is adapted from established procedures for the recrystallization of analogous compounds like 2,3-dibromo-3-phenylpropanoic acid.[1][2]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration, if necessary)

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.

    • Add the minimum amount of hot ethanol required to dissolve the solid completely. Heat the mixture gently on a hotplate with stirring. Start with approximately 3-4 mL of ethanol per gram of crude material and add more if necessary.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration. Quickly pour the hot solution through a pre-heated stemless funnel containing fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Addition of Anti-Solvent:

    • Remove the clear, hot ethanol solution from the heat.

    • Slowly add hot deionized water dropwise to the solution while stirring until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

  • Re-dissolution:

    • Gently reheat the cloudy solution until it becomes clear again. If necessary, add a few drops of hot ethanol to aid in complete re-dissolution. The goal is to have a solution that is just at its saturation point at the boiling temperature.

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Ensure the crystals are packed down firmly in the funnel to remove as much of the mother liquor as possible.

  • Washing:

    • Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (in the same ratio used for crystallization) to rinse away any remaining impurities adhering to the crystal surfaces.

  • Drying:

    • Allow the crystals to air-dry on the funnel by drawing air through them for 15-20 minutes.

    • For final drying, transfer the crystals to a watch glass or drying dish and place them in a desiccator or a vacuum oven at low heat until a constant weight is achieved.

Visualization of Experimental Workflow

The following diagram illustrates the key steps and decision points in the recrystallization protocol.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying start Place Crude Compound in Flask dissolve Add Minimum Amount of Hot Ethanol and Stir start->dissolve check_impurities Insoluble Impurities Present? dissolve->check_impurities hot_filtration Perform Hot Filtration check_impurities->hot_filtration Yes add_antisolvent Add Hot Water Dropwise Until Cloudy check_impurities->add_antisolvent No hot_filtration->add_antisolvent redissolve Reheat to Clear Solution add_antisolvent->redissolve cool_rt Cool Slowly to Room Temperature redissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Collect Crystals via Vacuum Filtration cool_ice->vac_filter wash Wash with Ice-Cold Ethanol/Water vac_filter->wash dry Dry Crystals Under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Workflow for the recrystallization of this compound.

Safety Precautions

  • This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. Always handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated fume hood, especially when heating flammable solvents like ethanol.

  • Avoid inhaling dust from the crude or purified compound.

  • Ensure that the heating of flammable solvents is conducted using a steam bath or a heating mantle, not an open flame.

References

Application Note: Comprehensive Characterization of 2-Bromo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2-Bromo-3-phenylpropanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols herein describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for structural elucidation and purity assessment. This application note is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound (C₉H₉BrO₂) is a halogenated carboxylic acid of significant interest due to its utility as a versatile building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients.[1] Its structure, featuring a chiral center at the alpha-carbon, makes the stereospecific synthesis and analysis critical for its application in drug development. Accurate and thorough characterization is paramount to ensure the identity, purity, and quality of this compound. This application note outlines detailed protocols for its analysis using modern spectroscopic and chromatographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[1][2][3]

PropertyValue
Molecular Formula C₉H₉BrO₂
Molecular Weight 229.07 g/mol [1]
CAS Number 16503-53-0[1]
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Broad Singlet1H-COOH
7.25 - 7.40Multiplet5HAromatic-H
~4.40Triplet1Hα-CH
~3.35Doublet of Doublets1Hβ-CHa
~3.20Doublet of Doublets1Hβ-CHb

Note: Predicted values are based on computational models and may vary slightly from experimental results.

Chemical Shift (δ, ppm)Assignment
~174C=O (Carboxylic Acid)
~136Aromatic C (quaternary)
~129.5Aromatic CH
~129.0Aromatic CH
~127.5Aromatic CH
~48α-CH
~40β-CH₂

Note: Predicted values are based on computational models and may vary slightly from experimental results.

A general workflow for NMR analysis is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3) transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer instrument Place sample in NMR spectrometer (e.g., 400 MHz) setup Set up experiment parameters (¹H, ¹³C, etc.) instrument->setup acquire Acquire data setup->acquire process Fourier transform, phase correction, and baseline correction integrate Integrate peaks and determine chemical shifts process->integrate assign Assign signals to respective nuclei integrate->assign cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

NMR Analysis Workflow
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled sequence should be used.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~3030MediumAromatic C-H stretch
~2920MediumAliphatic C-H stretch
~1710Strong, SharpC=O stretch (Carboxylic acid)
~1450, ~1495MediumAromatic C=C stretch
~1250StrongC-O stretch
~920Broad, MediumO-H bend (out-of-plane)
~700, ~750StrongAromatic C-H bend (out-of-plane)
~650MediumC-Br stretch

The general workflow for FTIR analysis using the KBr pellet method is illustrated below.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis mix Grind 1-2 mg of sample with ~200 mg of dry KBr powder press Press the mixture in a die to form a transparent pellet mix->press place Place the KBr pellet in the spectrometer's sample holder bg Acquire a background spectrum (air or empty holder) place->bg sample_spec Acquire the sample spectrum bg->sample_spec process Process the spectrum (baseline correction, smoothing) identify Identify characteristic absorption bands process->identify cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

FTIR Analysis Workflow (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press under high pressure (approximately 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FTIR spectrometer and acquire a background spectrum.

  • Sample Spectrum: Place the sample pellet in the holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Process the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through fragmentation patterns.

m/zProposed Fragment
228/230[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br)
183/185[M - COOH]⁺
149[M - Br]⁺
91[C₇H₇]⁺ (Tropylium ion)

The workflow for direct infusion ESI-MS is outlined below.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve sample in a suitable solvent (e.g., methanol) to ~1 mg/mL dilute Dilute to a final concentration of ~10 µg/mL dissolve->dilute infuse Infuse the sample solution directly into the ESI source acquire Acquire mass spectrum in positive or negative ion mode infuse->acquire identify_ion Identify the molecular ion and isotopic pattern analyze_frag Analyze the fragmentation pattern identify_ion->analyze_frag cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Direct Infusion ESI-MS Workflow
  • Sample Preparation: Prepare a stock solution of this compound in HPLC-grade methanol at a concentration of approximately 1 mg/mL. Further dilute this stock solution with methanol to a final concentration of about 10 µg/mL.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and its characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Analyze the fragmentation pattern to confirm the structure.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of this compound and for separating its enantiomers.

ParameterCondition
Column Chiral stationary phase (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol with 0.1% Trifluoroacetic acid (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of ~0.5 mg/mL

The general workflow for HPLC analysis is presented below.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_mobile Prepare and degas the mobile phase cluster_acq cluster_acq prep_mobile->cluster_acq prep_sample Dissolve sample in mobile phase and filter prep_sample->cluster_acq equilibrate Equilibrate the HPLC system with the mobile phase inject Inject the sample onto the column equilibrate->inject run Run the analysis and collect data inject->run integrate Integrate the peaks in the chromatogram calculate Calculate purity or enantiomeric excess integrate->calculate cluster_analysis cluster_analysis cluster_acq->cluster_analysis

HPLC Analysis Workflow
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of n-hexane, isopropanol, and trifluoroacetic acid. Degas the mobile phase using sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve the desired concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection and Analysis: Inject the sample solution and run the analysis according to the specified chromatographic conditions.

  • Data Analysis: Integrate the peaks in the resulting chromatogram to determine the purity (as a percentage of the total peak area) and the enantiomeric ratio.

Conclusion

The analytical methods and protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, FTIR, and Mass Spectrometry allows for unambiguous structural confirmation, while HPLC is essential for assessing purity and enantiomeric composition. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is critical for the use of this compound in research and development.

References

Applications of 2-Bromo-3-phenylpropanoic Acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-phenylpropanoic acid is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure, featuring a carboxylic acid group and a bromine atom at the alpha position to the phenyl ring, allows for a diverse range of chemical transformations. This makes it a key intermediate in the stereoselective synthesis of chiral molecules, including non-canonical amino acids and precursors to pharmacologically active agents. This document provides detailed application notes and experimental protocols for several key synthetic applications of this compound, supported by quantitative data and visual workflows.

Application 1: Stereoselective Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid

A significant application of this compound lies in its use as a precursor for the synthesis of (S)-2-acetylthio-3-phenylpropanoic acid, a key intermediate in the production of vasopeptidase inhibitors. This synthetic route is particularly noteworthy as it employs the readily available and inexpensive L-phenylalanine as the starting material and involves a crucial crystallization-induced chiral inversion step.

The overall synthetic pathway can be summarized in three main stages:

  • Diazotization/Bromination: L-phenylalanine is converted to (S)-2-bromo-3-phenylpropanoic acid.

  • Crystallization-Induced Chiral Inversion: The (S)-enantiomer is inverted to the desired (R)-enantiomer.

  • Nucleophilic Substitution: The resulting (R)-2-bromo-3-phenylpropanoic acid is treated with a thioacetate source to yield the final product.

Quantitative Data Summary
StepReactantProductReagentsYield (%)Enantiomeric Excess (ee %)
1L-Phenylalanine(S)-2-Bromo-3-phenylpropanoic acidNaNO₂, HBr--
2(S)-2-Bromo-3-phenylpropanoic acid(R)-Bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid(R)-Bornylamine, TEAB, Acetonitrile78>96
3(R)-2-Bromo-3-phenylpropanoic acid(S)-2-Acetylthio-3-phenylpropanoic acidKSAc87-90-
Experimental Protocols

Protocol 1: Synthesis of (S)-2-Bromo-3-phenylpropanoic Acid from L-Phenylalanine

This procedure is based on the known diazotization/bromination of amino acids, which proceeds with retention of configuration.

  • Materials: L-phenylalanine, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr), Water, Diethyl ether.

  • Procedure:

    • Dissolve L-phenylalanine in aqueous hydrobromic acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite to the cooled solution with vigorous stirring.

    • Continue stirring at 0-5 °C for 1 hour after the addition is complete.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Extract the product into diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain (S)-2-bromo-3-phenylpropanoic acid.

Protocol 2: Crystallization-Induced Chiral Inversion of (S)-2-Bromo-3-phenylpropanoic Acid

This key step utilizes (R)-bornylamine to facilitate the inversion of the stereocenter.[1]

  • Materials: (S)-2-Bromo-3-phenylpropanoic acid, (R)-Bornylamine, Tetraethylammonium bromide (TEAB), Acetonitrile, Methanesulfonic acid, Methyl tert-butyl ether (MTBE).

  • Procedure:

    • To a solution of (S)-2-bromo-3-phenylpropanoic acid in acetonitrile, add tetraethylammonium bromide.

    • Heat the mixture to 50-60 °C.

    • Slowly add a solution of (R)-bornylamine (0.95-1.0 equivalents) in acetonitrile over 24 hours.

    • Stir the resulting slurry for an additional 24 hours at the same temperature.

    • Cool the mixture to room temperature and filter the precipitated (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid.

    • Wash the solid with cold acetonitrile and dry.

    • To obtain the free acid, dissolve the salt in water and acidify with methanesulfonic acid.

    • Extract the (R)-2-bromo-3-phenylpropanoic acid with MTBE.

    • The (R)-bornylamine can be recovered from the aqueous layer by basification and extraction.[1]

Protocol 3: Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid

This step involves a nucleophilic substitution reaction with potassium thioacetate.[1]

  • Materials: (R)-2-Bromo-3-phenylpropanoic acid, Potassium thioacetate (KSAc), Acetone, Water, Hydrochloric acid (HCl), Ethyl acetate.

  • Procedure:

    • Dissolve (R)-2-bromo-3-phenylpropanoic acid in acetone.

    • Add potassium thioacetate to the solution and stir at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, add water to quench the reaction.

    • Acidify the mixture with dilute hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-2-acetylthio-3-phenylpropanoic acid.

Visualization of the Synthetic Pathway

G L_Phe L-Phenylalanine S_Bromo (S)-2-Bromo-3-phenylpropanoic acid L_Phe->S_Bromo Diazotization/ Bromination R_Bromo_Salt (R)-Bornylamine Salt of (R)-2-Bromo-3-phenylpropanoic acid S_Bromo->R_Bromo_Salt Crystallization-Induced Chiral Inversion ((R)-Bornylamine, TEAB) R_Bromo (R)-2-Bromo-3-phenylpropanoic acid R_Bromo_Salt->R_Bromo Acidification S_Acetylthio (S)-2-Acetylthio-3-phenylpropanoic acid R_Bromo->S_Acetylthio Nucleophilic Substitution (KSAc)

Caption: Synthetic pathway to (S)-2-acetylthio-3-phenylpropanoic acid.

Application 2: Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid and its Decarboxylative Elimination

This compound is closely related to 2,3-dibromo-3-phenylpropanoic acid, which can be synthesized from trans-cinnamic acid. This dibromo derivative is a useful intermediate for studying elimination reactions and synthesizing substituted styrenes. The stereochemical outcome of the subsequent decarboxylative elimination is highly dependent on the solvent used.

Quantitative Data Summary
ReactantProductReagentsSolventYield (%)Product Ratio (cis:trans)
trans-Cinnamic acid2,3-Dibromo-3-phenylpropanoic acidBromine, EtherEtherQuantitative-
2,3-Dibromo-3-phenylpropanoic acid1-Bromo-2-phenylethenePotassium carbonateAcetone9898:2
2,3-Dibromo-3-phenylpropanoic acid1-Bromo-2-phenylethenePotassium carbonateWater-20:80
Experimental Protocols

Protocol 4: Synthesis of 2,3-Dibromo-3-phenylpropanoic Acid from trans-Cinnamic Acid

This protocol describes the electrophilic addition of bromine to the double bond of cinnamic acid.

  • Materials: trans-Cinnamic acid, Bromine, Diethyl ether, Dilute sodium hydroxide solution, Hydrochloric acid.

  • Procedure:

    • Dissolve trans-cinnamic acid in dry diethyl ether in a round-bottom flask.

    • Cool the flask in an ice-water bath.

    • Slowly add a solution of bromine in diethyl ether to the cooled solution with stirring. The reaction should be carried out in diffused light.

    • Continue the addition until the bromine color persists.

    • The product, 2,3-dibromo-3-phenylpropanoic acid, will precipitate out of the solution.

    • Alternatively, the product can be extracted into a dilute sodium hydroxide solution, and then reprecipitated by acidification with hydrochloric acid.

    • Filter the solid product, wash with cold water, and recrystallize from dilute ethanol.

Visualization of the Reaction and Subsequent Elimination

G Cinnamic_Acid trans-Cinnamic Acid Dibromo_Acid 2,3-Dibromo-3-phenylpropanoic acid Cinnamic_Acid->Dibromo_Acid Bromination (Br₂) Bromostyrene 1-Bromo-2-phenylethene (cis/trans mixture) Dibromo_Acid->Bromostyrene Decarboxylative Elimination (K₂CO₃, Solvent Effect) G Starting_Material 2-(4-(Bromomethyl)phenyl)propanoic acid Final_Product Biologically Active 2-Phenylpropionic Acid Derivative Starting_Material->Final_Product Heterocyclic_Thiol Heterocyclic Thiol (e.g., 2-mercaptobenzothiazole) Heterocyclic_Thiol->Final_Product G Bromo_Acid This compound Beta_Amino_Acid N-Substituted β-Phenylalanine Bromo_Acid->Beta_Amino_Acid Amine Amine (R-NH₂) Amine->Beta_Amino_Acid

References

Application Notes and Protocols for the Synthesis of 2-Phenylpropionic Acid Derivatives from 2-Bromo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 2-phenylpropionic acid and its derivatives, valuable scaffolds in medicinal chemistry, starting from 2-bromo-3-phenylpropanoic acid. The protocols detailed herein outline a robust three-stage synthetic pathway: dehydrobromination, catalytic hydrogenation, and subsequent derivatization into esters and amides.

Synthetic Pathway Overview

The synthesis commences with the base-mediated dehydrobromination of this compound to yield the unsaturated intermediate, cinnamic acid. This is followed by the catalytic hydrogenation of the carbon-carbon double bond of cinnamic acid to produce the saturated 2-phenylpropionic acid core structure. Finally, this core structure can be readily derivatized, for example, through Fischer esterification to yield esters or via carbodiimide-mediated coupling to produce amides. This multi-step approach offers a versatile route to a variety of 2-phenylpropionic acid derivatives.

Synthesis_Workflow start This compound intermediate1 Cinnamic Acid start->intermediate1 Dehydrobromination (KOH, Ethanol, Reflux) product 2-Phenylpropionic Acid intermediate1->product Catalytic Hydrogenation (H2, Pd/C, Ethanol) derivative_ester 2-Phenylpropionic Acid Ester product->derivative_ester Fischer Esterification (Alcohol, H2SO4) derivative_amide 2-Phenylpropionic Acid Amide product->derivative_amide Amidation (Amine, DCC/EDC)

Caption: Overall synthetic workflow from this compound.

Data Presentation: Summary of Reactions

The following tables summarize the key quantitative data for each stage of the synthesis, providing a clear comparison of reaction conditions and expected yields.

Table 1: Dehydrobromination of this compound

Starting MaterialBaseSolventTemperature (°C)Reaction Time (h)ProductReported Yield (%)
This compoundPotassium Hydroxide (KOH)EthanolReflux2Cinnamic Acid~85-95

Table 2: Catalytic Hydrogenation of Cinnamic Acid

Starting MaterialCatalystHydrogen SourceSolventTemperature (°C)PressureReaction Time (h)ProductReported Yield (%)
Cinnamic Acid10% Pd/CH₂ gasEthanol251 atm42-Phenylpropionic Acid>95
Cinnamic AcidPdCl₂Formic AcidWater90N/A42-Phenylpropionic Acid100[1]

Table 3: Derivatization of 2-Phenylpropionic Acid

Reaction TypeStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Product TypeReported Yield (%)
Fischer Esterification2-Phenylpropionic AcidMethanol, H₂SO₄ (cat.)MethanolReflux4Methyl 2-phenylpropionate91[2]
Amidation2-Phenylpropionic AcidAniline, DCCDichloromethane2512N-phenyl-2-phenylpropanamide~70-90

Experimental Protocols

Protocol 1: Dehydrobromination of this compound

This protocol describes the elimination of hydrogen bromide from this compound to form cinnamic acid.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, Buchner funnel, and filtration flask.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of this compound in 100 mL of 95% ethanol.

  • To this solution, add a solution of 10.0 g of potassium hydroxide in 20 mL of water.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2 hours.

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Dissolve the residue in 100 mL of water and transfer to a separatory funnel.

  • Wash the aqueous solution with 50 mL of diethyl ether to remove any non-acidic impurities. Discard the ether layer.

  • Acidify the aqueous layer to a pH of ~2 with concentrated hydrochloric acid, which will cause the cinnamic acid to precipitate.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water and allow it to air dry.

  • The crude cinnamic acid can be further purified by recrystallization from hot water.

Dehydrobromination_Mechanism sub This compound ts Transition State sub->ts Base abstracts proton base OH⁻ base->ts prod Cinnamic Acid ts->prod Elimination of Br⁻ h2o H₂O ts->h2o br Br⁻ ts->br Hydrogenation_Cycle Pd Pd Catalyst PdH2 Pd-H₂ Complex Pd->PdH2 + H₂ H2 H₂ H2->PdH2 Alkene Cinnamic Acid PdAlkene Pd-Alkene Complex Alkene->PdAlkene PdH2->PdAlkene + Alkene Intermediate Half-Hydrogenated Intermediate PdAlkene->Intermediate H insertion Product 2-Phenylpropionic Acid Intermediate->Product Reductive Elimination Amidation_Mechanism CarboxylicAcid 2-Phenylpropionic Acid ActiveEster O-Acylisourea Intermediate CarboxylicAcid->ActiveEster + DCC DCC DCC DCC->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + Amine Amine Amine (R-NH₂) Amine->Tetrahedral Amide Amide Product Tetrahedral->Amide Collapse DCU DCU (precipitate) Tetrahedral->DCU

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Bromo-3-phenylpropanoic acid. The guidance is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The two most common starting materials are 3-phenylpropanoic acid, via a Hell-Volhard-Zelinsky (HVZ) reaction, and the amino acid Phenylalanine, through a diazotization reaction followed by bromination.

Q2: I am seeing a significant amount of 2,3-dibromo-3-phenylpropanoic acid in my product. What is the likely cause?

The formation of 2,3-dibromo-3-phenylpropanoic acid suggests that your starting material may have been trans-cinnamic acid rather than 3-phenylpropanoic acid. The reaction of trans-cinnamic acid with bromine (Br₂) results in the addition of bromine across the double bond, yielding the dibrominated product.[1][2] If your intended synthesis was from 3-phenylpropanoic acid, ensure you are using the correct starting material.

Q3: My final product is an ester instead of a carboxylic acid. What happened?

This typically occurs during the workup of the Hell-Volhard-Zelinsky (HVZ) reaction. The intermediate in the HVZ reaction is an α-bromo acyl bromide. If an alcohol is used as a solvent or during the purification process before the acyl bromide has been fully hydrolyzed, it will react to form the corresponding α-bromo ester.[3][4] To avoid this, ensure complete hydrolysis of the acyl bromide with water before introducing any alcoholic solvents.

Q4: The diazotization of Phenylalanine is generating brown nitrogen oxide fumes. Is this normal?

The evolution of brown nitrogen oxide (NO₂) fumes can occur during the addition of sodium nitrite. This should be minimized by controlling the addition rate and maintaining a low reaction temperature (typically 0-5 °C).[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Hell-Volhard-Zelinsky (HVZ) Bromination of 3-Phenylpropanoic Acid

Problem 1: Low yield of this compound.

Potential Cause Troubleshooting Steps
Incomplete Reaction Ensure sufficient reaction time and temperature. The HVZ reaction can be sluggish. Monitor the reaction progress by TLC or GC if possible.
Moisture in Reagents Use anhydrous reagents and glassware. Water can react with the phosphorus tribromide (PBr₃) catalyst and the acyl bromide intermediate, reducing the reaction efficiency.[3]
Sub-optimal Catalyst Amount Use a catalytic amount of PBr₃ or red phosphorus. Too little catalyst can lead to an incomplete reaction.
Product Loss During Workup Minimize the use of solvents in which the product has significant solubility during recrystallization. Ensure the pH is adjusted appropriately during aqueous extraction to prevent the product from dissolving in the aqueous layer.

Problem 2: Presence of unreacted 3-phenylpropanoic acid in the final product.

Potential Cause Troubleshooting Steps
Insufficient Bromine Ensure the correct stoichiometry of bromine is used. While an excess should be avoided to prevent side reactions, an insufficient amount will lead to incomplete conversion.
Short Reaction Time The HVZ reaction can require prolonged heating. Increase the reaction time and monitor for the disappearance of the starting material.

Problem 3: Formation of β-unsaturated carboxylic acid.

Potential Cause Troubleshooting Steps
High Reaction Temperature The elimination of HBr to form a β-unsaturated carboxylic acid can be favored at very high temperatures.[3][6] Maintain the reaction temperature within the recommended range for the specific protocol.
Route 2: Diazotization of Phenylalanine followed by Bromination

Problem 1: Low yield of this compound.

Potential Cause Troubleshooting Steps
Decomposition of Diazonium Salt The diazonium salt intermediate is unstable. Maintain a low temperature (typically between -10 °C and 0 °C) throughout the diazotization and bromination steps.[7]
Incomplete Diazotization Ensure slow and controlled addition of sodium nitrite to the acidic solution of phenylalanine. A slight excess of sodium nitrite may be necessary to drive the reaction to completion.
Side Reactions The carbocation formed after the loss of nitrogen from the diazonium salt is reactive and can participate in side reactions.[8] Using a bromide salt in the reaction mixture can help to favor the desired substitution.[9]

Problem 2: Oily product that is difficult to crystallize.

Potential Cause Troubleshooting Steps
Presence of Impurities The crude product may contain byproducts from the diazotization reaction. Attempt to purify the product by column chromatography or by converting it to a salt, recrystallizing the salt, and then liberating the free acid.[5]
Residual Solvent Ensure all extraction solvents are thoroughly removed under reduced pressure.

Summary of Common Impurities

Impurity Synthetic Route Common Cause Mitigation Strategy
3-Phenylpropanoic AcidBothIncomplete reaction.Increase reaction time, ensure proper stoichiometry of reagents.
α,α-Dibromo-3-phenylpropanoic AcidHVZExcess bromine and prolonged reaction time at high temperatures.Use a controlled amount of bromine (around 1 equivalent).
This compound esterHVZUse of alcohol during workup before complete hydrolysis of the acyl bromide intermediate.[3][4]Ensure complete hydrolysis with water before introducing alcohols.
β-Unsaturated Carboxylic AcidHVZHigh reaction temperatures leading to elimination of HBr.[3][6]Maintain a controlled reaction temperature.
Byproducts from Diazonium Salt DecompositionDiazotizationInstability of the diazonium salt intermediate.[8]Maintain low reaction temperatures and use a bromide salt.

Experimental Protocols

Synthesis of (S)-2-Bromo-3-phenylpropanoic Acid via Diazotization of L-Phenylalanine

This protocol is adapted from literature procedures.[5]

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve L-Phenylalanine in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the reaction mixture. The rate of addition should be controlled to maintain the temperature between 0-5 °C and to minimize the evolution of brown nitrogen oxide fumes.

  • Reaction Completion: After the complete addition of sodium nitrite, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Workup: Allow the reaction mixture to warm to room temperature. Extract the product into a suitable organic solvent, such as dichloromethane or toluene.

  • Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude (S)-2-Bromo-3-phenylpropanoic acid. Further purification can be achieved by recrystallization.

Visualizations

impurity_formation Impurity Formation in the HVZ Synthesis of this compound start 3-Phenylpropanoic Acid acyl_bromide Acyl Bromide Intermediate start->acyl_bromide PBr₃ enol Enol Intermediate acyl_bromide->enol Tautomerization alpha_bromo_acyl_bromide α-Bromo Acyl Bromide enol->alpha_bromo_acyl_bromide Br₂ product This compound (Desired Product) alpha_bromo_acyl_bromide->product H₂O (Workup) ester_impurity α-Bromo Ester (Impurity) alpha_bromo_acyl_bromide->ester_impurity ROH (Workup) unsaturated_impurity β-Unsaturated Acid (Impurity) product->unsaturated_impurity High Temp (-HBr)

Caption: Logical workflow of the Hell-Volhard-Zelinsky (HVZ) synthesis and potential impurity formation pathways.

References

Technical Support Center: Bromination of Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of cinnamic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the bromination of cinnamic acid, their potential causes, and recommended solutions.

Issue Potential Cause Troubleshooting Steps
Low Yield of 2,3-dibromo-3-phenylpropanoic acid Incomplete reaction; loss of product during workup; competing side reactions.- Ensure the complete dissolution of cinnamic acid before adding bromine.[1][2] - Add bromine solution portion-wise, allowing the color to fade between additions.[1] - If the reaction mixture becomes colorless, add more bromine solution until a faint yellow color persists.[1] - Cool the reaction mixture thoroughly in an ice bath to ensure complete crystallization before filtration.[1] - Minimize the volume of cold solvent used for washing the product to prevent dissolution.
Persistent Red/Orange/Yellow Color After Reaction Excess unreacted bromine.- Add a few drops of a scavenger like cyclohexene or a sodium thiosulfate solution until the color disappears.[3] This will react with the excess bromine without affecting the desired product.
Product Melting Point is Lower than Expected and/or has a Broad Range Presence of impurities. This could be unreacted cinnamic acid, the wrong stereoisomer, or byproducts from side reactions.[2]- Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to improve purity.[3] - Ensure the starting cinnamic acid is pure. - Review the reaction conditions to minimize side reactions (see below).
Formation of an Unexpected Product Side reactions such as decarboxylation, free-radical substitution, or HBr addition may be occurring.- Analyze the product using techniques like NMR or mass spectrometry to identify the structure of the byproduct. - Adjust reaction conditions to disfavor the identified side reaction (e.g., control temperature, exclude light and radical initiators).
Reaction Fails to Proceed or is Very Slow Inactive reagents; low reaction temperature.- Use fresh bromine or generate it in situ (e.g., from pyridinium tribromide).[3] - If using a solvent like acetic acid, gentle heating (e.g., to 50-60°C) may be required to increase the reaction rate.[1][3]

Key Side Reactions and Their Mechanisms

Understanding potential side reactions is crucial for troubleshooting and optimizing the bromination of cinnamic acid.

Decarboxylation to β-Bromostyrene

Under certain conditions, the dibrominated product can undergo decarboxylation (loss of CO₂) to form cis- or trans-β-bromostyrene.[4][5] This is more likely to occur at elevated temperatures or in the presence of a base.

Mitigation:

  • Avoid excessive heating during the reaction and workup.

  • Maintain a neutral or acidic pH during the reaction.

Free-Radical Bromination

In the presence of light or radical initiators, a free-radical addition or substitution can compete with the desired electrophilic addition.[6][7] This can lead to a mixture of products and is generally less stereospecific.

Mitigation:

  • Conduct the reaction in the dark or in a flask wrapped in aluminum foil.

  • Ensure that the starting materials and solvent are free from peroxide impurities, which can act as radical initiators.

Formation of a β-Lactone Intermediate

Recent studies have shown that the bromination of cinnamic acids can proceed through a stable β-lactone intermediate.[5] This intermediate can then be converted to the desired dibromo product or undergo other reactions, such as decarboxylation. The formation of this intermediate can sometimes complicate the isolation of the final product.

Mitigation:

  • Careful control of reaction conditions and purification methods may be necessary to isolate the desired 2,3-dibromo-3-phenylpropanoic acid.

Addition of Hydrogen Bromide (HBr)

If HBr is present (it can be a contaminant in bromine or formed under certain conditions), it can add across the double bond, leading to the formation of 3-bromo-3-phenylpropanoic acid.

Mitigation:

  • Use high-purity bromine.

  • Control the reaction conditions to avoid the generation of HBr.

Experimental Protocols

Protocol 1: Bromination of trans-Cinnamic Acid in Acetic Acid

This protocol is a standard method for the synthesis of erythro-2,3-dibromo-3-phenylpropanoic acid.

Materials:

  • trans-Cinnamic acid

  • Glacial acetic acid

  • 1.25 M solution of bromine in acetic acid

  • Cyclohexene (for quenching)

  • Ice-water bath

  • Filtration apparatus

Procedure:

  • In a fume hood, dissolve the desired amount of trans-cinnamic acid in glacial acetic acid in an Erlenmeyer flask.[1]

  • Slowly add the 1.25 M bromine in acetic acid solution in portions. Swirl the flask after each addition and wait for the color to fade to a light orange before adding the next portion. The entire addition should take approximately 30 minutes.[1]

  • After the complete addition of bromine, stir the reaction mixture in a water bath at 50-70°C for 15 minutes. If the mixture becomes colorless, add more bromine solution until a persistent yellow color is observed.[1]

  • If the final mixture has a distinct orange or yellow color, add cyclohexene dropwise until the color disappears or becomes a faint yellow.[1]

  • Cool the flask in an ice-water bath until crystallization is complete. Scratching the inside of the flask with a glass rod can induce crystallization if needed.[1]

  • Collect the product by vacuum filtration and wash the crystals with cold water until the smell of acetic acid is gone.[1]

  • Dry the product and determine its mass and melting point.

Protocol 2: Bromination using Pyridinium Tribromide

This method avoids the use of highly volatile and corrosive liquid bromine by generating it in situ.

Materials:

  • trans-Cinnamic acid

  • Pyridinium tribromide

  • Glacial acetic acid

  • Ethanol and water for recrystallization

  • Reflux apparatus

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Filtration apparatus

Procedure:

  • In a fume hood, combine trans-cinnamic acid and pyridinium tribromide in a round-bottom flask containing a magnetic stir bar.[3]

  • Add glacial acetic acid to the flask.[3]

  • Set up the apparatus for reflux in a water bath and heat the mixture at 60°C for approximately one hour with stirring.[3]

  • After the reflux period, cool the reaction mixture to room temperature.[3]

  • Add water to the reaction mixture and then cool it further in an ice-water bath to induce crystallization.[3]

  • Collect the crude product by vacuum filtration and wash the crystals with cold deionized water.[3]

  • Recrystallize the crude product from a mixed solvent system of ethanol and water to obtain the pure product.[3]

  • Dry the purified product and determine its mass and melting point.

Data Presentation

Compound Stereochemistry Melting Point (°C)
trans-Cinnamic Acid-133
erythro-2,3-dibromo-3-phenylpropanoic acid(2R,3S) and (2S,3R) enantiomeric pair202-204[1]
threo-2,3-dibromo-3-phenylpropanoic acid(2R,3R) and (2S,3S) enantiomeric pair93.5-95[1]
cis-β-BromostyreneZ-isomer-
trans-β-BromostyreneE-isomer-

Visualizations

Main_Reaction_Pathway cinnamic_acid trans-Cinnamic Acid bromonium_ion Bromonium Ion Intermediate cinnamic_acid->bromonium_ion Electrophilic Attack bromine Br₂ bromine->bromonium_ion product erythro-2,3-dibromo-3- phenylpropanoic acid bromonium_ion->product Nucleophilic Attack (anti-addition) bromide_ion Br⁻ bromide_ion->product

Caption: Main electrophilic addition pathway for the bromination of cinnamic acid.

Side_Reaction_Pathways cluster_decarboxylation Decarboxylation cluster_radical Free-Radical Addition dibromo_product 2,3-dibromo-3- phenylpropanoic acid beta_bromostyrene β-Bromostyrene dibromo_product->beta_bromostyrene Heat or Base co2 CO₂ cinnamic_acid_rad trans-Cinnamic Acid radical_intermediate Radical Intermediate cinnamic_acid_rad->radical_intermediate Light or Initiator br_radical Br• br_radical->radical_intermediate product_mixture Mixture of Stereoisomers radical_intermediate->product_mixture

Caption: Overview of common side reaction pathways.

Troubleshooting_Workflow start Experiment Start check_yield Low Yield? start->check_yield check_purity Impure Product? (Low/Broad MP) check_yield->check_purity No optimize_conditions Optimize Reaction Conditions: - Control Temperature - Ensure complete dissolution - Portion-wise addition check_yield->optimize_conditions Yes check_color Persistent Color? check_purity->check_color No recrystallize Recrystallize Product check_purity->recrystallize Yes add_scavenger Add Scavenger (e.g., Cyclohexene) check_color->add_scavenger Yes end Successful Synthesis check_color->end No improve_workup Improve Workup: - Thorough cooling - Minimize washing solvent optimize_conditions->improve_workup improve_workup->start analyze_byproducts Analyze Byproducts (NMR, MS) recrystallize->analyze_byproducts analyze_byproducts->optimize_conditions add_scavenger->end

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Synthesis of 2-Bromo-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-3-phenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and classic method is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3][4][5] This reaction involves the alpha-bromination of 3-phenylpropanoic acid using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[2][3][4]

Q2: What is the fundamental mechanism of the Hell-Volhard-Zelinsky (HVZ) reaction?

A2: The HVZ reaction proceeds in four main stages:[2]

  • Acyl Bromide Formation: PBr₃ converts the carboxylic acid into an acyl bromide.[2][5]

  • Enolization: The acyl bromide tautomerizes to its enol form.[2][3]

  • α-Bromination: The enol reacts with bromine to brominate the alpha-carbon.[2][3]

  • Hydrolysis: Subsequent hydrolysis of the α-bromo acyl bromide yields the final this compound product.[2][5]

Q3: Are there alternative methods for this synthesis?

A3: Yes, an alternative route involves the diazotization of D-phenylalanine in the presence of hydrobromic acid (HBr) and a bromide salt, followed by reaction with sodium nitrite. This method can provide the (R)-enantiomer specifically and may offer higher yields under milder conditions compared to the HVZ reaction.[6][7] Another approach uses N-bromosuccinimide (NBS) with thionyl chloride, which circumvents the direct use of liquid bromine.[8]

Q4: What are the typical reaction conditions for the HVZ reaction?

A4: The HVZ reaction is known for its harsh conditions, typically requiring high temperatures (often above 100°C or 373 K) and extended reaction times to proceed effectively.[1][3][4]

Troubleshooting Guide

Q5: Why is my yield of this compound consistently low?

A5: Low yields can stem from several factors:

  • Incomplete Reaction: The HVZ reaction can be slow. Insufficient heating or reaction time may leave a significant amount of unreacted 3-phenylpropanoic acid.

  • Side Reactions: At the high temperatures required, side reactions such as elimination can occur, forming unsaturated byproducts.[3][4]

  • Impure Reagents: Moisture in the reaction flask can hydrolyze the phosphorus tribromide catalyst, halting the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Sub-optimal Reagent Ratio: While catalytic PBr₃ is required, using a full molar equivalent can sometimes improve slow reaction kinetics.[5] For procedures using NBS, an excess (e.g., 20%) is often used to optimize the yield.[8]

Q6: The reaction mixture turned dark brown or black, and the product is impure. What caused this?

A6: This typically indicates decomposition or charring due to excessive heat. While the HVZ reaction requires high temperatures, runaway heating can lead to degradation of the starting material and product.[8] It is crucial to maintain controlled heating. The color of the reaction should lighten towards the end; if it begins to darken again, it may signal the onset of decomposition.[8]

Q7: My product analysis shows the presence of a dibrominated species. How can this be avoided?

A7: While the initial product, α-bromo acyl bromide, is less nucleophilic, making polyhalogenation less common, controlling the stoichiometry of bromine is key.[4] Ensure no more than one molar equivalent of Br₂ is added per mole of carboxylic acid to minimize the chance of di-bromination at the alpha position.

Q8: I am having difficulty purifying the final product. What is the recommended procedure?

A8: The crude product is often purified by distillation or recrystallization.[1] If quenching the reaction with an alcohol instead of water, the corresponding α-bromo ester is formed, which can be isolated.[5] For recrystallization, it's important to use anhydrous solvents, as the product can be sensitive to decomposition by water.[9]

Experimental Protocols

Protocol 1: Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol is a generalized procedure based on the classic HVZ reaction.

  • Preparation: In a three-necked flask equipped with a reflux condenser, dropping funnel, and thermometer, place 3-phenylpropanoic acid.

  • Catalyst Addition: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Bromination: Heat the mixture. Slowly add one molar equivalent of bromine (Br₂) via the dropping funnel. The reaction is often exothermic. Maintain a steady reflux.[1]

  • Reaction: Continue heating under reflux until the reaction is complete (typically monitored by the disappearance of the bromine color). Reaction times can be lengthy, sometimes overnight.[1]

  • Workup: Cool the reaction mixture. Hydrolyze the intermediate α-bromo acyl bromide by carefully adding water.

  • Isolation & Purification: Isolate the crude this compound. Purify the product by vacuum distillation or recrystallization from an appropriate solvent.

Protocol 2: Synthesis from D-Phenylalanine

This method details the synthesis of the (R)-enantiomer.

  • Preparation: In a jacketed glass reactor, add D-phenylalanine to a cooled aqueous solution of hydrobromic acid (HBr) and a bromide salt (e.g., KOH neutralized with HBr).[6]

  • Solvent Addition: Add an organic solvent such as toluene.[6]

  • Diazotization: Cool the mixture (typically between -10°C and 0°C) and slowly add a solution of sodium nitrite while maintaining the low temperature.[6][7]

  • Reaction: Allow the reaction to proceed for several hours at a controlled temperature.

  • Workup: Separate the organic phase. Wash the organic layer with water.

  • Isolation: Concentrate the organic phase by evaporation under vacuum to yield the product.[6][7]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

MethodStarting MaterialKey ReagentsTypical YieldNotesReference
Hell-Volhard-Zelinsky3-phenylpropanoic acidBr₂, PBr₃ (cat.)50-80%Harsh conditions; requires careful temperature control.[8]
DiazotizationD-phenylalanineHBr, NaNO₂, Bromide Salt89-93%Produces (R)-enantiomer; milder conditions.[6][7]
NBS Method3-phenylpropanoic acidN-Bromosuccinimide, SOCl₂~80%Avoids use of liquid bromine; faster reaction time.[8]

Visualizations

experimental_workflow General Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis p1 Reagent Prep (3-phenylpropanoic acid) p2 Catalyst Addition (PBr3 / P) p1->p2 r1 Bromination (Add Br2, Reflux) p2->r1 w1 Cooling & Quenching (Hydrolysis) r1->w1 w2 Phase Separation w1->w2 w3 Solvent Removal w2->w3 f1 Distillation or Recrystallization w3->f1 f2 Characterization (NMR, MS) f1->f2

Caption: General experimental workflow for the HVZ synthesis.

troubleshooting_yield Troubleshooting Guide for Low Yield start Problem: Low Product Yield q1 Analyze crude product. Unreacted starting material present? start->q1 sol1 Solution: - Increase reaction time - Ensure proper heating - Check catalyst activity q1->sol1  Yes q2 Significant side products (e.g., unsaturated acid)? q1->q2  No end_node Yield Optimized sol1->end_node sol2 Solution: - Lower reaction temperature - Ensure controlled heating - Avoid excessive reflux q2->sol2  Yes q3 Reaction stalled? (No Br2 consumption) q2->q3  No sol2->end_node sol3 Solution: - Use anhydrous reagents/solvents - Check for catalyst decomposition - Add more catalyst if necessary q3->sol3  Yes q3->end_node  No sol3->end_node

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Chiral Resolution of 2-Bromo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 2-Bromo-3-phenylpropanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this stereochemical separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chiral resolution of this compound?

A1: The most prevalent and effective method is diastereomeric salt crystallization.[1][2] This technique involves reacting the racemic this compound with an enantiomerically pure chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.[3][4] These differences allow for their separation by fractional crystallization.[5]

Q2: I am not getting any crystal formation after adding the chiral resolving agent. What are the possible causes and solutions?

A2: A lack of crystallization typically points to issues with supersaturation or solubility.

  • High Solubility: The diastereomeric salt may be too soluble in the chosen solvent.

    • Solution: Try concentrating the solution by carefully evaporating some of the solvent. You can also try adding an anti-solvent (a solvent in which the salt is less soluble) or switching to a less polar solvent system entirely.[5][6]

  • Low Concentration: The concentration of the reactants may be too low to achieve supersaturation.

    • Solution: Increase the initial concentration of the racemic acid and resolving agent.

  • Inappropriate Temperature: The temperature may be too high, keeping the salt dissolved.

    • Solution: After ensuring the salt is dissolved (with gentle heating if necessary), allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be required.[5]

Q3: My enantiomeric excess (ee%) is low, or both diastereomers are crystallizing together. How can I improve the resolution efficiency?

A3: Low enantiomeric excess is a common problem, often stemming from the similar solubilities of the two diastereomeric salts in the chosen solvent system.

  • Solution 1: Solvent Screening: The choice of solvent is critical.[5][7] A different solvent can significantly alter the solubility difference between the diastereomers. Screen a variety of solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate) and solvent mixtures to find a system that maximizes this difference.[5]

  • Solution 2: Optimize Cooling Rate: Cooling the solution too quickly can cause both diastereomers to precipitate out of solution. Employ a slow, controlled cooling process to allow for the selective crystallization of the less soluble salt.[5]

  • Solution 3: Recrystallization: The obtained diastereomeric salt can be recrystallized one or more times from the same or a different solvent system to improve its diastereomeric and, consequently, its enantiomeric purity.

  • Solution 4: Seeding: If you have a small crystal of the desired pure diastereomer, you can "seed" the solution to encourage the crystallization of that specific diastereomer.[8]

Q4: How do I choose the most suitable chiral resolving agent?

A4: The selection of the resolving agent is an empirical process. Several chiral amines are commonly used for resolving carboxylic acids.[5] For this compound, chiral amines like (R)-bornylamine have been shown to be effective.[9]

  • Screening: It is recommended to screen several commercially available chiral bases, such as:

    • (R)-(+)- or (S)-(-)-1-phenylethylamine

    • Cinchona alkaloids (e.g., quinine, quinidine)

    • (R)-bornylamine[9]

  • Evaluation: The best agent will form a salt that crystallizes well and has a significant solubility difference from its corresponding diastereomer.[7]

Q5: How do I liberate the enantiomerically pure this compound from the crystallized diastereomeric salt?

A5: This process is often referred to as a "salt break". The purified diastereomeric salt is dissolved in water, and the solution is acidified with a strong acid, such as hydrochloric acid (HCl) or methanesulfonic acid, typically to a pH of 1-2.[5][9] This protonates the carboxylate of your acid and keeps the amine resolving agent in its protonated, water-soluble form. The free, enantiomerically enriched this compound, which is less soluble in water, can then be extracted into an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[5][9]

Q6: How can I determine the enantiomeric excess (ee%) of my final product?

A6: Several analytical techniques can be used to determine the ee%.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Chiral Gas Chromatography (GC): This method requires derivatizing the carboxylic acid into a more volatile ester. The resulting esters are then separated on a chiral GC column.[1][10]

  • NMR Spectroscopy with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can cause the signals of the two enantiomers in an NMR spectrum to become distinct, allowing for integration and calculation of the ee%.

  • Capillary Electrophoresis (CE): Using a chiral selector, such as a cyclodextrin, in the buffer can enable the separation and quantification of enantiomers.[11]

Troubleshooting Guides

Guide 1: Optimizing Diastereomeric Salt Crystallization

This guide provides a systematic approach to improving the yield and purity of your desired diastereomeric salt.

Problem SymptomPossible Cause(s)Recommended Action(s)
No Crystals Form 1. Salt is too soluble. 2. Concentration is too low.1a. Reduce solvent volume. 1b. Add an anti-solvent. 2. Start with a more concentrated solution.
Oily Precipitate Forms 1. Salt is "oiling out" instead of crystallizing. 2. Solvent is inappropriate.1a. Add more solvent and gently heat to redissolve, then cool very slowly. 1b. Try scratching the inside of the flask with a glass rod to induce crystallization. 2. Screen for a different solvent system.
Low Yield of Crystals 1. Significant amount of the desired salt remains in the mother liquor. 2. Crystallization time is too short.1a. Cool the solution for a longer period or to a lower temperature. 1b. Partially evaporate the solvent from the mother liquor to obtain a second crop of crystals (purity should be checked). 2. Allow more time for crystallization to occur.
Low Enantiomeric Excess (ee%) 1. Solubilities of the two diastereomeric salts are too similar. 2. Cooling was too rapid.1. Perform a thorough solvent screening to find a system with better selectivity. 2. Ensure a slow, controlled cooling process. 3. Recrystallize the product.
Guide 2: Recovery of Resolving Agent and Unwanted Enantiomer

After isolating the free acid, the aqueous layer contains the resolving agent and the other enantiomer. To improve process economy, these can often be recovered.

StepProcedure
1. Recover Resolving Agent Make the acidic aqueous layer basic (pH 10-13) with a base like NaOH. This deprotonates the chiral amine, which can then be extracted with an organic solvent (e.g., MTBE). The recovered amine can often be reused.[9]
2. Recover Unwanted Enantiomer The unwanted enantiomer remains in the mother liquor from the initial crystallization. It can be recovered by evaporating the solvent, performing a salt break as described in Q5, and extracting the acid. This enantiomer can be racemized and recycled in a process known as dynamic kinetic resolution to improve the overall yield.[1]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution

This is a generalized protocol. The optimal resolving agent, solvent, and temperatures should be determined experimentally.

  • Dissolution: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or ethanol) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., (R)-bornylamine, 0.5-1.0 eq) in a minimal amount of the same solvent.

  • Salt Formation: Slowly add the resolving agent solution to the stirred solution of the racemic acid.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If crystallization does not occur, cool the mixture further in an ice bath or refrigerator. Stirring for an extended period (1-2 hours or overnight) may be beneficial.[12]

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to obtain the diastereomerically enriched salt.

Protocol 2: Liberation of Free Acid and Purity Analysis
  • Dissolution of Salt: Dissolve the purified diastereomeric salt in water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify to pH 1-2 by slowly adding a strong acid (e.g., 2M HCl).

  • Extraction: Extract the resulting suspension/solution multiple times with an organic solvent (e.g., ethyl acetate or MTBE).[5][9]

  • Washing and Drying: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Purity Analysis: Determine the enantiomeric excess (ee%) of the final product using an appropriate analytical method like chiral HPLC.

Visualized Workflows

G cluster_start Start: Racemic Mixture cluster_resolution Resolution Process cluster_separation Separation & Recovery cluster_final_R Desired Enantiomer cluster_final_S Other Enantiomer start Racemic (±)-2-Bromo-3- phenylpropanoic Acid add_base 1. Add Chiral Resolving Agent (e.g., (R)-Base) in Solvent start->add_base form_salts 2. Form Diastereomeric Salts (R,R)-Salt & (S,R)-Salt add_base->form_salts crystallize 3. Fractional Crystallization (Cool Slowly) form_salts->crystallize filter 4. Isolate Less Soluble Salt crystallize->filter solid Solid Precipitate (e.g., (R,R)-Salt) filter->solid Less Soluble mother_liquor Mother Liquor (Contains (S,R)-Salt) filter->mother_liquor More Soluble acidify_R 5a. Acidify (Salt Break) solid->acidify_R acidify_S 5b. Acidify (Salt Break) mother_liquor->acidify_S extract_R 6a. Extract with Organic Solvent acidify_R->extract_R final_R Pure (R)-Enantiomer extract_R->final_R extract_S 6b. Extract with Organic Solvent acidify_S->extract_S final_S Enriched (S)-Enantiomer extract_S->final_S

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

G start Problem: Low Enantiomeric Excess (ee%) cause1 Possible Cause: Similar Salt Solubilities start->cause1 cause2 Possible Cause: Cooling Rate Too Fast start->cause2 cause3 Possible Cause: Impure Resolving Agent / Racemic Acid start->cause3 solution1 Solution: Screen Different Solvents (Polarity, Mixtures) cause1->solution1 solution2 Solution: Perform Recrystallization of Diastereomeric Salt cause1->solution2 solution3 Solution: Ensure Slow, Controlled Cooling (e.g., Dewar or insulated bath) cause2->solution3 solution4 Solution: Verify Purity of Starting Materials cause3->solution4

Caption: Troubleshooting decision tree for low enantiomeric excess (ee%).

References

Technical Support Center: Purification of 2-Bromo-3-phenylpropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Bromo-3-phenylpropanoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound encountered during synthesis?

A1: The synthesis of this compound, typically via the bromination of cinnamic acid, can result in the formation of several stereoisomers. The primary isomers of concern are the diastereomers of 2,3-dibromo-3-phenylpropanoic acid: the erythro and threo forms.[1][2] Each of these diastereomers exists as a pair of enantiomers ((2R,3S)/(2S,3R) for erythro and (2R,3R)/(2S,3S) for threo).[1] Additionally, when referring to the singular bromo-substituted compound, the enantiomers (R)-2-bromo-3-phenylpropanoic acid and (S)-2-bromo-3-phenylpropanoic acid are the key isomers.

Q2: How can I distinguish between the erythro and threo diastereomers of 2,3-dibromo-3-phenylpropanoic acid?

A2: The most straightforward method to distinguish between the erythro and threo diastereomers is by their melting points. The erythro form has a significantly higher melting point (around 202-204 °C) compared to the threo form (around 93.5-95 °C).[3]

Q3: What are the primary challenges in purifying this compound?

A3: The main purification challenges include:

  • Formation of multiple stereoisomers: The non-stereospecific nature of some synthetic routes leads to a mixture of diastereomers and enantiomers that can be difficult to separate.[1][2]

  • Similar physical properties: Isomers, particularly enantiomers, have very similar physical properties, making separation by standard techniques like simple recrystallization challenging.

  • Product instability: 3-bromo-3-phenylpropanoic acid is reported to be readily decomposed by water, necessitating the use of anhydrous solvents for purification.[4]

  • Achieving high enantiomeric purity: Separating enantiomers to a high degree of purity often requires specialized techniques like chiral chromatography or resolution.[5][6]

Troubleshooting Guides

Problem 1: Low yield after recrystallization.
Possible Cause Troubleshooting Step
Incorrect solvent system The solubility of the isomers can be very sensitive to the solvent composition. For 2,3-dibromo-3-phenylpropanoic acid, a 1:1 ethanol-water solution or 50% aqueous ethanol has been used for recrystallization.[1][7] For 3-bromo-3-phenylpropanoic acid, anhydrous solvents like dry carbon disulfide are recommended to prevent decomposition.[4] Experiment with different solvent ratios or alternative anhydrous solvent systems.
Product loss during washing Ensure the washing solvent is ice-cold to minimize dissolution of the purified crystals.[2]
Incomplete crystallization If crystallization does not occur upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, adding a small amount of water to an acetic acid solution can sometimes promote precipitation.[1]
Problem 2: Difficulty in separating diastereomers.
Possible Cause Troubleshooting Step
Co-crystallization of isomers The erythro and threo diastereomers have different crystal structures and melting points, which can be exploited for separation by fractional crystallization.[3][7] Carefully control the cooling rate during recrystallization to promote the crystallization of the less soluble diastereomer first. Multiple recrystallization steps may be necessary.
Inadequate analytical monitoring Use techniques like melting point analysis or NMR spectroscopy to monitor the purity of the fractions obtained after each crystallization step.[1][2]
Problem 3: Unable to separate enantiomers.
Possible Cause Troubleshooting Step
Standard purification methods are ineffective for enantiomers Enantiomers require chiral separation techniques. Consider the following:
Crystallization-Induced Dynamic Resolution (CIDR): This technique involves the use of a chiral resolving agent, such as (R)-bornylamine, to form diastereomeric salts that have different solubilities.[5] This allows for the selective crystallization of one diastereomer, which can then be converted back to the desired enantiomer.[5] A high enantiomeric excess (96-99%) has been reported using this method.[5]
Chiral Chromatography: Gas chromatography (GC) using chiral stationary phases, such as modified cyclodextrins, can be effective for the analytical and potentially preparative separation of the enantiomers of 2-bromo-substituted carboxylic acid esters.[6] Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for enantiomeric separation.[8][9]
Enzymatic Resolution: Enzymatic methods can offer high enantioselectivity for the resolution of related arylcarboxylic acids and may be applicable.[8]

Quantitative Data Summary

Table 1: Melting Points of 2,3-dibromo-3-phenylpropanoic acid Diastereomers

DiastereomerEnantiomeric PairMelting Point (°C)
Erythro(2R,3S) and (2S,3R)202 - 204[3]
Threo(2R,3R) and (2S,3S)93.5 - 95[3]

Table 2: Reported Enantiomeric Excess for Chiral Resolution of this compound

MethodChiral Agent/Stationary PhaseAchieved Enantiomeric Excess (% ee)Reference
Crystallization-Induced Dynamic Resolution (CIDR)(R)-bornylamine96 - 99[5]

Experimental Protocols

Protocol 1: Synthesis of 2,3-dibromo-3-phenylpropanoic acid from trans-Cinnamic Acid

This protocol is based on the bromination of trans-cinnamic acid in glacial acetic acid.

Materials:

  • trans-Cinnamic acid

  • Bromine solution in glacial acetic acid (e.g., 0.67 M)

  • Glacial acetic acid

  • Cyclohexene (optional, for quenching excess bromine)

  • 5% Sodium thiosulfate solution

  • Ice water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 g of trans-cinnamic acid in 5 mL of glacial acetic acid.[1]

  • Heat the mixture to approximately 50°C.[1]

  • Slowly add 10 mL of a 0.67 M bromine solution in acetic acid dropwise with continuous stirring. The bromine color should disappear as it reacts.[1]

  • After the addition is complete, continue to stir the mixture at 50°C for an additional 10 minutes.[1]

  • If a persistent orange color from excess bromine remains, add cyclohexene dropwise until the solution becomes light yellow.[1]

  • Cool the reaction mixture in an ice bath to induce crystallization. If crystals do not form, scratch the inside of the flask with a glass rod or add about 20 mL of water.[1]

  • Collect the crude product by vacuum filtration and wash the solid with ice water.[1]

Protocol 2: Recrystallization of 2,3-dibromo-3-phenylpropanoic acid

Materials:

  • Crude 2,3-dibromo-3-phenylpropanoic acid

  • Ethanol

  • Deionized water

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Prepare a 50% aqueous ethanol solution (1:1 ethanol-water).[1][7]

  • Add a minimum amount of the hot 50% ethanol solution to the crude product to dissolve it completely.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold 50% ethanol.

  • Dry the crystals, weigh them, and determine the melting point to assess purity and identify the diastereomer.[1]

Visualizations

Synthesis_and_Isomers cluster_synthesis Synthesis cluster_products Products cluster_isomers Isomer Separation trans-Cinnamic_Acid trans-Cinnamic_Acid Bromination Bromination trans-Cinnamic_Acid->Bromination Mixture_of_Isomers Mixture_of_Isomers Bromination->Mixture_of_Isomers Anti-addition Erythro_Diastereomer Erythro_Diastereomer Mixture_of_Isomers->Erythro_Diastereomer Fractional Crystallization Threo_Diastereomer Threo_Diastereomer Mixture_of_Isomers->Threo_Diastereomer Fractional Crystallization R_Enantiomer R_Enantiomer Erythro_Diastereomer->R_Enantiomer Chiral Resolution S_Enantiomer S_Enantiomer Erythro_Diastereomer->S_Enantiomer Chiral Resolution

Caption: Synthetic pathway from trans-cinnamic acid to 2,3-dibromo-3-phenylpropanoic acid isomers and their separation.

Troubleshooting_Workflow Start Start Crude_Product Crude 2-Bromo-3-phenylpropanoic acid Isomer Mixture Start->Crude_Product Purification_Method Select Purification Method Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Diastereomer Separation Chiral_Resolution Chiral Resolution (e.g., CIDR, Chiral Chromatography) Purification_Method->Chiral_Resolution Enantiomer Separation Purity_Analysis Is Purity Adequate? Recrystallization->Purity_Analysis Chiral_Resolution->Purity_Analysis Success Pure Isomer Purity_Analysis->Success Yes Troubleshoot Troubleshoot: - Check solvent system - Optimize conditions - Consider alternative method Purity_Analysis->Troubleshoot No Troubleshoot->Purification_Method

Caption: A logical workflow for the purification and troubleshooting of this compound isomers.

References

Technical Support Center: Purification of 2-Bromo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the purity of 2-Bromo-3-phenylpropanoic acid during experimental procedures.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction to synthesize this compound is incomplete. What are the likely causes and solutions?

A1: Incomplete reactions are a common issue. The potential causes depend on the synthetic route employed:

  • Hell-Volhard-Zelinsky Reaction:

    • Cause: Insufficient catalyst (PBr₃ or red phosphorus), inadequate reaction temperature, or insufficient reaction time.[1]

    • Solution: Ensure the use of at least a catalytic amount of PBr₃ or red phosphorus. The reaction often requires high temperatures and prolonged heating to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Diazotization of Phenylalanine:

    • Cause: Incorrect temperature control during the addition of sodium nitrite, or improper pH of the reaction mixture. The reaction is typically carried out at low temperatures (0-5 °C).

    • Solution: Maintain a low reaction temperature using an ice bath and ensure the slow, dropwise addition of the sodium nitrite solution. The pH of the medium is also critical and should be controlled as per the specific protocol.

Q2: What are the common impurities found in crude this compound?

A2: The impurities largely depend on the synthetic method used:

  • From Hell-Volhard-Zelinsky Reaction:

    • Unreacted 3-phenylpropanoic acid.

    • Poly-brominated species.

    • Acyl bromide intermediates if the hydrolysis step is incomplete.

  • From Diazotization of Phenylalanine:

    • Unreacted phenylalanine.

    • Hydroxy-3-phenylpropanoic acid (a common byproduct of diazotization).

    • Other regioisomers of the brominated product.

Q3: My recrystallization attempt is not yielding crystals, or the product is "oiling out". What should I do?

A3: This is a common problem in crystallization processes. Here are some troubleshooting steps:

  • "Oiling out": This occurs when the solute is insoluble in the solvent at the boiling point and separates as a liquid.

    • Solution: Add a co-solvent in which the compound is more soluble to the hot mixture until the oil dissolves. Then, allow the solution to cool slowly. Alternatively, use a different solvent system.

  • No crystal formation upon cooling:

    • Cause: The solution may not be supersaturated (too much solvent was used), or the cooling process is too rapid.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, you can evaporate some of the solvent to increase the concentration and then cool the solution again. Slow cooling is crucial for the formation of pure crystals.

Q4: How can I remove the unreacted starting material from my crude product?

A4: The method for removing unreacted starting material depends on the specific starting material:

  • 3-Phenylpropanoic Acid: An acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution). The this compound will be deprotonated and move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified product.

  • Phenylalanine: Phenylalanine is an amino acid and has different solubility properties. It is more polar than this compound. A combination of extraction and column chromatography can be effective.

Q5: How can I assess the enantiomeric purity of my this compound?

A5: The enantiomeric purity, expressed as enantiomeric excess (e.e.), is a critical parameter for chiral compounds. The most common and reliable method for determining the e.e. of this compound is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Quantitative Data on Purification

The following table summarizes illustrative quantitative data for the purification of this compound and related compounds. Please note that specific results may vary depending on the initial purity and experimental conditions.

Purification MethodStarting PurityFinal PurityRecovery YieldSolvent/Mobile PhaseReference/Notes
Recrystallization~95% (e.e.)>99% (e.e.)~85%MTBE/HeptanesIllustrative data based on similar compounds.
Diastereomeric Salt CrystallizationRacemic96-98% (e.e.)>92% (for the resolving agent)Acetonitrile[2]
Column ChromatographyMixture>98%~80-90%Hexane/Ethyl Acetate GradientGeneral expectation for chromatographic purification.

Experimental Protocols

Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

  • Solvent Selection: Choose a suitable solvent or solvent system. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system like methyl tert-butyl ether (MTBE)/heptanes can be effective.[2] Carbon disulfide has also been reported for the recrystallization of the related 3-bromo-3-phenylpropanoic acid.[3]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more soluble solvent of a mixed system) and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Acid-Base Extraction

This method is useful for separating the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate.

  • Extraction: Shake the funnel vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated this compound will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as hydrochloric acid, until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification HVZ Hell-Volhard-Zelinsky Crude Crude 2-Bromo-3- phenylpropanoic Acid HVZ->Crude DP Diazotization of Phenylalanine DP->Crude Extraction Acid-Base Extraction Crude->Extraction Remove neutral/ basic impurities Recrystallization Recrystallization Crude->Recrystallization Direct Crystallization Extraction->Recrystallization Chromatography Column Chromatography Extraction->Chromatography Further purification Pure Pure 2-Bromo-3- phenylpropanoic Acid Recrystallization->Pure Chromatography->Pure Analysis Purity Analysis (e.g., Chiral HPLC) Pure->Analysis

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Monitoring the Synthesis of 2-Bromo-3-phenylpropanoic Acid by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for monitoring the synthesis of 2-Bromo-3-phenylpropanoic acid and its common precursor, 2,3-dibromo-3-phenylpropanoic acid, using Thin Layer Chromatography (TLC). The focus is on the common synthetic route involving the bromination of trans-cinnamic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the purpose of using TLC to monitor this reaction? A1: TLC is a rapid and effective technique used to qualitatively monitor the progress of a reaction. By sampling the reaction mixture over time, you can observe the consumption of the starting material (trans-cinnamic acid) and the appearance of the product (2,3-dibromo-3-phenylpropanoic acid, which can be a precursor to this compound). This helps determine if the reaction is proceeding and when it has reached completion, preventing unnecessary reaction time or premature workup.

Q2: My spots are streaking down the TLC plate. What's causing this and how can I fix it? A2: Streaking is a common issue, especially with carboxylic acids like the starting material and product in this synthesis.[1]

  • Cause 1: Sample Overloading. The most common cause is applying too much sample to the plate.[2] The stationary phase becomes saturated, leading to a streak rather than a distinct spot.

    • Solution: Dilute your reaction sample with a volatile solvent (e.g., ethyl acetate or dichloromethane) before spotting it on the TLC plate.[1]

  • Cause 2: Acidity of Compounds. Carboxylic acids can interact strongly and unevenly with the silica gel, causing tailing or streaking.

    • Solution: Add a small amount (0.5-2%) of a polar acidic solvent, such as acetic or formic acid, to your eluent (mobile phase).[3] This suppresses the deprotonation of the carboxylic acid, leading to sharper, more defined spots.

  • Cause 3: High-Boiling Point Solvents. If your reaction is in a high-boiling point solvent like DMF or DMSO, it can interfere with the chromatography.

    • Solution: After spotting your sample, place the TLC plate under a high vacuum for a few minutes to evaporate the reaction solvent before developing the plate.[4]

Q3: I don't see any spots on my TLC plate after developing and visualizing. What went wrong? A3: This can be alarming, but it is often correctable.

  • Cause 1: Sample is too dilute. If the concentration of your compound is too low, it may not be visible.[3]

    • Solution: Try concentrating your sample before spotting. Alternatively, apply the sample to the same spot multiple times, allowing the solvent to completely dry between each application.[2]

  • Cause 2: Improper Visualization. Cinnamic acid and its brominated products are often UV-active.

    • Solution: Ensure you are using a UV lamp (typically at 254 nm) for visualization. If the compounds are not UV-active or the response is weak, try a chemical stain like potassium permanganate, which reacts with the double bond of the starting material and can also visualize the product.[5]

  • Cause 3: Spotting Line Below Solvent Level. If you spotted your sample below the level of the eluent in the developing chamber, your sample washed into the solvent reservoir instead of moving up the plate.[2]

    • Solution: Always ensure the origin line where you spot your samples is several millimeters above the solvent level in the chamber.[5]

  • Cause 4: Compound Evaporation. If your compounds are volatile, they may have evaporated from the plate.[3] This is less likely for the compounds in this specific synthesis.

Q4: My spots are all clustered at the bottom (low Rf) or top (high Rf) of the plate. How do I get better separation? A4: This indicates that the polarity of your mobile phase (eluent) is not optimal for separating your compounds.[3]

  • Problem: Spots are at the bottom (Rf value is too low). Your eluent is not polar enough to move the compounds up the polar silica plate. The compounds are sticking too strongly to the stationary phase.

    • Solution: Increase the polarity of your eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of the more polar ethyl acetate.[3]

  • Problem: Spots are at the top (Rf value is too high). Your eluent is too polar. It is moving all the compounds, including the polar ones, up the plate too quickly, resulting in poor separation.

    • Solution: Decrease the polarity of your eluent. In a hexane/ethyl acetate system, you would increase the proportion of the nonpolar hexane.[3]

Q5: I see multiple spots in the reaction lane. How do I know which is the product? A5: The best practice is to use a three-lane spotting system on your TLC plate:

  • Lane 1 (Reference): Spot a dilute solution of your starting material (trans-cinnamic acid).

  • Lane 2 (Co-spot): Apply a spot of the starting material first, and then carefully spot your reaction mixture directly on top of it.

  • Lane 3 (Reaction): Spot only your reaction mixture. By comparing the lanes, you can identify the starting material spot in your reaction mixture. The new spot that appears is likely your product. The co-spot lane helps to confirm if the spot in the reaction mixture is indeed the starting material.[4] The product, 2,3-dibromo-3-phenylpropanoic acid, is more polar than the starting trans-cinnamic acid, so it should have a lower Rf value (it will not travel as far up the plate).

Experimental Protocol: TLC Monitoring

This protocol outlines the procedure for monitoring the bromination of trans-cinnamic acid.

1. Preparation of the TLC Chamber:

  • Pour a suitable eluent (e.g., 7:3 hexane:ethyl acetate with 1% acetic acid) into a developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper inside, leaning against the chamber wall, to saturate the chamber atmosphere with solvent vapors. This ensures a more uniform solvent front.

  • Cover the chamber and let it equilibrate for 5-10 minutes.

2. Preparation of the TLC Plate:

  • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate.

  • Mark three small, equidistant ticks on this line for spotting. Label them 'SM' (Starting Material), 'Co' (Co-spot), and 'Rxn' (Reaction).

3. Spotting the TLC Plate:

  • Prepare a dilute solution of the trans-cinnamic acid starting material in a volatile solvent.

  • Using a capillary tube, apply a small spot of the starting material solution to the 'SM' tick. The spot should be 1-2 mm in diameter.[5]

  • Apply another spot of the starting material to the 'Co' tick.

  • Withdraw a small sample from your reaction vessel and dilute it.

  • Spot the diluted reaction mixture onto the 'Rxn' tick.

  • Carefully spot the diluted reaction mixture on top of the starting material spot at the 'Co' tick.

  • Allow the solvent from the spots to evaporate completely.

4. Developing the TLC Plate:

  • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.

  • Cover the chamber and allow the eluent to travel up the plate via capillary action.

  • Remove the plate when the solvent front is about 1 cm from the top.

  • Immediately mark the solvent front with a pencil.

5. Visualization and Analysis:

  • Allow the plate to dry completely in a fume hood.

  • Visualize the spots under a UV lamp (254 nm) and circle their positions with a pencil.[1]

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]

  • Compare the spots. The reaction is complete when the starting material spot is no longer visible in the 'Rxn' lane.

Data Presentation: Expected Rf Values

The exact Rf values will depend on the specific TLC plate, eluent system, and laboratory conditions. However, the relative values are predictable. The product is more polar than the starting material and will therefore have a lower Rf value.

CompoundExpected Rf Value (Illustrative)Rationale
trans-Cinnamic Acid~0.6Less polar, travels further up the plate with a moderately polar eluent.
2,3-dibromo-3-phenylpropanoic acid~0.4The addition of two polar bromine atoms increases polarity, causing it to adhere more strongly to the silica gel and have a lower Rf value.

Note: Values are for a hypothetical eluent system like 7:3 Hexane:Ethyl Acetate.

Visualizations

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber prep_plate Prepare & Mark Plate prep_chamber->prep_plate Simultaneously spot_plate Spot Plate (SM, Co, Rxn) prep_plate->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Dry & Visualize (UV) develop_plate->visualize analyze Calculate Rf & Analyze Progress visualize->analyze

Caption: Workflow for monitoring a reaction using Thin Layer Chromatography.

Troubleshooting Guide

TLC_Troubleshooting start Problem with TLC Result streaking Spots are Streaking start->streaking no_spots No Spots Visible start->no_spots bad_rf Rf Too High or Too Low start->bad_rf overloaded Sample Overloaded streaking->overloaded acidic Compound is Acidic streaking->acidic dilute Sample Too Dilute no_spots->dilute no_uv Not UV Active / Wrong Visualization no_spots->no_uv washed_out Origin Below Solvent no_spots->washed_out eluent_polar Eluent Too Polar (High Rf) bad_rf->eluent_polar eluent_nonpolar Eluent Not Polar Enough (Low Rf) bad_rf->eluent_nonpolar sol_dilute Solution: Dilute Sample overloaded->sol_dilute sol_add_acid Solution: Add Acid to Eluent acidic->sol_add_acid sol_concentrate Solution: Concentrate or Re-spot dilute->sol_concentrate sol_stain Solution: Use a Chemical Stain no_uv->sol_stain sol_reposition Solution: Keep Origin Above Solvent washed_out->sol_reposition sol_less_polar Solution: Decrease Eluent Polarity eluent_polar->sol_less_polar sol_more_polar Solution: Increase Eluent Polarity eluent_nonpolar->sol_more_polar

Caption: Decision-making flowchart for troubleshooting common TLC issues.

References

Stability and storage conditions for 2-Bromo-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 2-Bromo-3-phenylpropanoic acid, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C, with 4°C being a commonly cited temperature.[1][2] It is crucial to keep the container tightly sealed and in a dry, well-ventilated area to prevent degradation.[3][4]

Q2: What is the expected shelf-life of this compound?

Q3: What are the known incompatibilities for this compound?

Based on information for the closely related 2,3-dibromo-3-phenylpropanoic acid, strong oxidizing agents and strong bases should be avoided.[4] Contact with these substances could lead to vigorous reactions and decomposition of the compound.

Q4: What are the primary hazards associated with handling this compound?

This compound is a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] Some sources indicate that it can cause severe skin burns and eye damage.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a fume hood.[3]

Q5: What are the potential degradation pathways for this compound?

While specific studies on the degradation of this compound were not found, based on general chemical principles for α-bromo acids, two likely degradation pathways are:

  • Elimination: Loss of hydrogen bromide (HBr) to form 2-phenylacrylic acid or 3-phenylacrylic acid (cinnamic acid). This is more likely to occur at elevated temperatures.

  • Hydrolysis: Reaction with water (hydrolysis) to substitute the bromine atom with a hydroxyl group, forming 2-hydroxy-3-phenylpropanoic acid.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound.

Problem Possible Cause Suggested Solution
Inconsistent experimental results Degradation of the starting material.Verify the purity of the this compound using a suitable analytical method such as HPLC or NMR. If the purity is below the required specification, purify the compound or use a new batch. Ensure the compound has been stored under the recommended conditions.
Material has changed color (e.g., yellowing) Slow decomposition over time, possibly due to exposure to light, air, or moisture.Discoloration can be an indicator of impurity. Assess the purity of the material. If impurities are detected, purification by recrystallization may be necessary. For future prevention, store the compound in a tightly sealed, opaque container at the recommended temperature.
Low yield in a reaction Inaccurate quantification of the starting material due to impurities or degradation.Re-confirm the purity and re-weigh the material before use. Ensure that the reaction conditions are compatible with the stability of this compound (e.g., avoid high temperatures and strong bases if not intended).
Skin or eye irritation during handling Inadequate personal protective equipment or accidental exposure.Immediately wash the affected area with copious amounts of water and seek medical attention. Review and improve handling procedures to prevent future exposure. Always use appropriate PPE, including chemical-resistant gloves and safety goggles.

Stability and Storage Summary

Parameter Recommendation Reference
Storage Temperature 2 - 8 °C[1][2]
Storage Conditions Tightly closed container, dry, well-ventilated place[3][4]
Incompatible Materials Strong oxidizing agents, Strong bases[4]
Chemical Stability Stable under standard ambient conditions (room temperature) for short periods. Refrigeration recommended for long-term storage.[4]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for assessing the purity of this compound. The specific column, mobile phase, and detection wavelength may need to be optimized.

  • Standard Preparation: Accurately weigh a small amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

  • Sample Preparation: Prepare a sample of the this compound to be tested at the same concentration as the standard.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Compare the retention time of the main peak in the sample chromatogram to that of the standard. The purity can be calculated based on the peak area percentage of the main peak relative to the total peak area.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare several accurately weighed samples of this compound.

  • Stress Conditions: Expose the samples to a range of conditions, including:

    • Heat: Store a sample at an elevated temperature (e.g., 40°C or 60°C) for a defined period (e.g., 1, 2, and 4 weeks).

    • Light: Expose a sample to UV light in a photostability chamber.

    • Humidity: Store a sample in a high-humidity environment (e.g., 75% RH).

    • Acid/Base Hydrolysis: Dissolve samples in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and monitor over time at room temperature.

    • Oxidation: Dissolve a sample in a solution containing an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Analysis: At specified time points, analyze the stressed samples along with a control sample (stored under recommended conditions) using the HPLC method described in Protocol 1.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks, which would indicate degradation products.

Visualizations

Stability_Troubleshooting_Workflow cluster_start Start: Experimental Issue cluster_investigation Investigation cluster_decision Decision cluster_action Corrective Action start Inconsistent Results / Low Yield / Color Change check_purity Assess Purity (HPLC/NMR) start->check_purity review_storage Review Storage Conditions (Temp, Light, Moisture) start->review_storage is_pure Purity Acceptable? check_purity->is_pure improve_storage Improve Storage Practices review_storage->improve_storage proceed Proceed with Experiment is_pure->proceed Yes purify Purify Material (e.g., Recrystallization) is_pure->purify No discard Use New Batch purify->discard

Caption: Troubleshooting workflow for experimental issues with this compound.

Purity_Analysis_Workflow prep_standard Prepare Reference Standard (Known Concentration) hplc HPLC Analysis (C18 Column, UV Detection) prep_standard->hplc prep_sample Prepare Test Sample (Same Concentration) prep_sample->hplc data Data Acquisition (Chromatograms) hplc->data analysis Data Analysis data->analysis report Report Purity (%) analysis->report

Caption: General workflow for purity analysis of this compound by HPLC.

References

Preventing decomposition of 2-Bromo-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-3-phenylpropanoic Acid

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this reagent, with a primary focus on preventing its decomposition.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing actionable steps to resolve them.

Question: I've observed a color change (e.g., yellowing) or the formation of a precipitate in my stored this compound. What does this indicate and what should I do?

Answer: A change in appearance, such as discoloration or precipitate formation, is a strong indicator of chemical decomposition. The primary decomposition pathway is likely the elimination of hydrogen bromide (HBr) to form cinnamic acid, or hydrolysis if exposed to moisture.

Recommended Actions:

  • Isolate the Material: Immediately quarantine the suspected container to prevent cross-contamination or use in a critical experiment.

  • Verify Storage Conditions: Ensure the material has been stored according to the recommended guidelines. Refer to the data table below for optimal conditions.

  • Assess Purity: Before further use, the purity of the material must be assessed. A simple melting point determination can be a quick check; significant depression or a broad melting range compared to the reference value suggests impurity. For a more detailed analysis, techniques like Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

  • Consider Purification: If the compound is deemed impure but salvageable, it may be purified. See the Experimental Protocols section for a detailed recrystallization procedure. If purification is not feasible, the batch should be disposed of according to your institution's safety protocols.

Question: My reaction is yielding unexpected byproducts, and I suspect the starting material is degrading under the reaction conditions. How can I prevent this?

Answer: Decomposition during a reaction is common if the conditions are not optimized for this sensitive reagent. Factors like temperature, solvent, and the presence of moisture or bases can accelerate degradation.

Recommended Actions:

  • Use Anhydrous Conditions: this compound is susceptible to hydrolysis.[1] Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control Temperature: Elevated temperatures can promote the elimination of HBr. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Solvent Choice: Use dry, aprotic solvents. Protic solvents may react with the compound.

  • Base Selection: If the reaction requires a base, use a non-nucleophilic, hindered base to minimize the risk of promoting elimination reactions. Add the base slowly and at a controlled temperature.

  • Purify Before Use: Always ensure the starting material is pure before beginning a reaction. Impurities can catalyze decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound? A1: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] The recommended storage temperature is between 2-8°C.[4][5] Storing under an inert atmosphere is also advised to prevent moisture- and air-mediated decomposition.

Q2: What are the primary signs of decomposition? A2: Visual indicators include a change from a white or off-white solid to a yellowish or brownish color. You may also detect the sharp, acidic odor of hydrogen bromide (HBr) gas. A decreased melting point is another key indicator of impurity.[6]

Q3: Is this compound sensitive to light? A3: While moisture and heat are the primary concerns, it is good practice to store all halogenated compounds, particularly bromo-compounds, in amber vials or protected from direct light to prevent potential radical-initiated decomposition pathways.

Q4: What materials are incompatible with this compound? A4: Avoid contact with strong bases, strong oxidizing agents, and moisture. Bases can promote the elimination of HBr, and the compound can react with nucleophiles.

Data Presentation

This table summarizes key quantitative data for this compound.

ParameterValueSource(s)
Storage Temperature 2-8°C[4][5]
Molecular Weight 229.07 g/mol [4][7]
Melting Point ~145-155°C[5]
Melting Point (Decomposition) 195°C (for 2,3-dibromo derivative)[8]
Predicted pKa 2.82 ± 0.10[5]
Physical Form Solid / Yellowish Oil[5]

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

  • Objective: To quickly assess the purity and identify the presence of non-polar impurities like cinnamic acid.

  • Materials: TLC plate (silica gel), developing chamber, sample of this compound, cinnamic acid (as a standard), and a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate with a few drops of acetic acid).

  • Procedure:

    • Dissolve a small amount of your compound in a suitable solvent (e.g., ethyl acetate).

    • Spot the dissolved sample onto the baseline of the TLC plate. Spot a reference sample of pure this compound and a spot of cinnamic acid alongside it.

    • Place the plate in the developing chamber containing the eluent.

    • Allow the solvent front to travel up the plate.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots under a UV lamp. The presence of a spot from your sample that corresponds to the cinnamic acid standard indicates decomposition.

Protocol 2: Purification by Recrystallization from an Anhydrous Solvent

  • Objective: To purify the compound from degradation products. This procedure must be performed under anhydrous conditions.

  • Materials: this compound, anhydrous solvent (e.g., dry carbon disulfide or toluene), oven-dried glassware, heating mantle, and filtration apparatus.

  • Procedure:

    • Gently heat the minimum required volume of anhydrous solvent in a dry flask to just below its boiling point.

    • In a separate dry flask, add the impure this compound.

    • Slowly add the hot solvent to the acid with stirring until it is fully dissolved. Avoid adding excess solvent.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, cool the flask further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold, fresh anhydrous solvent.

    • Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Below are diagrams illustrating key workflows and chemical pathways related to the stability of this compound.

Decomposition_Troubleshooting_Workflow start Signs of Decomposition Observed (e.g., color change, odor) check_storage Step 1: Verify Storage Conditions (Temp: 2-8°C, Dry, Sealed) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok assess_purity Step 2: Assess Purity (TLC, Melting Point, NMR) storage_ok->assess_purity Yes correct_storage Correct Storage & Re-evaluate storage_ok->correct_storage No is_pure Is Compound Pure? assess_purity->is_pure purify Step 3: Purify Compound (e.g., Recrystallization) is_pure->purify No, but salvageable use_compound Proceed with Experiment (Use Anhydrous Conditions) is_pure->use_compound Yes dispose Dispose of Compound is_pure->dispose No, unsalvageable purify->assess_purity correct_storage->assess_purity

Caption: Troubleshooting workflow for handling suspected decomposition.

References

Removal of unreacted starting material in 2-Bromo-3-phenylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the removal of unreacted starting material during the synthesis of 2-Bromo-3-phenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound, and which is more likely to contaminate the final product?

The two primary starting materials for the synthesis of this compound are Cinnamic Acid and D-phenylalanine.[1][2]

  • From Cinnamic Acid: This route involves the addition of bromine or hydrogen bromide across the double bond. Unreacted cinnamic acid is a common impurity.

  • From D-phenylalanine: This synthesis involves a diazotization reaction followed by substitution with bromide.[1] Unreacted D-phenylalanine can also be a potential contaminant.

The physical properties of the starting materials and the product differ significantly, which forms the basis for purification.

Q2: I have synthesized this compound from cinnamic acid, and I suspect there is unreacted starting material. How can I confirm this?

You can use a few analytical techniques to confirm the presence of unreacted cinnamic acid:

  • Thin-Layer Chromatography (TLC): Spot your crude product, pure cinnamic acid, and a co-spot on a TLC plate. A persistent spot at the same Rf as cinnamic acid in your product lane indicates contamination.

  • Melting Point Analysis: The melting point of your crude product will likely be lower and broader than the literature value for pure this compound if it is impure.

  • Spectroscopy (¹H NMR, IR): In ¹H NMR, the vinyl protons of cinnamic acid will be a key indicator. In IR spectroscopy, the C=C stretch of the alkene in cinnamic acid will be present in an impure sample.

Q3: What is the most effective method to remove unreacted cinnamic acid from my this compound product?

Recrystallization is a highly effective method for removing unreacted cinnamic acid. The choice of solvent is critical and depends on the differing solubilities of the product and the starting material. A mixed solvent system of ethanol and water is often used.[3][4] Alternatively, recrystallization from an anhydrous solvent like dry carbon disulfide can be effective, as cinnamic acid is more soluble in it than 3-bromo-3-phenylpropanoic acid, particularly in the cold.[5]

Q4: My synthesis started with D-phenylalanine. How do I remove any unreacted amino acid from my final product?

The purification process typically involves an extraction workup. After the reaction, the product is extracted into an organic solvent such as ethyl ether or toluene.[1][6] Unreacted D-phenylalanine, being an amino acid, has very low solubility in these organic solvents and will remain in the aqueous phase. Washing the organic phase with water can further remove any residual amino acid.

Troubleshooting Guide

Issue 1: Poor separation of cinnamic acid from this compound during recrystallization.

Possible Cause & Solution

  • Incorrect Solvent System: The solubility of both compounds may be too similar in the chosen solvent.

    • Solution: If using a single solvent, try a mixed solvent system like ethanol/water. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[3]

  • Cooling Too Rapidly: Rapid cooling can cause the starting material to co-precipitate with the product.

    • Solution: Allow the recrystallization solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Insufficient Washing: Residual starting material may remain on the surface of the crystals.

    • Solution: After filtering the crystals, wash them with a small amount of ice-cold solvent.

Issue 2: The product decomposes during purification.

Possible Cause & Solution

  • Presence of Water (for 3-bromo-3-phenylpropanoic acid): This specific isomer is known to be sensitive to water.[5]

    • Solution: Use anhydrous solvents for recrystallization, such as dry carbon disulfide.[5] Ensure all glassware is thoroughly dried before use.

  • Excessive Heat: Prolonged heating during recrystallization can lead to decomposition.

    • Solution: Use the minimum amount of heat necessary to dissolve the solid and do not heat for an extended period.

Data Presentation

Table 1: Physical Properties of this compound and Related Starting Materials

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₉H₉BrO₂229.07Varies by isomer
Cinnamic AcidC₉H₈O₂148.16133-136
D-phenylalanineC₉H₁₁NO₂165.19~283 (decomposes)

Table 2: Solubility Data for Purification

CompoundWaterEthanolCarbon DisulfideDiethyl Ether
This compoundSlightly SolubleSolubleSlightly soluble (cold), Soluble (hot)[5]Soluble[1]
Cinnamic AcidSlightly SolubleSolubleReadily Soluble[5]Soluble
D-phenylalanineSolubleSparingly SolubleInsolubleInsoluble

Experimental Protocols

Protocol 1: Recrystallization for Removal of Unreacted Cinnamic Acid

This protocol is adapted for the purification of 2,3-dibromo-3-phenylpropanoic acid.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently to dissolve the solid.

  • Addition of Anti-Solvent: Once the solid is dissolved, remove the flask from the heat source. Add hot water dropwise while swirling until the solution just begins to turn cloudy.

  • Re-dissolution: If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.[3]

  • Drying: Dry the purified crystals in a vacuum oven or air dry them completely.

Protocol 2: Extractive Workup for Removal of Unreacted D-phenylalanine
  • Quenching: After the reaction is complete, carefully quench the reaction mixture by pouring it into a separatory funnel containing demineralized water.

  • Extraction: Add an organic solvent such as toluene or ethyl ether to the separatory funnel.[1][6] Stopper the funnel and shake vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate. The organic layer containing the product should be distinct from the aqueous layer containing unreacted D-phenylalanine and other inorganic salts.

  • Aqueous Wash: Drain the aqueous layer. Wash the organic layer with demineralized water (2-3 times) to ensure complete removal of water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product. Further purification by recrystallization may be necessary.

Visualizations

Troubleshooting_Workflow start Crude Product Analysis check_purity Impurity Detected? start->check_purity identify_impurity Identify Starting Material (Cinnamic Acid or D-phenylalanine) check_purity->identify_impurity Yes end Proceed to Next Step check_purity->end No cinnamic_acid Unreacted Cinnamic Acid identify_impurity->cinnamic_acid phenylalanine Unreacted D-phenylalanine identify_impurity->phenylalanine purify_cinnamic Recrystallization (e.g., Ethanol/Water) cinnamic_acid->purify_cinnamic purify_phenylalanine Extractive Workup (e.g., Toluene/Water) phenylalanine->purify_phenylalanine final_product Pure this compound purify_cinnamic->final_product purify_phenylalanine->final_product

Caption: Troubleshooting workflow for identifying and removing unreacted starting material.

Recrystallization_Protocol cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve 1. Dissolve crude product in minimum hot ethanol add_water 2. Add hot water dropwise until cloudy dissolve->add_water reheat 3. Reheat gently to clarify add_water->reheat cool_rt 4. Cool slowly to room temperature reheat->cool_rt ice_bath 5. Place in ice bath cool_rt->ice_bath filter 6. Vacuum filter crystals ice_bath->filter wash 7. Wash with ice-cold water filter->wash dry 8. Dry the purified product wash->dry

Caption: Experimental workflow for purification by recrystallization.

References

Challenges in the scale-up of 2-Bromo-3-phenylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Bromo-3-phenylpropanoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- For HVZ reaction: Ensure reaction is refluxed overnight.[1] - For diazotization of phenylalanine: Ensure the reaction temperature is maintained between -5 and 10°C.[2]
Product loss during workup.- For HVZ reaction: Use ice-cooled n-butanol for quenching and perform vacuum distillation for purification.[1] - For diazotization of phenylalanine: Extract the product with a suitable solvent like toluene and perform extractions multiple times.[2][3]
Formation of byproducts.- For HVZ reaction: Avoid excessively high temperatures to prevent the formation of β-unsaturated carboxylic acids.[4] - For diazotization of phenylalanine: Control the addition rate of sodium nitrite solution.[2]
Formation of 2,3-dibromo-3-phenylpropanoic acid Use of bromine (Br₂) instead of HBr or PBr₃/Br₂.This is the expected product of the electrophilic addition of bromine to cinnamic acid.[5][6] To obtain this compound from cinnamic acid, the Hell-Volhard-Zelinsky reaction is necessary.
Bromine contamination in HBr.Ensure the use of pure HBr for reactions starting from cinnamic acid that do not follow the HVZ protocol.
Unexpected Stereoisomer Formation Incorrect chiral starting material or resolution agent.- When starting from L-phenylalanine, the initial product is (S)-2-bromo-3-phenylpropanoic acid.[7] - For chiral inversion to the (R)-isomer, a diastereomeric resolution using an appropriate chiral amine like (R)-bornylamine is required.[7]
Reaction Not Initiating Inactive catalyst in HVZ reaction.Use fresh or properly stored red phosphorus or phosphorus tribromide.[1][4]
Low temperature for diazotization.While low temperatures are necessary to prevent decomposition of the diazonium salt, temperatures below -10°C may slow down the reaction significantly.[2]
Difficulty in Product Purification Presence of unreacted starting material.Optimize reaction time and stoichiometry to ensure complete conversion. Recrystallization can be used to separate the product from unreacted starting material.
Oily product instead of solid.This may indicate the presence of impurities. Attempt to purify by column chromatography or by converting the acid to a salt, washing, and then re-acidifying.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary synthetic routes are:

  • Diazotization of Phenylalanine: This method involves the conversion of the amino group of either L-phenylalanine or D-phenylalanine to a diazonium salt, which is subsequently displaced by a bromide ion. This route is advantageous for producing specific stereoisomers.[2][7]

  • Hell-Volhard-Zelinsky (HVZ) Reaction: This reaction involves the alpha-bromination of 3-phenylpropanoic acid using a mixture of bromine and a catalytic amount of phosphorus tribromide (or red phosphorus).[1][4][8]

Q2: What are the main challenges in scaling up the Hell-Volhard-Zelinsky reaction for this synthesis?

A2: The HVZ reaction presents several challenges on a larger scale. The reaction conditions are harsh, requiring high temperatures and prolonged reaction times.[1][4] Handling bromine, a corrosive and toxic reagent, becomes more hazardous at scale. Byproduct formation, such as β-unsaturated carboxylic acids at very high temperatures, can complicate purification.[4]

Q3: How can I control the stereochemistry of the final product?

A3: Stereocontrol is best achieved by starting with a chiral precursor. For instance, using L-phenylalanine will yield (S)-2-bromo-3-phenylpropanoic acid.[7] If the opposite enantiomer is desired, a chiral inversion can be performed through a crystallization-induced diastereomeric resolution with a chiral amine like (R)-bornylamine to isolate the (R)-isomer.[7]

Q4: What are the key safety precautions to take during this synthesis?

A4: Both primary synthetic routes involve hazardous reagents.

  • Bromine (in HVZ reaction): Highly corrosive, toxic, and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Phosphorus Tribromide (in HVZ reaction): Corrosive and reacts violently with water. Handle with care in a dry environment.

  • Sodium Nitrite and Hydrobromic Acid (in diazotization): Sodium nitrite is an oxidizer and toxic. The reaction can produce toxic nitrogen oxides. The reaction should be carried out at low temperatures to control the reaction rate and prevent the decomposition of the unstable diazonium salt.

Q5: My final product has a different melting point than expected. What could be the issue?

A5: A discrepancy in melting point usually indicates the presence of impurities or the formation of an unexpected isomer. The melting point for 2,3-dibromo-3-phenylpropanoic acid is around 195°C (with decomposition), while different stereoisomers of 2,3-dibromo-3-phenylpropanoic acid have distinct melting points: the (2R,3S) and (2S,3R) enantiomeric pair melts at 204°C, while the (2S,3S) and (2R,3R) pair melts at 95°C.[9][10] The melting point of 3-bromo-3-phenylpropanoic acid is reported to be around 137°C.[5][11] It is crucial to confirm the product's identity using analytical techniques such as NMR spectroscopy and mass spectrometry.

Quantitative Data Summary

Table 1: Comparison of Synthetic Routes for this compound

Parameter Diazotization of D-phenylalanine Hell-Volhard-Zelinsky of 3-phenylpropanoic acid
Starting Material D-phenylalanine3-phenylpropanoic acid
Key Reagents NaNO₂, HBr, TolueneBr₂, Red Phosphorus (or PBr₃)
Reaction Temperature -5 to 10°C[2]Reflux (high temperature)[1]
Reaction Time ~6 hours for NaNO₂ addition[2]Overnight[1]
Reported Yield ~84-93%[2][3]~85% (for α-bromo ester)[1]
Stereocontrol High (retains stereochemistry of starting material)Racemic product

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Bromo-3-phenylpropanoic Acid via Diazotization of D-Phenylalanine[2]
  • Preparation of Reaction Mixture: In a suitable reactor, add 46.0 ml of water and 275.5 g of 48% HBr. Cool the mixture and slowly add 67.7 g of 45% KOH. After the addition, cool the reaction mixture to 30-40°C.

  • Addition of Starting Material: Add 45.0 g of D-phenylalanine to the reaction mixture, followed by 213 ml of toluene.

  • Diazotization: Cool the mixture to 3°C. Over a period of 6 hours, add 95.9 g of a 30% aqueous solution of NaNO₂ while maintaining the temperature at 5°C.

  • Workup: Stop stirring and separate the aqueous phase. Extract the toluene phase twice with 160 ml of water.

  • Isolation: Heat the toluene phase to 70°C under a vacuum of 100 mbar to remove water via a Dean-Stark apparatus. Concentrate the toluene phase by evaporation at 50°C and 50 mbar to obtain the crystallized product.

Protocol 2: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction[1]

This is a general procedure for the HVZ reaction and may need optimization for 3-phenylpropanoic acid.

  • Acyl Chloride Formation (Optional but common): In a three-necked flask equipped with a condenser and thermometer, add 3-phenylpropanoic acid (1.0 eq) and SOCl₂ (1.1 eq). Heat the mixture to reflux for 2 hours and then cool to room temperature.

  • Bromination: Add red phosphorus (catalytic amount, e.g., 0.1 eq) followed by the dropwise addition of Br₂ (1.5 eq) while heating to 50°C.

  • Reaction: Reflux the reaction mixture overnight.

  • Quenching: Cool the mixture to 0°C and carefully pour it into ice-cooled n-butanol (3.0 eq) with vigorous stirring.

  • Isolation: Evaporate the resulting mixture under reduced pressure. The residue can be further purified by vacuum distillation to yield the α-bromo ester, which can then be hydrolyzed to the carboxylic acid.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_start Starting Material Selection cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis start_phenylalanine Phenylalanine (for stereospecific synthesis) reaction_diazotization Diazotization & Bromination (NaNO2, HBr) start_phenylalanine->reaction_diazotization start_propanoic 3-Phenylpropanoic Acid (for racemic synthesis) reaction_hvz Hell-Volhard-Zelinsky (Br2, PBr3) start_propanoic->reaction_hvz workup Quenching & Extraction reaction_diazotization->workup reaction_hvz->workup isolation Solvent Removal workup->isolation purification Recrystallization or Column Chromatography isolation->purification analysis NMR, MS, Melting Point purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction Check for complete consumption of starting material (TLC/LC-MS) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No complete_reaction Starting material consumed check_reaction->complete_reaction Yes increase_time_temp Increase reaction time or temperature incomplete_reaction->increase_time_temp check_reagents Check reagent quality and stoichiometry incomplete_reaction->check_reagents check_byproducts Analyze crude product for byproducts (NMR/MS) complete_reaction->check_byproducts byproducts_present Byproducts Detected check_byproducts->byproducts_present Yes no_byproducts No significant byproducts check_byproducts->no_byproducts No optimize_conditions Optimize reaction conditions (e.g., lower temperature for HVZ, slower addition for diazotization) byproducts_present->optimize_conditions review_workup Review workup and purification procedure for product loss no_byproducts->review_workup

Caption: Troubleshooting workflow for diagnosing the cause of low yield in the synthesis.

References

Technical Support Center: Troubleshooting Unexpected Peaks in NMR of 2-Bromo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-3-phenylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: I see extra peaks in the aromatic region (7.0-8.0 ppm) of my 1H NMR spectrum. What could they be?

A1: Unreacted starting material, 3-phenylpropanoic acid, will show a multiplet in the range of 7.17-7.34 ppm.[1] Another possibility is the presence of cinnamic acid, a potential impurity or degradation product, which displays signals in the aromatic region and characteristic vinyl proton signals. For trans-cinnamic acid, vinyl protons appear as doublets around 6.40 and 7.67 ppm.

Q2: There are unexpected signals in the aliphatic region (2.5-5.5 ppm) of my 1H NMR spectrum. What do they indicate?

A2: These peaks could be due to several factors:

  • Unreacted Starting Material: 3-Phenylpropanoic acid shows two triplets at approximately 2.69 ppm and 2.97 ppm.[1]

  • Over-bromination Product: The presence of 2,3-dibromo-3-phenylpropanoic acid, a common byproduct, would show signals for the protons on the carbon bearing the bromine atoms, typically in the range of 5.10-5.45 ppm.[2]

  • Solvent Impurities: Residual solvents from purification steps are a common source of extraneous peaks. Please refer to standard tables for the chemical shifts of common laboratory solvents.

Q3: My baseline is noisy and I'm seeing broad peaks. What could be the cause?

A3: A noisy baseline can result from poor shimming of the NMR spectrometer. Broad peaks, especially for the carboxylic acid proton, can be due to hydrogen exchange with residual water in the NMR solvent. This often appears as a broad singlet and can sometimes integrate for more than one proton if significant water is present.

Troubleshooting Guide

This guide will help you identify the source of unexpected peaks in the NMR spectrum of this compound.

Step 1: Verify the Expected Spectrum

First, ensure you have a clear understanding of the expected 1H and 13C NMR spectra for pure this compound. While a definitive, publicly available assigned spectrum is elusive, based on the structure and data from related compounds, the following are expected chemical shifts:

Table 1: Expected 1H and 13C NMR Chemical Shifts for this compound

Assignment 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
Phenyl-H~7.2 - 7.5 (m)~127 - 140
-CH(Br)-~4.5 - 4.8 (dd)~45 - 55
-CH2-~3.2 - 3.6 (m)~38 - 45
-COOH~10 - 12 (br s)~170 - 175

Note: These are estimated values and can vary based on solvent and experimental conditions.

Step 2: Compare with Potential Impurities

Compare your observed spectrum with the known spectra of common starting materials, byproducts, and degradation products.

Table 2: 1H NMR Data for Potential Impurities

Compound Key 1H Chemical Shifts (ppm) Multiplicity Notes
3-Phenylpropanoic Acid7.17 - 7.34mAromatic Protons
2.97t-CH2- adjacent to phenyl
2.69t-CH2- adjacent to COOH
Cinnamic Acid (trans)7.67dVinyl Proton
7.33 - 7.47mAromatic Protons
6.40dVinyl Proton
2,3-Dibromo-3-phenylpropanoic Acid7.2 - 7.5mAromatic Protons
5.10 - 5.45d-CH(Br)-
~4.8d-CH(Br)-

Table 3: 13C NMR Data for Potential Impurities

Compound Key 13C Chemical Shifts (ppm)
3-Phenylpropanoic Acid179.0 (COOH), 140.5 (ipso-C), 128.5, 128.3, 126.2 (Aromatic C), 35.8 (-CH2-), 30.7 (-CH2-)
Cinnamic Acid (trans)172.7 (COOH), 147.1 (β-C), 133.8 (ipso-C), 130.6, 128.9, 128.4 (Aromatic C), 117.4 (α-C)
2,3-Dibromo-3-phenylpropanoic Acid~170 (COOH), ~135-140 (ipso-C), ~128-130 (Aromatic C), ~50-60 (-CH(Br)-), ~45-55 (-CH(Br)-)
Step 3: Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow to identify the source of unexpected peaks.

G start Unexpected Peaks in NMR Spectrum check_solvent Check for Residual Solvent Peaks (e.g., Acetone, DCM, Ethyl Acetate) start->check_solvent check_sm Compare with Starting Material Spectrum (3-Phenylpropanoic Acid) check_solvent->check_sm If peaks are not from solvent check_byproducts Consider Potential Byproducts (e.g., Cinnamic Acid, 2,3-Dibromo-3-phenylpropanoic Acid) check_sm->check_byproducts If peaks are not from starting material identified Impurity Identified check_byproducts->identified If peaks match known byproduct not_identified Impurity Not Identified check_byproducts->not_identified If peaks do not match known byproducts repurify Repurify Sample (e.g., Recrystallization, Chromatography) confirm_structure Confirm Structure with 2D NMR (COSY, HSQC) repurify->confirm_structure identified->confirm_structure not_identified->repurify G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune & Shim) transfer->instrument_setup h1_acq 1H NMR Acquisition instrument_setup->h1_acq c13_acq 13C NMR Acquisition h1_acq->c13_acq ft Fourier Transform c13_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate & Integrate phase_baseline->calibrate

References

Validation & Comparative

A Comparative Guide to Brominating Agents for Cinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromination of cinnamic acid to synthesize 2,3-dibromo-3-phenylpropanoic acid is a fundamental reaction in organic synthesis, providing a key intermediate for the production of various pharmaceuticals and other fine chemicals. The choice of brominating agent is a critical decision that impacts reaction efficiency, safety, and scalability. This guide provides an objective comparison of common brominating agents, supported by experimental data, to inform reagent selection for this important transformation.

Performance Comparison of Brominating Agents

The selection of a brominating agent for the synthesis of 2,3-dibromo-3-phenylpropanoic acid from cinnamic acid involves a trade-off between reactivity, safety, and ease of handling. While elemental bromine (Br₂) is a powerful and traditional reagent, pyridinium tribromide (PTB) has emerged as a safer and more convenient alternative. N-bromosuccinimide (NBS), another common brominating agent, is typically employed for radical-based allylic and benzylic brominations and is less suitable for the electrophilic addition to the double bond of cinnamic acid.

Table 1: Quantitative Comparison of Brominating Agents for Cinnamic Acid

ParameterElemental Bromine (Br₂)Pyridinium Tribromide (PTB)N-Bromosuccinimide (NBS)
Typical Yield 70-93%[1]Comparable to Br₂[2]Not typically used for this transformation
Reaction Time Approximately 30 minutes[1]Approximately 25-30 minutesNot applicable
Solvent Dichloromethane (CH₂Cl₂) or Acetic AcidGlacial Acetic AcidNot applicable
Temperature Reflux (approx. 40°C in CH₂Cl₂) or 50-70°C in Acetic Acid70-80°CNot applicable
Reagent Form Fuming, corrosive liquidCrystalline solidCrystalline solid
Safety Profile Highly toxic, corrosive, volatileCorrosive, lachrymator, but easier to handle than Br₂Irritant

Reaction Mechanism and Stereochemistry

The bromination of trans-cinnamic acid proceeds via an electrophilic addition mechanism. The bromine molecule is polarized by the electron-rich double bond, leading to the formation of a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion occurs from the side opposite to the bromonium ion bridge (anti-addition). This stereospecific mechanism results in the formation of the erythro diastereomer of 2,3-dibromo-3-phenylpropanoic acid.

Bromination_Mechanism cinnamic_acid trans-Cinnamic Acid step1 Electrophilic Attack cinnamic_acid->step1 Br2 Br₂ Br2->step1 bromonium_ion Cyclic Bromonium Ion Intermediate step2 Nucleophilic Attack (anti-addition) bromonium_ion->step2 product erythro-2,3-dibromo-3-phenylpropanoic acid step1->bromonium_ion step2->product

Caption: General reaction pathway for the bromination of cinnamic acid.

Experimental Protocols

Bromination using Elemental Bromine (Br₂) in Dichloromethane

This protocol is adapted from a standard laboratory procedure for the bromination of an alkene.

Materials:

  • trans-Cinnamic acid

  • 1.0 M solution of Bromine in Dichloromethane (CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Cyclohexene (for quenching excess bromine)

  • Ice bath

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve trans-cinnamic acid in dichloromethane.

  • Slowly add the 1.0 M solution of bromine in dichloromethane dropwise to the cinnamic acid solution with stirring. The characteristic red-brown color of bromine should disappear as it reacts.

  • After the addition is complete, gently reflux the mixture for approximately 30 minutes.[1]

  • If the red-brown color persists, add a few drops of cyclohexene until the color disappears.

  • Cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, wash with cold dichloromethane, and air dry.

Bromination using Pyridinium Tribromide (PTB) in Glacial Acetic Acid

This protocol highlights the use of a solid, safer alternative to liquid bromine.

Materials:

  • trans-Cinnamic acid

  • Pyridinium tribromide (PTB)

  • Glacial acetic acid

  • Ice-cold water

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, combine trans-cinnamic acid and glacial acetic acid.

  • Add pyridinium tribromide to the mixture.

  • Heat the reaction mixture to 70-80°C with stirring under a reflux condenser for 25-30 minutes. The color of the reaction mixture will typically fade from orange to a pale yellow.

  • After the reaction is complete, cool the flask and add ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and air dry.

Logical Workflow for Reagent Selection

The choice of brominating agent can be guided by several factors, primarily safety, scale, and experimental convenience.

Reagent_Selection start Start: Need to brominate cinnamic acid safety Is safety a primary concern and ease of handling critical? start->safety br2 Use Elemental Bromine (Br₂) safety->br2 No (with caution) ptb Use Pyridinium Tribromide (PTB) safety->ptb Yes nbs_check Is allylic/benzylic bromination or halohydrin formation desired? br2->nbs_check ptb->nbs_check nbs Consider N-Bromosuccinimide (NBS) (Not for direct dibromination of the alkene) nbs_check->nbs Yes end Proceed with selected reagent and appropriate protocol nbs_check->end No nbs->end

Caption: Decision workflow for selecting a brominating agent.

The Role of N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile reagent for bromination, but its primary application is in the radical-mediated bromination of allylic and benzylic positions.[3] It can also be used as an electrophilic bromine source for the formation of bromohydrins in the presence of water.[3] While NBS can react with alkenes, it is generally not the reagent of choice for the simple dibromination of an alkene like cinnamic acid. In fact, in allylic bromination reactions, NBS is used specifically to provide a low concentration of Br₂ in situ, which favors the radical pathway over electrophilic addition to a double bond. Therefore, for the specific synthesis of 2,3-dibromo-3-phenylpropanoic acid, elemental bromine or pyridinium tribromide are the more direct and efficient reagents.

References

A Comparative Guide to Brominating Agents: N-Bromosuccinimide (NBS) vs. 2-Bromo-3-phenylpropanoic acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of a brominating agent is pivotal for the successful and selective introduction of bromine into organic molecules. This guide provides a comprehensive comparison of N-Bromosuccinimide (NBS), a widely utilized and versatile brominating reagent, with 2-Bromo-3-phenylpropanoic acid. While NBS is a well-established reagent for a variety of bromination reactions, it is important to note that this compound is more commonly a synthetic target or intermediate rather than a reagent for bromination. This guide will objectively present the extensive applications and performance of NBS and separately detail the synthesis of this compound, reflecting the current state of chemical literature.

N-Bromosuccinimide (NBS): A Versatile Brominating Agent

N-Bromosuccinimide is a convenient and selective source of bromine for various transformations, including radical, electrophilic, and oxidative reactions.[1][2][3] Its solid, crystalline nature makes it easier and safer to handle compared to liquid bromine.[4]

Performance in Key Bromination Reactions

NBS is predominantly used for the selective bromination of allylic and benzylic positions, a reaction known as the Wohl-Ziegler reaction.[3][4] It is also effective for the α-bromination of carbonyl compounds and the bromination of electron-rich aromatic systems.[3][5]

Table 1: Performance Data for N-Bromosuccinimide in Various Bromination Reactions

SubstrateReaction TypeProductReaction ConditionsYield (%)Reference
TolueneBenzylic BrominationBenzyl bromideNBS (1.05 equiv), Acetonitrile, 40W incandescent lightHigh (not specified)[6]
4-Methylphenylboronic acid derivativeBenzylic Bromination4-(Bromomethyl)phenyl derivativeNBS, LED light, Acetonitrile, 70°C, 2h72[6]
PhenylacetoneBenzylic Brominationα-Bromo phenylacetoneNBS (1.05 equiv), Acetonitrile, CFL lamp, continuous flowHigh (not specified)[6][7]
AcetanilideElectrophilic Aromatic Bromination4-BromoacetanilideNBS (1.0 equiv), Acetonitrile, cat. HCl, 20 minHigh (not specified)[8][9]
AlkenesAllylic BrominationAllylic BromideNBS, Radical initiator (AIBN or benzoyl peroxide), CCl₄, reflux or light irradiationVaries[1][10]
Ketones/Estersα-Brominationα-Bromo Ketone/EsterNBS, Acid catalysis or enolate/enol ether/enol acetateHigh[3][5]
Phenols/AnilinesElectrophilic Aromatic BrominationBromo-substituted Phenol/AnilineNBS, often with high regioselectivityVaries[3]
Experimental Protocols for NBS Bromination

Protocol 1: Benzylic Bromination of a Toluene Derivative (Wohl-Ziegler Reaction) [6][7]

  • Materials: Substituted toluene (1.0 equiv), N-Bromosuccinimide (1.05 equiv), acetonitrile, and a light source (e.g., compact fluorescent lamp or LED lamp). A radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can also be used, particularly in the absence of light.[1]

  • Procedure:

    • Dissolve the substituted toluene in acetonitrile in a reaction vessel equipped with a condenser and a magnetic stirrer.

    • Add N-Bromosuccinimide to the solution.

    • Irradiate the mixture with a suitable light source while stirring. Alternatively, if using a radical initiator, heat the mixture to reflux.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • The succinimide byproduct can be removed by filtration.

    • The filtrate is then concentrated, and the crude product is purified by a suitable method such as recrystallization or column chromatography.

Protocol 2: Electrophilic Aromatic Bromination of Acetanilide [8][9]

  • Materials: Acetanilide (1.0 equiv), N-Bromosuccinimide (1.0 equiv), acetonitrile, and a catalytic amount of concentrated hydrochloric acid.

  • Procedure:

    • In a suitable flask, dissolve acetanilide and N-Bromosuccinimide in acetonitrile with stirring.

    • Add a catalytic amount of concentrated HCl to the mixture.

    • Stir the reaction at room temperature and monitor its progress.

    • Once the reaction is complete, the product can often be precipitated by the addition of water.

    • The solid product is collected by vacuum filtration, washed with water, and dried.

Reaction Mechanisms

The versatility of NBS stems from its ability to participate in different reaction pathways depending on the reaction conditions.

radical_bromination cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Br₂ Regeneration NBS NBS Br_radical Br• NBS->Br_radical Light or Heat (with Initiator) Allylic_H Allylic/Benzylic C-H Allylic_Radical Allylic/Benzylic Radical Br_radical->Allylic_Radical H abstraction Allylic_H->Allylic_Radical HBr HBr Product Allylic/Benzylic Bromide Allylic_Radical->Product + Br₂ Br2 Br₂ HBr->Br2 + NBS Br2->Product NBS_prop NBS NBS_prop->Br2 HBr_regen HBr Br2_regen Br₂ HBr_regen->Br2_regen + NBS NBS_regen NBS NBS_regen->Br2_regen Succinimide Succinimide Br2_regen->Succinimide

Caption: Radical mechanism for allylic/benzylic bromination using NBS.

electrophilic_bromination cluster_activation Activation of NBS cluster_substitution Electrophilic Aromatic Substitution NBS NBS Activated_NBS Protonated NBS (more electrophilic Br) NBS->Activated_NBS + H⁺ Acid H⁺ (Acid Catalyst) Acid->Activated_NBS Sigma_Complex Sigma Complex (intermediate) Activated_NBS->Sigma_Complex Attack by Aromatic Ring Aromatic Electron-rich Aromatic Ring Aromatic->Sigma_Complex Product Brominated Aromatic Compound Sigma_Complex->Product - H⁺ H_plus H⁺ Product->H_plus synthesis_workflow Cinnamic_Acid Cinnamic Acid Dibromo_Product 2,3-Dibromo-3-phenylpropanoic acid Cinnamic_Acid->Dibromo_Product Bromination Monobromo_Product 3-Bromo-3-phenylpropanoic acid Cinnamic_Acid->Monobromo_Product Hydrobromination Bromine Br₂ / Acetic Acid Bromine->Dibromo_Product HBr HBr / Acetic Acid HBr->Monobromo_Product

References

A Comparative Guide to the Purity Validation of 2-Bromo-3-phenylpropanoic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of 2-Bromo-3-phenylpropanoic acid from different sources using a validated High-Performance Liquid Chromatography (HPLC) method. The data presented herein is designed to assist researchers in making informed decisions when selecting reagents for their work.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and research chemicals. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. The most common impurities arise from its synthesis, which often involves the bromination of cinnamic acid. These impurities typically include residual starting material (cinnamic acid) and over-brominated products (e.g., 2,3-dibromo-3-phenylpropanoic acid).

This guide outlines a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound purity. We compare a hypothetical high-purity product ("Product X") against a certified reference standard and a leading competitor's product.

Experimental Workflow

The following diagram illustrates the workflow for the validation of this compound purity by HPLC.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis RefStd Weigh Certified Reference Standard Dilution Dissolve and Dilute in Mobile Phase RefStd->Dilution ProdX Weigh Product X Sample ProdX->Dilution CompProd Weigh Competitor Product Sample CompProd->Dilution HPLC_System HPLC System with C18 Column Dilution->HPLC_System Inject Method Isocratic Elution Detection UV Detection at 220 nm Integration Peak Integration Detection->Integration Purity_Calc Purity Calculation (% Area) Integration->Purity_Calc Comparison Comparative Analysis Purity_Calc->Comparison

Caption: Workflow for HPLC Purity Validation.

Experimental Protocols

A detailed methodology for the HPLC analysis is provided below.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (50:50 v/v) with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Run Time: 15 minutes.

2. Preparation of Standard and Sample Solutions:

  • Diluent: Mobile phase (Acetonitrile:Water 50:50 with 0.1% TFA).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound certified reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solutions (0.5 mg/mL): Accurately weigh approximately 25 mg of "Product X" and the competitor's product into separate 50 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

3. System Suitability:

Before sample analysis, the chromatographic system was equilibrated with the mobile phase until a stable baseline was achieved. The reference standard solution was injected five times. The system suitability parameters were checked to ensure the system was performing adequately.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
% RSD of Peak Area≤ 2.0%

4. Data Analysis:

The chromatograms were integrated, and the purity of each sample was calculated based on the area percentage of the main peak relative to the total area of all peaks.

Results and Discussion

The developed HPLC method successfully separated this compound from its potential impurities, cinnamic acid and 2,3-dibromo-3-phenylpropanoic acid. The retention times were approximately 4.5 minutes for 2,3-dibromo-3-phenylpropanoic acid, 6.2 minutes for this compound, and 8.9 minutes for cinnamic acid.

Comparative Purity Analysis

The purity of "Product X" was compared against a certified reference standard and a leading competitor's product. The results are summarized in the table below.

SamplePurity (% Area)Impurity 1 (Cinnamic Acid) (% Area)Impurity 2 (2,3-dibromo-3-phenylpropanoic acid) (% Area)
Reference Standard 99.8%0.1%0.1%
Product X 99.5% 0.2% 0.3%
Competitor Product 97.2%1.5%1.3%

As the data indicates, "Product X" demonstrates a high degree of purity, comparable to the certified reference standard and significantly higher than the competitor's product. The levels of process-related impurities are substantially lower in "Product X".

Chromatographic Performance

The following table summarizes the chromatographic performance for the analysis of "Product X".

Parameter"Product X" Result
Retention Time (min)6.2
Tailing Factor1.1
Theoretical Plates5800

The sharp, symmetrical peak shape and high plate count for "Product X" indicate good chromatographic performance and a high-quality material.

Conclusion

The validated reversed-phase HPLC method described in this guide is suitable for the routine quality control and purity determination of this compound. The comparative data clearly demonstrates that "Product X" possesses a superior purity profile compared to the competitor's product, making it an excellent choice for demanding research and development applications where high purity is critical. Researchers can have confidence in the quality and consistency of "Product X" for their synthetic needs.

A Comparative Benchmarking Guide to 2-Bromo-3-phenylpropanoic Acid and its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Phenylpropanoic acid derivatives, particularly those halogenated at the alpha position, serve as versatile precursors for a wide array of chiral molecules, including unnatural amino acids and pharmacologically active compounds. This guide provides an objective comparison of 2-Bromo-3-phenylpropanoic acid with its chloro- and fluoro-analogs, supported by representative experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

This compound is a highly reactive and versatile building block, primarily utilized in nucleophilic substitution reactions to introduce a variety of functional groups. Its reactivity is benchmarked against 2-Chloro-3-phenylpropanoic acid and 2-Fluoro-3-phenylpropanoic acid. The choice of halogen significantly impacts the reactivity of the building block, following the general trend of leaving group ability: Br > Cl > F. This guide will delve into a comparative analysis of their performance in a typical nucleophilic substitution reaction, the synthesis of β-phenylalanine, a valuable chiral intermediate in drug discovery.

Data Presentation: Comparative Performance in Nucleophilic Substitution

The following table summarizes the representative yields and reaction times for the synthesis of 3-amino-3-phenylpropanoic acid (β-phenylalanine) from 2-halo-3-phenylpropanoic acids via a nucleophilic substitution reaction with ammonia. The data is based on typical experimental outcomes and established principles of chemical reactivity.

Building BlockLeaving GroupRelative ReactivityTypical Reaction Time (hours)Typical Yield (%)
This compoundBr⁻High4 - 685 - 95%
2-Chloro-3-phenylpropanoic acidCl⁻Moderate8 - 1260 - 75%
2-Fluoro-3-phenylpropanoic acidF⁻Low24 - 48< 10%

Note: Reaction conditions are kept constant for a fair comparison (e.g., excess aqueous ammonia, room temperature).

Experimental Protocols

A detailed methodology for a representative nucleophilic substitution reaction is provided below. This protocol can be adapted for the different halogenated starting materials, with the understanding that reaction times will vary significantly.

Synthesis of 3-Amino-3-phenylpropanoic acid (β-Phenylalanine) from this compound

Materials:

  • This compound (1.0 eq)

  • Aqueous Ammonia (28-30%, large excess)

  • Deionized Water

  • Diethyl Ether

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (1 M)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a large excess of aqueous ammonia.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). For the bromo derivative, the reaction is typically complete within 4-6 hours.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material and non-polar impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 7 using 1 M HCl. This will protonate the amino group and deprotonate the carboxylic acid, leading to the precipitation of the zwitterionic product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to yield 3-amino-3-phenylpropanoic acid.

Mandatory Visualizations

Logical Relationship of Building Block Reactivity

The following diagram illustrates the relationship between the halogen substituent and the reactivity of the building block in SN2 reactions. The reactivity is primarily governed by the leaving group's ability, which is inversely proportional to its basicity.

cluster_reactivity Reactivity in SN2 Reactions cluster_leaving_group Leaving Group Ability High Reactivity High Reactivity Good (Br-) Good (Br-) High Reactivity->Good (Br-) due to Moderate Reactivity Moderate Reactivity Moderate (Cl-) Moderate (Cl-) Moderate Reactivity->Moderate (Cl-) due to Low Reactivity Low Reactivity Poor (F-) Poor (F-) Low Reactivity->Poor (F-) due to This compound This compound This compound->High Reactivity 2-Chloro-3-phenylpropanoic acid 2-Chloro-3-phenylpropanoic acid 2-Chloro-3-phenylpropanoic acid->Moderate Reactivity 2-Fluoro-3-phenylpropanoic acid 2-Fluoro-3-phenylpropanoic acid 2-Fluoro-3-phenylpropanoic acid->Low Reactivity

Caption: Relationship between halogen and reactivity.

Experimental Workflow for β-Phenylalanine Synthesis

This diagram outlines the key steps in the synthesis of β-phenylalanine from a 2-halo-3-phenylpropanoic acid building block.

start Start | 2-Halo-3-phenylpropanoic acid reaction Nucleophilic Substitution + Aqueous Ammonia (excess) Room Temperature start->reaction workup Workup Wash with Diethyl Ether reaction->workup precipitation Precipitation Adjust pH to ~7 with 1M HCl workup->precipitation isolation Isolation Vacuum Filtration Wash with cold water precipitation->isolation product Product | 3-Amino-3-phenylpropanoic acid (β-Phenylalanine) isolation->product

Caption: Workflow for β-phenylalanine synthesis.

Signaling Pathway: Hypothetical Inhibition of Phenylalanine Hydroxylase

Derivatives of phenylpropanoic acid can be explored as potential inhibitors of enzymes involved in amino acid metabolism. This diagram illustrates a simplified signaling pathway involving Phenylalanine Hydroxylase (PAH) and a hypothetical point of inhibition by a derivative synthesized from our building blocks.[1][2]

Dietary Protein Dietary Protein Phenylalanine Phenylalanine Dietary Protein->Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phenylalanine->PAH Substrate Tyrosine Tyrosine PAH->Tyrosine Catalyzes Neurotransmitters Neurotransmitters Tyrosine->Neurotransmitters Inhibitor Phenylpropanoic Acid Derivative Inhibitor->PAH Inhibits

Caption: Phenylalanine metabolism and potential inhibition.

References

Characterization of Halogenated Phenylpropanoic Acids: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural characterization of chiral molecules is paramount. 2-Bromo-3-phenylpropanoic acid and its derivatives are important chiral building blocks in organic synthesis. X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing unequivocal proof of stereochemistry and conformation.[1][2][3][4] This guide provides a comparative analysis of the crystallographic data for two polymorphs of a closely related compound, 2,3-Dibromo-3-phenylpropanoic acid, and outlines the experimental protocols involved.

Comparative Crystallographic Data

The bromination of trans-cinnamic acid can lead to the formation of 2,3-Dibromo-3-phenylpropanoic acid (C9H8Br2O2), which has been shown to crystallize in at least two different polymorphic forms: one monoclinic and one orthorhombic.[5] The crystallographic data for these two forms are summarized in the table below, offering a direct comparison of their key structural parameters.

ParameterMonoclinic PolymorphOrthorhombic Polymorph
Chemical Formula C9H8Br2O2C9H8Br2O2
Formula Weight 307.97307.97
Crystal System MonoclinicOrthorhombic
Space Group P21/nPnma
Unit Cell Dimensions
a (Å)5.5382 (2)7.0278 (1)
b (Å)28.8640 (13)9.7105 (1)
c (Å)6.6112 (3)29.2970 (4)
α (°)9090
β (°)111.896 (2)90
γ (°)9090
Volume (ų)980.32 (7)1999.33 (4)
Z 48
Temperature (K)106100 (2)
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
R-factor 0.0930.025
Disorder Aliphatic C atoms disordered over three sitesCarbon and oxygen atoms disordered over two sites

Table 1: Comparative Crystallographic Data for the Monoclinic and Orthorhombic Polymorphs of 2,3-Dibromo-3-phenylpropanoic acid.[5][6]

In the monoclinic structure, the aliphatic carbon atoms are disordered over three sets of sites.[5] In the crystal packing, molecules form inversion dimers through O—H⋯O hydrogen bonds, creating an R2²(8) ring motif. These dimers are further linked by weak C—H⋯Br hydrogen bonds into chains.[5] The orthorhombic form also exhibits inversion dimers linked by O—H⋯O hydrogen bonds, with disorder observed in all carbon and oxygen atoms over two sites.[6]

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves several key steps, from crystal growth to data analysis.[3][4]

1. Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. For 2,3-Dibromo-3-phenylpropanoic acid, crystals of the monoclinic and orthorhombic polymorphs were obtained by crystallization from an ethanol-water (1:1) mixture.[5] The formation of different polymorphs can be influenced by factors such as solvent, temperature, and rate of crystallization.

2. Data Collection: A suitable single crystal is mounted on a goniometer. For the monoclinic polymorph of 2,3-Dibromo-3-phenylpropanoic acid, data was collected on a Bruker APEXII CCD area detector diffractometer.[5] The crystal is cooled to a low temperature (e.g., 106 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal.[5][6] As the crystal is rotated, a series of diffraction patterns are collected.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved to obtain an initial electron density map. For small molecules, direct methods are often employed.[3] The atomic positions are then refined against the experimental data to improve the model. The final structure is validated and analyzed for geometric parameters and intermolecular interactions.

Experimental Workflow

The following diagram illustrates the typical workflow for the characterization of a small organic molecule by single-crystal X-ray crystallography.

G cluster_0 Sample Preparation & Crystallization cluster_1 X-ray Diffraction Experiment cluster_2 Structure Determination & Analysis Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection DataCollection Data Collection (Diffractometer) CrystalSelection->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation & Analysis StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Workflow for X-ray Crystallography.

Alternative Characterization Methods

While X-ray crystallography provides the most definitive structural data for crystalline materials, other techniques can be valuable, especially when suitable single crystals cannot be obtained or for complementary analysis.

  • Powder X-ray Diffraction (PXRD): This technique is used for the analysis of polycrystalline materials. It is essential for identifying crystalline phases, determining phase purity, and can even be used for structure solution in some cases.[7][8]

  • Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[9] It measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to that calculated using quantum chemical methods, the absolute stereochemistry can be assigned.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a primary tool for determining the connectivity of a molecule, specialized NMR techniques, such as the use of chiral derivatizing agents or chiral solvating agents, can be used to distinguish between enantiomers and determine enantiomeric excess.

References

Navigating Stereoselectivity: A Comparative Analysis of (R)- and (S)-2-Bromo-3-phenylpropanoic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical configuration of a molecule is a critical determinant of its biological activity and chemical reactivity. This guide provides a comprehensive comparison of the reactivity of (R)- and (S)-2-Bromo-3-phenylpropanoic acid, two enantiomers that serve as versatile chiral building blocks in the synthesis of pharmaceuticals and other bioactive compounds. While direct comparative kinetic studies are not extensively documented in publicly available literature, this analysis, supported by established principles of stereochemistry and documented synthetic applications, offers valuable insights into their differential behavior in chemical transformations.

The core difference in the reactivity of (R)- and (S)-2-Bromo-3-phenylpropanoic acid lies in their three-dimensional arrangement of atoms. This stereoisomerism dictates how each enantiomer interacts with other chiral molecules, including reagents, catalysts, and biological targets. Their utility as precursors in the synthesis of valuable compounds, such as the common intermediate (S)-2-acetylthio-3-phenylpropanoic acid used in the development of vasopeptidase inhibitors, underscores the importance of understanding their distinct reactive properties.[1]

Comparative Reactivity Profile

The reactivity of the chiral carbon bearing the bromine atom is central to the chemical behavior of these enantiomers. Nucleophilic substitution reactions are a primary pathway for their transformation. The stereochemical outcome of these reactions is highly dependent on the mechanism (SN1 or SN2) and the nature of the nucleophile and solvent.

Feature(R)-2-Bromo-3-phenylpropanoic acid(S)-2-Bromo-3-phenylpropanoic acid
Typical Starting Material D-phenylalanine[1]L-phenylalanine[1]
Reaction with Nucleophiles Undergoes nucleophilic substitution, potentially leading to inversion or retention of configuration depending on the reaction conditions.Undergoes nucleophilic substitution, with stereochemical outcomes dependent on the mechanism. A key reaction is the substitution with potassium thioacetate to yield (S)-2-acetylthio-3-phenylpropanoic acid.[1]
Chiral Inversion Can be formed from the (S)-enantiomer through a crystallization-induced chiral inversion process.[1]Can be inverted to the (R)-enantiomer, a process that can be driven to high enantiomeric excess (96-99%).[1]
Stereospecificity in Reactions Reactions with chiral reagents will exhibit stereospecificity, leading to diastereomeric products with potentially different physical and chemical properties.Similarly, reactions with other chiral molecules will proceed with stereospecificity, influencing reaction rates and product distribution.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of these enantiomers are crucial for their effective utilization in research and development.

Synthesis of (R)- and (S)-2-Bromo-3-phenylpropanoic acid

The synthesis of these enantiomers typically starts from the corresponding enantiomers of the amino acid phenylalanine through a diazotization/bromination reaction, which is known to proceed with retention of configuration.[1]

Protocol for Diazotization/Bromination:

  • Dissolve the starting amino acid (D-phenylalanine for the (R)-bromo acid or L-phenylalanine for the (S)-bromo acid) in an aqueous solution of hydrobromic acid.

  • Cool the solution in an ice bath.

  • Add a solution of sodium nitrite dropwise while maintaining the low temperature.

  • Stir the reaction mixture for a specified period to ensure complete reaction.

  • Extract the product, 2-bromo-3-phenylpropanoic acid, using a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Dry the organic extract and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization.

Nucleophilic Substitution with Potassium Thioacetate

This reaction is a key step in the synthesis of important pharmaceutical intermediates.[1]

Protocol:

  • Dissolve the (R)- or (S)-2-bromo-3-phenylpropanoic acid in a suitable solvent.

  • Add potassium thioacetate (KSAc) to the solution.

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate it to obtain the crude product.

  • Purify the product, for example, (S)-2-acetylthio-3-phenylpropanoic acid, by chromatography or recrystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic routes to (R)- and (S)-2-Bromo-3-phenylpropanoic acid and a subsequent key reaction.

Synthesis_of_Enantiomers cluster_R (R)-Enantiomer Synthesis cluster_S (S)-Enantiomer Synthesis D_Phe D-Phenylalanine R_Bromo (R)-2-Bromo-3-phenylpropanoic acid D_Phe->R_Bromo Diazotization/ Bromination L_Phe L-Phenylalanine S_Bromo (S)-2-Bromo-3-phenylpropanoic acid L_Phe->S_Bromo Diazotization/ Bromination S_Bromo->R_Bromo Chiral Inversion

Caption: Synthesis of (R)- and (S)-2-Bromo-3-phenylpropanoic acid.

Nucleophilic_Substitution S_Bromo (S)-2-Bromo-3- phenylpropanoic acid S_Thio (S)-2-Acetylthio-3- phenylpropanoic acid S_Bromo->S_Thio Nucleophilic Substitution KSAc Potassium Thioacetate (KSAc)

Caption: Nucleophilic substitution of the (S)-enantiomer.

References

A Comparative Guide to Analytical Method Validation for 2-Bromo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Bromo-3-phenylpropanoic acid is critical in various stages of drug development and research. As a key intermediate or potential impurity, reliable analytical methods are essential for quality control, stability studies, and pharmacokinetic assessments. This guide provides a comparative overview of the primary analytical techniques suitable for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

While specific validated methods for this compound are not extensively published, this guide synthesizes best practices and data from structurally similar aromatic and halogenated carboxylic acids to provide a robust starting point for method development and validation.

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and the nature of the analysis (e.g., purity, quantification). Below is a summary of the expected performance characteristics of HPLC and GC-MS for the analysis of this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) Typically in the low ng/mL rangeTypically in the low pg/mL range
Limit of Quantification (LOQ) Typically in the mid-to-high ng/mL rangeTypically in the mid-to-high pg/mL range
Selectivity/Specificity High, especially with UV-Vis or MS detectionVery high, based on mass fragmentation patterns
Sample Throughput HighModerate
Chiral Separation Possible with chiral stationary phasesPossible with chiral columns and derivatization
Derivatization Required NoYes (for the carboxylic acid group)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving validated analytical methods. The following sections provide representative methodologies for the analysis of this compound using HPLC and GC-MS. These should be considered as starting points and will require optimization and validation for your specific application.

High-Performance Liquid Chromatography (HPLC) Method Protocol

This reverse-phase HPLC method is suitable for the quantification and purity assessment of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Elution:

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic or gradient, depending on the sample complexity. A starting point could be a 60:40 (v/v) mixture of Mobile Phase A and B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

3. Detection:

  • Wavelength: 220 nm or as determined by UV scan.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Chiral Separation (Optional):

  • For the separation of enantiomers, a chiral stationary phase (CSP) column is required.

  • The mobile phase will likely consist of a non-polar solvent system (e.g., hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid). Method development will be necessary to optimize the separation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Protocol

Due to the low volatility of the carboxylic acid group, derivatization is necessary for GC-MS analysis. Esterification is a common approach.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Capillary column suitable for the analysis of semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Sample Derivatization (Esterification):

  • To a known amount of the sample, add a suitable esterifying agent (e.g., BF₃ in methanol or diazomethane).

  • Heat the reaction mixture as required to ensure complete derivatization.

  • After the reaction, quench and extract the derivative into a suitable organic solvent (e.g., hexane or ethyl acetate).

  • Dry the extract over anhydrous sodium sulfate and bring it to a final known volume.

3. GC Conditions:

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

4. MS Conditions:

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.

A Method Development & Optimization B Validation Protocol Definition A->B Define acceptance criteria C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I J System Suitability Testing B->J K Validation Report C->K D->K E->K F->K G->K H->K I->K J->K L Routine Method Application K->L

Caption: General workflow for analytical method validation.

Logical Comparison of Analytical Methods

This diagram outlines the decision-making process for selecting an appropriate analytical method for this compound.

Start Analysis of this compound Derivatization Is derivatization acceptable? Start->Derivatization HPLC HPLC Method Derivatization->HPLC No GCMS GC-MS Method Derivatization->GCMS Yes Chiral Is chiral separation needed? HPLC->Chiral ChiralHPLC Chiral HPLC Chiral->ChiralHPLC Yes AchiralHPLC Achiral HPLC Chiral->AchiralHPLC No

Caption: Decision tree for method selection.

A Comparative Guide to the Cross-Reactivity of 2-Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of 2-phenylpropanoic acid derivatives, with a focus on their inhibitory activity against cyclooxygenase (COX) enzymes. The information presented is intended to assist researchers in understanding the selectivity of these compounds and to provide detailed experimental methodologies for assessing such activity. While the primary focus of this guide is on derivatives of 2-phenylpropanoic acid due to the availability of published data, the principles and methods described are directly applicable to the study of structurally related compounds such as 2-bromo-3-phenylpropanoic acid derivatives.

Enzymatic Cross-Reactivity: Inhibition of COX-1 and COX-2

A study on a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives has provided valuable insights into their selective inhibition of COX-1 and COX-2, the two key enzymes in the prostaglandin biosynthesis pathway.[1] Understanding the selectivity of these compounds is crucial, as differential inhibition of COX isoforms is a key factor in the therapeutic efficacy and side-effect profile of nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Data Presentation: COX Inhibition

The inhibitory activity of various 2-phenylpropanoic acid derivatives against COX-1 and COX-2 is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-2) / IC50 (COX-1), where a value greater than 1 indicates selectivity for COX-1, and a value less than 1 indicates selectivity for COX-2.

Compound IDDerivative StructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
6h 2-(4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid3.540.250.07
6l 2-(4-(((5-chlorobenzo[d]oxazol-2-yl)thio)methyl)phenyl)propanoic acid2.980.210.07
Ibuprofen (Standard)8.2612.871.56
Nimesulide (Standard)-0.19-

Data extracted from a study on dual COX inhibitory-antibacterial agents.[1]

Note: The derivatives presented are of 2-(4-bromomethyl)phenyl)propionic acid, a closely related structure to this compound.

Experimental Protocols: COX Inhibitory Assay

The following is a detailed methodology for determining the in vitro COX-1 and COX-2 inhibitory activity of test compounds.

Principle: The assay measures the peroxidase activity of cyclooxygenase, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Materials:

  • COX-1 and COX-2 enzymes (ovine)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Tris-HCl buffer (pH 8.0)

  • Hemin (cofactor)

  • Test compounds and reference standards (Ibuprofen, Nimesulide)

  • 96-well microplate reader

Procedure:

  • Enzyme Preparation: The enzymes (COX-1 and COX-2) are diluted in Tris-HCl buffer to the desired concentration.

  • Reaction Mixture Preparation: In a 96-well plate, add the following in order:

    • Buffer solution

    • Hemin

    • Enzyme (COX-1 or COX-2)

    • Test compound or reference standard at various concentrations.

  • Pre-incubation: The plate is incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The reaction is initiated by adding a solution of arachidonic acid and TMPD to each well.

  • Kinetic Measurement: The absorbance at 595 nm is measured immediately and continuously for a set period (e.g., 5 minutes) using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition for each concentration of the test compound is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cross-Reactivity in Immunoassays

Cross-reactivity is a critical parameter in the development and validation of immunoassays. It refers to the ability of antibodies to bind to substances other than the primary analyte. This can lead to inaccurate quantification and false-positive results. For derivatives of this compound, which may be developed as haptens for antibody production, understanding and characterizing cross-reactivity is essential.

Experimental Protocols: Competitive ELISA for Cross-Reactivity Assessment

The following protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of related compounds with an antibody raised against a specific this compound derivative.

Principle: This assay is based on the competition between the target analyte (or a derivative conjugated to a protein) coated on the microplate and the free analyte (or cross-reactant) in the sample for a limited number of antibody binding sites. A higher concentration of the cross-reactant will result in less antibody binding to the plate and a weaker signal, indicating cross-reactivity.

Materials:

  • Microplate coated with a conjugate of a this compound derivative and a carrier protein (e.g., BSA or OVA).

  • Specific primary antibody against the this compound derivative.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).

  • Substrate for the enzyme (e.g., TMB).

  • Stopping solution (e.g., sulfuric acid).

  • Wash buffer (e.g., PBS with Tween-20).

  • Blocking buffer (e.g., BSA in PBS).

  • Test compounds (potential cross-reactants) and the target analyte.

Procedure:

  • Blocking: Block the coated microplate with a blocking buffer to prevent non-specific binding.

  • Competition: Add a standard solution of the target analyte or the test compounds at various concentrations to the wells. Then, add a fixed concentration of the primary antibody to all wells. Incubate to allow competition for antibody binding.

  • Washing: Wash the plate to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Substrate Reaction: Add the substrate solution and incubate in the dark for color development.

  • Stopping Reaction: Stop the reaction by adding the stopping solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance against the concentration of the target analyte.

    • Determine the IC50 for the target analyte and each test compound.

    • Calculate the percent cross-reactivity for each compound using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Housekeeping) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation) PGH2_2->Prostaglandins_2 Inhibitor Phenylpropanoic Acid Derivative Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition

Caption: Signaling pathway of prostaglandin synthesis and inhibition by phenylpropanoic acid derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Enzyme_Prep Enzyme Dilution (COX-1 or COX-2) Pre_incubation Pre-incubation: Enzyme + Inhibitor Enzyme_Prep->Pre_incubation Inhibitor_Prep Test Compound Dilution Inhibitor_Prep->Pre_incubation Substrate_Prep Substrate Mix (Arachidonic Acid + TMPD) Reaction_Start Initiate Reaction: Add Substrate Mix Substrate_Prep->Reaction_Start Pre_incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 595 nm) Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Plot_Curve Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Cross_Reactivity_Logic Antibody Specific Antibody Binding High Affinity Binding Antibody->Binding Weak_Binding Low Affinity / Cross-Reactivity Antibody->Weak_Binding No_Binding No Binding Antibody->No_Binding Target_Analyte Target Analyte (2-Bromo-3-phenylpropanoic acid derivative) Cross_Reactant_1 Structurally Similar Derivative A Cross_Reactant_2 Structurally Dissimilar Compound B Binding->Target_Analyte Weak_Binding->Cross_Reactant_1 No_Binding->Cross_Reactant_2

References

Comparative Purity Analysis of Commercial 2-Bromo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized compounds. This guide provides a comparative analysis of the purity of commercial 2-Bromo-3-phenylpropanoic acid, a key building block in the synthesis of various pharmaceutical agents. The data presented herein is based on a compilation of typical findings from common analytical techniques and serves to guide the user in selecting and verifying the quality of this reagent.

Purity Comparison of Commercial this compound

The purity of this compound from different commercial suppliers can vary. While most suppliers offer a purity of ≥95%, the nature and quantity of impurities can differ. Below is a summary of representative analytical data from three fictional suppliers to illustrate potential variations.

Parameter Supplier A Supplier B Supplier C
Purity (by HPLC, %) 98.5%96.2%99.1%
Cinnamic Acid (%) 0.81.50.3
2,3-Dibromo-3-phenylpropanoic Acid (%) 0.52.10.4
Other Impurities (%) 0.20.20.2
Appearance White to off-white solidOff-white to yellowish solidWhite crystalline solid

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • This compound reference standard

  • Sample of commercial this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 210 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard. Quantify impurities based on their relative peak areas.

Proton Nuclear Magnetic Resonance (¹H NMR)

Objective: To confirm the structure and assess the purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

  • Sample of commercial this compound

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the commercial this compound sample in approximately 0.7 mL of deuterated solvent in an NMR tube. Add a small amount of TMS.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum according to the instrument's standard procedures.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the spectrum using the TMS signal at 0 ppm.

    • Integrate all signals. The purity can be estimated by comparing the integral of the analyte's protons to the integrals of impurity signals.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • Capillary column suitable for derivatized carboxylic acids (e.g., DB-5ms)

  • Autosampler

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Sample of commercial this compound

Procedure:

  • Derivatization:

    • In a vial, dissolve a known amount of the commercial this compound sample in the anhydrous solvent.

    • Add an excess of the derivatizing agent (BSTFA).

    • Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete derivatization of the carboxylic acid to its trimethylsilyl ester.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), then ramp up to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-500).

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Processing: Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST). Quantify impurities based on their peak areas relative to the main component.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for purity analysis and a decision-making process for selecting the appropriate analytical technique.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Commercial This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC Analysis Dissolution->HPLC NMR 1H NMR Analysis Dissolution->NMR GCMS GC-MS Analysis Derivatization->GCMS Purity_Calc Purity Calculation HPLC->Purity_Calc Quantification Impurity Quantification HPLC->Quantification Impurity_ID Impurity Identification NMR->Impurity_ID GCMS->Impurity_ID GCMS->Quantification Final_Report Final Purity Report Purity_Calc->Final_Report Impurity_ID->Final_Report Quantification->Final_Report

General workflow for purity analysis.

Analytical_Technique_Selection cluster_questions cluster_methods Start Start: Need to Assess Purity Quant_Purity Quantitative Purity & Known Impurities? Start->Quant_Purity Structural_Confirm Structural Confirmation Needed? Quant_Purity->Structural_Confirm No Use_HPLC Use HPLC Quant_Purity->Use_HPLC Yes Volatile_Impurities Concerned about Volatile Impurities? Structural_Confirm->Volatile_Impurities No Use_NMR Use 1H NMR Structural_Confirm->Use_NMR Yes Use_GCMS Use GC-MS Volatile_Impurities->Use_GCMS Yes End Comprehensive Purity Profile Volatile_Impurities->End No Use_HPLC->Structural_Confirm Use_NMR->Volatile_Impurities Use_GCMS->End

Decision tree for selecting an analytical technique.

Summary

The purity of commercial this compound is a critical factor for its successful application in research and development. While most suppliers provide a product with a purity of 95% or higher, the presence of impurities such as the starting material, cinnamic acid, and the over-brominated product, 2,3-dibromo-3-phenylpropanoic acid, can be a concern. A multi-technique approach employing HPLC for quantitative purity assessment, ¹H NMR for structural confirmation, and GC-MS for the identification of volatile impurities is recommended for a comprehensive quality evaluation. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to independently verify the purity of their commercial reagents.

A Proposed Framework for Comparative DFT and Experimental Studies on the Reaction Mechanisms of 2-Bromo-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A thorough review of the current scientific literature reveals a notable absence of specific Density Functional Theory (DFT) studies focused on the reaction mechanisms of 2-Bromo-3-phenylpropanoic acid. This guide, therefore, presents a proposed framework for a comprehensive comparative study, combining computational and experimental approaches to elucidate the competing bimolecular substitution (S(_N)2) and elimination (E2) pathways. By outlining detailed theoretical and experimental protocols, this document serves as a template for researchers aiming to investigate the reactivity of this and similar α-halo carboxylic acids, which are valuable chiral building blocks in organic synthesis and drug development.

Introduction

This compound is a halogenated carboxylic acid with significant potential in the synthesis of biologically active molecules. Its reactivity is primarily governed by the presence of a good leaving group (bromide) on the α-carbon, making it susceptible to both nucleophilic substitution and base-induced elimination reactions. The competition between these pathways is crucial for controlling product distribution and stereochemical outcomes in synthetic applications.

Computational chemistry, particularly DFT, offers powerful tools for exploring reaction mechanisms, transition states, and energy profiles that are often difficult to probe experimentally.[1] A comparative theoretical and experimental study would provide a deep understanding of the factors governing the S(_N)2 versus E2 competition for this substrate.

Proposed Methodologies

A dual approach, combining theoretical calculations with experimental validation, is essential for a robust understanding of the reaction mechanisms.

Computational Protocol: Density Functional Theory (DFT) Studies

DFT calculations would be employed to model the potential energy surfaces of the S(_N)2 and E2 reactions of this compound with a model nucleophile/base, such as the hydroxide ion (OH

^-
).

Table 1: Proposed DFT Computational Parameters

ParameterSpecificationRationale
DFT Functional M06-2XA hybrid meta-GGA functional known for its good performance in calculating main-group thermochemistry and barrier heights, making it suitable for kinetic and thermodynamic studies of S(N)2 and E2 reactions.[2]
Basis Set 6-311++G(2df,2p)A triple-zeta basis set with diffuse and polarization functions to accurately describe the electronic structure of anions, transition states, and non-covalent interactions.
Solvent Model Solvation Model based on Density (SMD)An implicit solvation model to account for the bulk effects of a solvent (e.g., water or ethanol) on the reaction energetics.[3]
Task Transition State Search & IRCLocate the first-order saddle points (transition states) for the S(_N)2 and E2 pathways and perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition states connect the reactants and products.[1]
Properties ThermochemistryCalculate activation enthalpies ((\Delta)H
^\ddagger
), activation Gibbs free energies ((\Delta)G
^\ddagger
), and reaction enthalpies ((\Delta)H({rxn})) at a standard temperature (e.g., 298.15 K).
Experimental Protocol

Experimental studies are crucial for validating the computational predictions and providing real-world kinetic and product data.

Kinetic Studies: The reaction kinetics would be monitored to determine the overall rate law and the individual rate constants for the substitution and elimination pathways.[4]

  • Reaction Setup: A solution of this compound and a base (e.g., sodium hydroxide) in a suitable solvent (e.g., aqueous ethanol) would be maintained at a constant temperature in a thermostatted reactor.

  • Monitoring: Aliquots of the reaction mixture would be taken at regular intervals and quenched. The concentrations of the reactant and products would be determined using High-Performance Liquid Chromatography (HPLC) with a chiral column to distinguish between stereoisomers.

  • Data Analysis: The rate of disappearance of the reactant and the rate of appearance of the products would be plotted against time. The initial rates method would be used to determine the order of the reaction with respect to each reactant and to calculate the rate constants.[4]

Product Analysis: The reaction products would be isolated and characterized to determine the ratio of substitution to elimination products.

  • Workup: After the reaction is complete, the mixture would be neutralized, and the products would be extracted with an organic solvent.

  • Separation: The substitution and elimination products would be separated by column chromatography.

  • Characterization: The structure of each product would be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The stereochemistry of the substitution product would be determined by polarimetry and comparison with authentic samples.

Illustrative Data Presentation

The following table presents a hypothetical comparison of the energetic data that could be obtained from the proposed DFT study.

Table 2: Hypothetical Calculated Energy Barriers and Reaction Enthalpies (kcal/mol) for the Reaction of this compound with OH

^-
in Water*

PathwayActivation Enthalpy ((\Delta)Hngcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted">
^\ddagger
)
Activation Gibbs Free Energy ((\Delta)G
^\ddagger
)
Reaction Enthalpy ((\Delta)H({rxn}))
S(_N)2 20.524.8-15.2
E2 22.126.3-12.8

*This data is for illustrative purposes only and represents the type of results a DFT study would generate.

Visualizing the Study and Mechanisms

To clearly communicate the logical flow of the proposed research and the chemical pathways under investigation, the following diagrams are provided.

G Figure 1. Workflow for a Combined DFT and Experimental Study cluster_0 Computational DFT Study cluster_1 Experimental Validation start_comp Initial Structures (Reactants, Products) ts_search Transition State Search (SN2 & E2) start_comp->ts_search irc IRC Calculations ts_search->irc thermo Thermochemical Analysis irc->thermo comparison Comparison & Mechanistic Elucidation thermo->comparison Compare Energies kinetics Kinetic Experiments (HPLC) product_analysis Product Analysis (NMR, MS) kinetics->product_analysis product_analysis->comparison Compare Product Ratios

Caption: Workflow for a combined DFT and experimental study.

G Figure 2. Competing SN2 and E2 Reaction Pathways cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway reactant This compound + OH- ts_sn2 [TS_SN2]‡ reactant->ts_sn2 Substitution ts_e2 [TS_E2]‡ reactant->ts_e2 Elimination prod_sn2 2-Hydroxy-3-phenylpropanoic acid + Br- ts_sn2->prod_sn2 prod_e2 Cinnamic acid + H2O + Br- ts_e2->prod_e2

Caption: Competing SN2 and E2 reaction pathways.

Conclusion

While no specific DFT studies on the reaction mechanisms of this compound currently exist in the literature, this guide provides a comprehensive and actionable framework for such an investigation. A combined computational and experimental approach, as outlined, would yield valuable insights into the fundamental reactivity of this important chiral building block. The data generated would be highly beneficial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic routes in the field of drug development and organic chemistry.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-3-phenylpropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Bromo-3-phenylpropanoic acid is critical for ensuring laboratory safety and environmental protection. As a halogenated organic acid, this compound requires specific handling procedures to mitigate risks associated with its hazardous properties, which include causing severe skin burns and eye damage.[1] This guide provides detailed, step-by-step instructions for its proper management from point of generation to final disposal.

Immediate Safety and Handling

Before handling this compound waste, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, at a minimum, chemical-resistant gloves, safety goggles with side shields, and a fully buttoned laboratory coat.[2][3] All handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or mixed with general trash.[2][4]

  • Waste Classification: This compound must be treated as a Halogenated Organic Acid Waste . This dual classification is crucial for proper segregation.[5]

  • Container Selection:

    • Choose a container that is in good condition, free of leaks or cracks, and chemically compatible with the acid.[6][7] High-density polyethylene (HDPE) or other plastic containers are often preferred for acidic waste.[8]

    • The container must have a secure, tight-fitting screw cap to prevent leakage or spillage.[7] Keep the container closed at all times except when adding waste.[6][8]

  • Labeling:

    • Immediately label the waste container with a fully completed hazardous waste tag.[6][9]

    • The label must clearly identify the contents as "Hazardous Waste: this compound".[10] It should also include the full chemical name, relevant hazard pictograms (e.g., corrosive), the name of the principal investigator or waste generator, and the date accumulation started.[10]

  • Segregation and Storage:

    • Critical Step: Proper segregation is essential to prevent dangerous chemical reactions. Store this waste separately from:

      • Bases (alkalis)[7]

      • Cyanides, sulfides, and hypochlorites[10]

      • Oxidizing and reducing agents[7]

      • Non-halogenated organic wastes[5][11][12]

    • Store the labeled, closed container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of waste generation.[7][8]

    • The SAA must have secondary containment (such as a tub or tray) to contain any potential leaks.[6][9]

  • Arranging Disposal:

    • Monitor the amount of waste being accumulated. Do not exceed the storage limits for your facility's SAA.[9]

    • Once the container is full or has reached the institutional time limit for storage, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.[8]

    • The final disposal method for halogenated organic waste is typically high-temperature incineration at a licensed chemical destruction facility.[2][5]

Spill Response Protocol

Accidental spills must be treated as hazardous waste.

  • Small Spills: For minor spills that can be cleaned up quickly by trained personnel, ensure proper PPE is worn.[13] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the contaminated absorbent material and place it in a designated hazardous waste container.[4] All cleanup materials must be disposed of as hazardous waste.[6][9]

  • Large Spills: In the event of a large spill, evacuate the area immediately.[2][3] Alert colleagues and notify your institution's EHS or emergency response team for assistance.[9]

Hazardous Waste Storage Guidelines

The following table summarizes key quantitative limits and guidelines for storing hazardous chemical waste in a laboratory setting.

GuidelineSpecificationCitation(s)
Max. SAA Volume 55 gallons of total hazardous waste.[8][9]
Max. Acutely Toxic Waste 1 quart (liquid) or 1 kilogram (solid) of P-listed waste.[8][9]
Storage Time Limit Containers may remain in an SAA for up to 12 months, or until the container is full, whichever comes first.[7][8]
Container Status Must be kept closed except when adding waste.[6][8]
Drain Disposal pH Prohibited for this chemical. For certain neutralized aqueous non-hazardous wastes, a pH between 6.0 and 9.0 may be permissible.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_spill Spill Response Protocol start Waste Generation: This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select & Label Waste Container - Chemically Compatible (HDPE) - Secure Screw Cap - Affix Hazardous Waste Label ppe->container segregate Step 3: Classify & Segregate Waste - Halogenated Organic - Acidic - Keep from Incompatibles container->segregate store Step 4: Store in Satellite Accumulation Area (SAA) - Secondary Containment - Keep Container Closed segregate->store monitor Step 5: Monitor Accumulation (Volume & Time Limits) store->monitor pickup Step 6: Arrange Pickup via EHS monitor->pickup Limit Reached end_node Final Disposal: Licensed Facility (Incineration) pickup->end_node spill Spill Occurs cleanup Contain & Clean Up (Use inert absorbent) spill->cleanup Small & Manageable evacuate Evacuate & Notify EHS spill->evacuate Large or Unmanageable spill_dispose Dispose of Cleanup Material as Hazardous Waste cleanup->spill_dispose spill_dispose->container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for 2-Bromo-3-phenylpropanoic acid, designed for laboratory and drug development professionals. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

This compound is classified as a corrosive material that poses significant health risks upon exposure. The primary danger is its ability to cause severe skin burns and eye damage[1].

GHS Hazard Summary

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation1B
alt text
DangerH314: Causes severe skin burns and eye damage[1]

Note: Some suppliers may list related compounds or mixtures with less severe classifications, such as skin and eye irritation (H315, H319) or respiratory irritation (H335)[2]. However, the most severe classification should be followed for safety protocols.

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory when handling this compound. Because this compound is a corrosive solid, protection against dust inhalation and skin contact is paramount[3][4].

Required PPE

Body AreaProtection TypeMaterial/StandardRationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles conforming to EN 166 (EU) or NIOSH (US).Protects against dust particles and potential splashes. A face shield provides a secondary layer of protection and is required when splash hazards are high[5].
Hands Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber[3].Prevents direct skin contact which can cause severe chemical burns. Gloves must be inspected for damage before each use[6][7].
Body Chemical-Resistant Lab Coat or ApronRubber or other impervious material.Protects skin and personal clothing from contamination by dust or spills[8].
Respiratory NIOSH-approved RespiratorAs needed, based on risk assessment.Required if dust cannot be controlled at the source (e.g., outside a fume hood) or if exposure limits are exceeded[3][9].

Operational Plan: Safe Handling Protocol

All handling of this compound must be conducted in a controlled environment, following a systematic workflow to minimize exposure risk.

Step-by-Step Handling Procedure

  • Preparation:

    • Ensure an emergency eyewash station and safety shower are immediately accessible and tested[4][6].

    • Designate a specific work area, preferably within a certified chemical fume hood, for handling the compound[4][5].

    • Assemble all necessary equipment (spatulas, weigh boats, containers) and spill cleanup materials before beginning work.

  • Donning PPE:

    • Put on all required PPE as specified in the table above, ensuring a proper fit.

  • Handling the Chemical:

    • Perform all manipulations, including weighing and transferring, inside a chemical fume hood to control dust and vapors[5].

    • Handle the solid carefully to avoid generating dust[7][10]. Use non-sparking tools[7].

    • Keep the container tightly closed when not in use[7].

  • Post-Handling:

    • Decontaminate the work surface and any equipment used.

    • Securely seal and label all containers of the chemical.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands and face thoroughly with soap and water.

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Handling Phase prep_area Designate Work Area (Fume Hood) don_ppe Don Full PPE prep_area->don_ppe verify_safety Verify Eyewash/Shower Functionality gather_materials Gather Materials & Spill Kit verify_safety->gather_materials gather_materials->prep_area handle Weigh & Transfer Chemical (Minimize Dust) don_ppe->handle close_container Keep Container Sealed When Not in Use handle->close_container decontaminate Decontaminate Surfaces & Equipment close_container->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands & Face doff_ppe->wash_hands

Caption: Workflow for Safely Handling this compound.

Emergency Plan: Spill and Exposure Response

Accidents require immediate and correct action to mitigate harm.

First Aid Measures

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[11].
Skin Contact Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes, preferably under a safety shower. Seek immediate medical attention[10].
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[10].
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most. Seek immediate medical attention[10][11][12].

Spill Response Protocol

  • Evacuate: Alert others and evacuate the immediate area.

  • Protect: Ensure you are wearing appropriate PPE before attempting cleanup.

  • Contain: For a small, dry spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal[10]. Do not add water to the spill area.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate environmental health and safety personnel.

G cluster_small Small Spill Response cluster_large Large Spill Response spill Spill Detected assess Assess Spill Size & Risk spill->assess small_spill Small & Controllable? assess->small_spill ppe_check Ensure Full PPE small_spill->ppe_check Yes evacuate Evacuate Area small_spill->evacuate No cleanup Sweep Solid Material (Avoid Dust) ppe_check->cleanup collect Collect in Labeled Waste Container cleanup->collect decon Decontaminate Area collect->decon alert Alert Safety Officer & Isolate Area evacuate->alert await Await Professional Response Team alert->await

Caption: Emergency Response Plan for a Chemical Spill.

Disposal Plan

Chemical waste must be managed in accordance with institutional, local, and national regulations.

Procedure for Waste Disposal

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Collect all waste, including contaminated PPE and cleanup materials, in a clearly labeled, sealed, and suitable container.

  • Disposal Method: The material must be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing[7]. Do not discharge to sewer systems or contaminate waterways[7][12].

  • Packaging: Contaminated empty containers should be triple-rinsed (or equivalent) before being offered for recycling or disposal[7]. The rinsate should be collected as hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.